Bayer 16574
Description
Propriétés
Numéro CAS |
3568-51-2 |
|---|---|
Formule moléculaire |
C6H10Cl3O4P |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
2-chloroethyl 2,2-dichloroethenyl ethyl phosphate |
InChI |
InChI=1S/C6H10Cl3O4P/c1-2-11-14(10,12-4-3-7)13-5-6(8)9/h5H,2-4H2,1H3 |
Clé InChI |
MXFVWCLDTWOWKM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCCCl)OC=C(Cl)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AI 3-22016; AI-3-22016; AI3-22016; |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of Selitrectinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selitrectinib (B610772) (formerly LOXO-195) is a next-generation, orally bioavailable, and highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) fusion proteins. Engineered to overcome acquired resistance to first-generation TRK inhibitors, Selitrectinib demonstrates potent activity against both wild-type and mutated TRK kinases, particularly those with solvent front and gatekeeper mutations. This technical guide provides an in-depth exploration of the mechanism of action of Selitrectinib, including its molecular targets, impact on downstream signaling pathways, and mechanisms of resistance. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction: The Role of NTRK Fusions in Oncology and the Emergence of Selitrectinib
Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors. These genetic alterations result in the expression of chimeric TRK fusion proteins with constitutively active kinase domains, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The development of TRK inhibitors has marked a significant advancement in precision oncology.
First-generation TRK inhibitors, such as larotrectinib (B560067) and entrectinib, have shown remarkable efficacy in patients with TRK fusion-positive cancers. However, the emergence of acquired resistance, often through the development of on-target mutations in the TRK kinase domain, limits the long-term benefit of these therapies. Selitrectinib was specifically designed to address this clinical challenge. As a second-generation TRK inhibitor, it possesses a compact macrocyclic structure that allows it to bind effectively to the ATP-binding pocket of TRK kinases, even in the presence of mutations that confer resistance to earlier-generation inhibitors.
Molecular Target and Binding Profile
Selitrectinib is a potent and selective inhibitor of all three TRK family members: TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Its primary mechanism of action is the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the catalytic kinase domain of TRK fusion proteins. This prevents autophosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling.
A key feature of Selitrectinib is its ability to overcome acquired resistance mutations that arise during treatment with first-generation TRK inhibitors. These mutations commonly occur at the solvent front (e.g., TRKA G595R, TRKC G623R) or the gatekeeper residue (e.g., TRKA F589L, TRKC F617I) of the kinase domain. The structural design of Selitrectinib enables it to circumvent the steric hindrance imposed by these mutations, allowing for potent inhibition of the mutated kinases.[1]
Data Presentation: Potency and Selectivity of Selitrectinib
The following tables summarize the in vitro potency of Selitrectinib against wild-type and mutated TRK kinases, as well as its activity in various cancer cell lines harboring NTRK fusions.
Table 1: In Vitro Kinase Inhibitory Activity of Selitrectinib (IC50)
| Target Kinase | IC50 (nM) | Reference(s) |
| Wild-Type TRKA | < 1.0 | [2] |
| Wild-Type TRKB | < 1.0 | [2] |
| Wild-Type TRKC | < 2.5 | [3] |
| TRKA G595R (Solvent Front Mutation) | 2.0 - 9.8 | [2] |
| TRKC G623R (Solvent Front Mutation) | 2.0 - 9.8 | [2] |
| TRKA G667C (Activation Loop Mutation) | 2.0 - 9.8 | [2] |
| TRKA/B/C xDFG Mutations | 124 - 341 | [4] |
Table 2: In Vitro Cellular Proliferation Inhibitory Activity of Selitrectinib (IC50)
| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) | Reference(s) |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | ≤ 5 | [2] |
| CUTO-3 | Undifferentiated Sarcoma | ETV6-NTRK3 | ≤ 5 | [2] |
| MO-91 | Myeloid Leukemia | ETV6-NTRK3 | ≤ 5 | [2] |
| Ba/F3 | Pro-B Cell Line | Various TRK Fusions | 1.8 - 3.9 | [4] |
Impact on Downstream Signaling Pathways
The constitutive activation of TRK fusion proteins leads to the aberrant activation of several downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways. These pathways are critical for cell growth, proliferation, and survival.
By inhibiting TRK kinase activity, Selitrectinib effectively blocks the phosphorylation of key downstream signaling molecules. This leads to the suppression of the MAPK pathway (as evidenced by decreased phosphorylation of MEK and ERK) and the PI3K/AKT pathway (as evidenced by decreased phosphorylation of AKT and S6 ribosomal protein). The inhibition of these pathways ultimately results in cell cycle arrest and apoptosis in TRK fusion-positive cancer cells.[1]
Mechanisms of Resistance to Selitrectinib
Despite the efficacy of Selitrectinib in overcoming resistance to first-generation TRK inhibitors, acquired resistance to second-generation inhibitors can still occur. The primary mechanisms of resistance to Selitrectinib include:
-
On-Target Mutations: The development of new mutations within the TRK kinase domain can confer resistance to Selitrectinib. A notable example is the emergence of mutations in the xDFG motif of the activation loop (e.g., TRKA G667C).[5] These mutations can alter the conformation of the kinase domain and reduce the binding affinity of Selitrectinib.
-
Off-Target Bypass Pathways: The activation of alternative signaling pathways that are independent of TRK signaling can also lead to resistance. This can occur through genomic alterations in other oncogenes, such as activating mutations in BRAF or KRAS, or amplification of MET.[5] These alterations can reactivate the MAPK pathway downstream of TRK, thereby bypassing the inhibitory effect of Selitrectinib.
Mandatory Visualizations
Signaling Pathways
Caption: NTRK Signaling Pathway and Mechanism of Selitrectinib Action.
Experimental Workflows
Caption: General Experimental Workflow for Evaluating Selitrectinib.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of Selitrectinib.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay determines the 50% inhibitory concentration (IC50) of Selitrectinib against purified TRK kinases.
-
Principle: A competitive binding assay where a fluorescently labeled tracer competes with the inhibitor for binding to the kinase. The binding is detected by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Materials:
-
Recombinant human TRKA, TRKB, or TRKC kinase (e.g., from Thermo Fisher Scientific).
-
LanthaScreen™ Eu-anti-tag antibody (specific to the tag on the recombinant kinase).
-
Kinase Tracer (ATP-competitive).
-
5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Selitrectinib, serially diluted in DMSO.
-
384-well microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare a 2X kinase/antibody solution in 1X Kinase Buffer A.
-
Prepare a 4X tracer solution in 1X Kinase Buffer A.
-
Prepare a 4X serial dilution of Selitrectinib in 1X Kinase Buffer A containing DMSO.
-
Add 4 µL of the 4X Selitrectinib dilution to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at 615 nm and 665 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of the Selitrectinib concentration to determine the IC50 value using a sigmoidal dose-response curve.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the effect of Selitrectinib on the viability of cancer cell lines harboring NTRK fusions.
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells. A luminescent signal is generated that is proportional to the amount of ATP present.
-
Materials:
-
NTRK fusion-positive cancer cell lines (e.g., KM12, CUTO-3).
-
Appropriate cell culture medium and supplements.
-
Selitrectinib, serially diluted in DMSO.
-
CellTiter-Glo® Reagent (Promega).
-
Opaque-walled 96-well plates.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Selitrectinib (typically for 72 hours). Include a vehicle control (DMSO).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle-treated control and plot the percentage of cell viability against the logarithm of the Selitrectinib concentration to determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This method is used to assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways following treatment with Selitrectinib.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest and their phosphorylated forms.
-
Materials:
-
NTRK fusion-positive cancer cell lines.
-
Selitrectinib.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-TRK, anti-TRK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with Selitrectinib at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative levels of protein phosphorylation.
-
Conclusion
Selitrectinib is a potent and selective second-generation TRK inhibitor with a well-defined mechanism of action. By effectively targeting both wild-type and mutated TRK fusion proteins, it provides a crucial therapeutic option for patients who have developed resistance to first-generation TRK inhibitors. A thorough understanding of its molecular interactions, effects on downstream signaling, and potential resistance mechanisms is essential for its optimal clinical application and for the development of future therapeutic strategies in TRK fusion-positive cancers. The data and protocols presented in this guide offer a comprehensive resource to support ongoing research and development in this important area of precision oncology.
References
- 1. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Chemical Structure and Properties of BAY 2731954 (Selitrectinib)
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 2731954, also known as Selitrectinib or LOXO-195, is a next-generation, orally bioavailable, and highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) proteins. Developed to address acquired resistance to first-generation TRK inhibitors, Selitrectinib demonstrates potent activity against both wild-type and mutated TRK kinases, which are oncogenic drivers in a variety of solid tumors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to BAY 2731954.
Chemical Structure and Physicochemical Properties
BAY 2731954 is a synthetic organic small molecule with a complex macrocyclic structure.
Table 1: Chemical and Physicochemical Properties of BAY 2731954
| Property | Value |
| Synonyms | Selitrectinib, LOXO-195 |
| IUPAC Name | (6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.0²,⁶.0⁷,¹².0²¹,²⁵]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one |
| CAS Number | 2097002-61-2 |
| Molecular Formula | C₂₀H₂₁FN₆O |
| Molecular Weight | 380.42 g/mol |
| SMILES | FC1=CN=C(CC--INVALID-LINK--NC(C2=C3N(C=CC4=N3)N=C2)=O)C([C@@H]5N4CCC5)=C1 |
| Solubility | Soluble in DMSO. |
| Storage | Store at -20°C for long-term storage. |
Pharmacological Properties and Mechanism of Action
BAY 2731954 is a potent and selective antagonist of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1] These receptors, when activated by neurotrophins, play a crucial role in neuronal development and function. In certain cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in the expression of constitutively active TRK fusion proteins that drive tumor growth and survival.
Selitrectinib exerts its therapeutic effect by binding to the ATP-binding pocket of the TRK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the induction of apoptosis and inhibition of cell proliferation in tumors harboring NTRK gene fusions. A key feature of BAY 2731954 is its ability to overcome acquired resistance to first-generation TRK inhibitors, which often arises from mutations in the TRK kinase domain, such as the solvent front mutation G595R in TRKA.[2][3]
In Vitro Activity
Selitrectinib has demonstrated potent inhibitory activity against wild-type and various mutant TRK kinases in enzymatic and cell-based assays.
Table 2: In Vitro Inhibitory Activity of BAY 2731954 (IC₅₀ values)
| Target | IC₅₀ (nM) |
| Wild-type TRKA | <1 |
| TRKA G595R | 2.0 - 9.8 |
| Wild-type TRKC | <1 |
| TRKC G623R | 2.0 - 9.8 |
| TRKA G667C | 2.0 - 9.8 |
Selitrectinib also exhibits potent anti-proliferative activity in cancer cell lines driven by TRK fusions. For instance, in the TPM3-NTRK1 fusion-positive colorectal cancer cell line KM12, and other TRK fusion-positive cell lines like CUTO-3 and MO-91, Selitrectinib inhibits cell proliferation with an IC₅₀ of ≤ 5 nM.[4]
In Vivo Efficacy
In preclinical xenograft models, orally administered BAY 2731954 has shown significant anti-tumor activity. In mice bearing tumors derived from NIH-3T3 cells engineered to express TRKA with or without resistance mutations, as well as in the KM12 colorectal cancer xenograft model, Selitrectinib effectively inhibited tumor growth.[4]
Experimental Protocols
TRK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BAY 2731954 against wild-type and mutant TRK kinases.
Methodology:
-
Recombinant TRK kinase domains (wild-type and mutants) are incubated with a peptide substrate and ATP in a suitable kinase buffer.
-
BAY 2731954 is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or radiometric assay.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of BAY 2731954 on cancer cell lines with NTRK gene fusions.
Methodology (using MTT assay):
-
Cancer cell lines (e.g., KM12, CUTO-3, MO-91) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of BAY 2731954 or vehicle control (DMSO) and incubated for 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[5]
-
A solubilization solution is added to dissolve the formazan crystals.[5]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values are determined.
Western Blot Analysis of TRK Phosphorylation
Objective: To confirm the inhibition of TRK signaling by BAY 2731954 in cells.
Methodology:
-
TRK fusion-positive cells are treated with various concentrations of BAY 2731954 for a specified time.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[6]
-
Protein concentrations of the lysates are determined using a standard protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[7]
-
The membrane is blocked with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.[8]
-
The membrane is incubated with a primary antibody specific for phosphorylated TRK (p-TRK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane can be stripped and re-probed with an antibody for total TRK as a loading control.[8]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of BAY 2731954 in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of TRK fusion-positive cancer cells (e.g., KM12).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
BAY 2731954, formulated in a suitable vehicle, is administered orally once or twice daily. The control group receives the vehicle alone.
-
Tumor volume is measured regularly using calipers (Volume = (width² x length)/2).[9]
-
At the end of the study, tumors may be excised for further analysis (e.g., western blot for p-TRK).
Signaling Pathways and Experimental Workflows
The primary mechanism of action of BAY 2731954 is the inhibition of the TRK signaling pathway. In cancers with NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to ligand-independent activation of downstream pathways that promote cell proliferation and survival.
Caption: TRK Signaling Pathway and Inhibition by BAY 2731954.
The following diagram illustrates a typical workflow for a preclinical in vivo study of BAY 2731954.
Caption: Preclinical In Vivo Efficacy Workflow.
The clinical development of BAY 2731954 has been investigated in studies such as the NCT03215511 trial.[10][11] This Phase 1/2 study was designed to evaluate the safety, pharmacokinetics, and efficacy of Selitrectinib in patients with NTRK fusion-positive cancers who had been previously treated with a TRK inhibitor.
Caption: Clinical Trial Workflow (NCT03215511).
Conclusion
BAY 2731954 (Selitrectinib) is a potent and selective next-generation TRK inhibitor with a well-defined chemical structure and mechanism of action. It effectively targets both wild-type and mutant TRK kinases, offering a promising therapeutic option for patients with NTRK fusion-positive cancers, particularly those who have developed resistance to first-generation inhibitors. The experimental data from in vitro and in vivo studies support its continued clinical development. This technical guide provides a foundational understanding of the key characteristics of BAY 2731954 for researchers and professionals in the field of oncology drug development.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. Solid tumors harboring NTRK fusion | Study 20810 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 11. A Phase 1 Study of the TRK Inhibitor Selitrectinib (BAY 2731954) in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancers [mdanderson.org]
An In-Depth Technical Guide to the In Vitro and In Vivo Studies of Selitrectinib (LOXO-195)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selitrectinib (B610772), also known as LOXO-195 or BAY 2731954, is a next-generation, orally bioavailable, and highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) family members (TRKA, TRKB, and TRKC).[1] It was specifically designed to overcome acquired resistance to first-generation TRK inhibitors, such as larotrectinib (B560067) and entrectinib.[2][3] Resistance to initial TRK therapy often arises from the emergence of solvent front and xDFG mutations in the TRK kinase domain.[4] Selitrectinib has demonstrated potent and selective activity against wild-type TRK proteins and various acquired resistance mutations, offering a promising therapeutic option for patients with NTRK gene fusion-positive cancers who have progressed on prior TRK inhibitor therapy.[1][5] This guide provides a comprehensive overview of the key in vitro and in vivo studies that have characterized the preclinical and clinical activity of selitrectinib.
Mechanism of Action
Selitrectinib is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the TRK kinase domain.[6] In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[7][8] These key pathways include the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/AKT, and phospholipase C-gamma (PLCγ) pathways.[8][9] By blocking the kinase activity of TRK fusion proteins, selitrectinib effectively inhibits these downstream signals, leading to the induction of apoptosis and inhibition of tumor growth in TRK fusion-positive cancers.[7]
In Vitro Studies
Biochemical Kinase Assays
Selitrectinib has demonstrated potent inhibitory activity against wild-type and mutant TRK kinases in biochemical assays.
Table 1: In Vitro Inhibitory Activity of Selitrectinib (LOXO-195) against TRK Kinases
| Kinase Target | IC50 (nM) | Reference(s) |
| Wild-Type TRKA | 0.6 | [1][10] |
| Wild-Type TRKC | <2.5 | [10][11] |
| TRKA G595R (Solvent Front Mutation) | 2.0 | [1] |
| TRKC G623R (Solvent Front Mutation) | 2.3 | [1] |
| TRKA G667C (xDFG Mutation) | 9.8 | [1] |
| TRKC G696A | <2.5 | [10] |
Experimental Protocols: In Vitro Kinase Assay
A generalized protocol for determining the in vitro kinase activity of selitrectinib is as follows:
-
Reagents and Materials:
-
Recombinant human TRKA, TRKB, or TRKC kinase domain (wild-type or mutant).
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[6]
-
ATP at a concentration around the Km for the specific kinase.[1]
-
A suitable peptide substrate.[6]
-
Selitrectinib (LOXO-195) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.[6]
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of selitrectinib in DMSO.
-
In a 384-well plate, add the selitrectinib dilutions or DMSO (vehicle control).
-
Add the recombinant TRK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
-
Cellular Assays
The anti-proliferative activity of selitrectinib has been evaluated in various cancer cell lines harboring NTRK gene fusions.
Table 2: In Vitro Anti-proliferative Activity of Selitrectinib (LOXO-195) in TRK Fusion-Positive Cell Lines
| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) | Reference(s) |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | ≤5 | [10][12][13] |
| CUTO-3 | Cutaneous Squamous Cell Carcinoma | N/A | ≤5 | [10][13] |
| MO-91 | Myeloid Leukemia | N/A | ≤5 | [10][13] |
Selitrectinib demonstrated high selectivity for TRK fusion-positive cell lines, with no significant inhibitory effect on the growth of 84 cell lines without a TRK fusion at concentrations up to 10 µM.[12][13]
Experimental Protocols: Cell Viability Assay
A representative protocol for assessing the effect of selitrectinib on cell viability is as follows:
-
Cell Culture:
-
Culture TRK fusion-positive cell lines (e.g., KM12, CUTO-3, MO-91) and TRK fusion-negative control cell lines in their recommended growth media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of selitrectinib or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
-
In Vivo Studies
Xenograft Models
The in vivo efficacy of selitrectinib has been demonstrated in mouse xenograft models using human cancer cell lines or engineered cell lines expressing TRK fusions.
Table 3: In Vivo Efficacy of Selitrectinib (LOXO-195) in Xenograft Models
| Xenograft Model | Cell Line | Key Findings | Reference(s) |
| NIH-3T3 ΔTRKA | Mouse Fibroblasts | Effective reduction of phosphorylated TRKA. | [12] |
| NIH-3T3 ΔTRKA G595R | Mouse Fibroblasts | Strong suppression of phospho-TRKA in a dose-dependent manner. | [12] |
| NIH-3T3 ΔTRKA G667C | Mouse Fibroblasts | Inhibition of tumor growth. | [12] |
| KM12 (TPM3-NTRK1) | Colorectal Carcinoma | Inhibition of tumor growth. | [12] |
Experimental Protocols: Xenograft Tumor Model
A general protocol for evaluating the in vivo efficacy of selitrectinib in a subcutaneous xenograft model is as follows:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
House animals in a specific pathogen-free facility with access to food and water ad libitum.
-
-
Tumor Implantation:
-
Harvest cancer cells (e.g., KM12 or engineered NIH-3T3 cells) during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium, potentially mixed with Matrigel to enhance tumor take and growth.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Drug Administration:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Prepare a formulation of selitrectinib suitable for oral administration (e.g., suspended in a vehicle like 0.5% methylcellulose).
-
Administer selitrectinib orally (p.o.) to the treatment group at a specified dose and schedule (e.g., 10 mg/kg, once or twice daily).[12]
-
Administer the vehicle alone to the control group.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis (e.g., Western blotting to assess pTRK levels).
-
Clinical Studies
A key clinical trial evaluating the safety and efficacy of selitrectinib is the Phase 1/2 study NCT03215511.[4][14] This trial enrolled adult and pediatric patients with NTRK fusion-positive solid tumors who had previously been treated with a TRK inhibitor.[14][15]
Table 4: Overview of the NCT03215511 Clinical Trial
| Phase | Patient Population | Primary Objectives | Key Findings | Reference(s) |
| Phase 1/2 | Adult and pediatric patients with previously treated NTRK fusion cancers | Determine the recommended Phase 2 dose, safety, and tolerability. | Selitrectinib was generally well-tolerated. The most common adverse events included dizziness/ataxia, nausea/vomiting, and anemia. Objective responses were observed in patients with acquired TRK kinase domain resistance mutations. | [14][15][16] |
In this trial, patients received selitrectinib at various doses, and the overall response rate was notable in patients whose tumors harbored TRK resistance mutations.[16]
Signaling Pathways and Experimental Workflows
TRK Signaling Pathway
The binding of neurotrophins to TRK receptors triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades.
Caption: TRK signaling pathway and inhibition by selitrectinib (LOXO-195).
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of selitrectinib.
Caption: Experimental workflow for an in vivo tumor xenograft study.
Conclusion
Selitrectinib (LOXO-195) is a potent and selective next-generation TRK inhibitor that has demonstrated significant activity against TRK fusion-positive cancers, including those that have developed resistance to first-generation TRK inhibitors. The in vitro and in vivo studies summarized in this guide highlight its robust anti-tumor effects and provide a strong rationale for its continued clinical development. The data presented underscore the importance of developing targeted therapies that can overcome acquired resistance, thereby extending the duration of clinical benefit for patients with genetically defined cancers.
References
- 1. Selitrectinib (BAY 2731954; LOXO-195) | TRK TKI (tyrosine kinase inhibitor) | CAS 2097002-61-2 | Buy Selitrectinib (BAY-2731954; LOXO195) from Supplier InvivoChem [invivochem.com]
- 2. KM-12 Xenograft Model | Xenograft Services [xenograft.net]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. A Phase 1 Study of the TRK Inhibitor Selitrectinib (BAY 2731954) in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancers [mdanderson.org]
- 5. KM-12 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro kinase assay [protocols.io]
- 8. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacr.org [aacr.org]
Selitrectinib: A Second-Generation TRK Inhibitor for Overcoming Acquired Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of oncogenic fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes represents a significant milestone in precision oncology. These fusions lead to the constitutive activation of TRK signaling pathways, driving the growth and proliferation of various adult and pediatric solid tumors. First-generation TRK inhibitors, such as larotrectinib (B560067) and entrectinib, have demonstrated remarkable efficacy in patients with TRK fusion-positive cancers. However, the emergence of acquired resistance, often through mutations in the TRK kinase domain, limits the long-term benefit of these therapies. Selitrectinib (B610772) (formerly LOXO-195) is a next-generation, highly potent, and selective TRK inhibitor designed to address this critical unmet need by targeting both wild-type TRK fusions and key resistance mutations that arise during treatment with first-generation agents.
Mechanism of Action
Selitrectinib is an ATP-competitive inhibitor of TRKA, TRKB, and TRKC kinases. It is a macrocyclic inhibitor designed to fit into the ATP-binding pocket of the TRK kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.[1] This blockade of the TRK signaling cascade ultimately leads to the inhibition of cell growth and induction of apoptosis in TRK fusion-dependent cancer cells.
The primary advantage of selitrectinib lies in its ability to overcome acquired resistance conferred by specific mutations in the TRK kinase domain. First-generation inhibitors are susceptible to mutations in the solvent front, gatekeeper, and xDFG motif regions of the kinase domain, which cause steric hindrance and reduce binding affinity.[1][2] Selitrectinib's compact macrocyclic structure is specifically designed to avoid these steric clashes, allowing it to maintain potent inhibition against these mutated kinases.[1][3]
Data Presentation
In Vitro Kinase and Cell Proliferation Inhibitory Activity
The following tables summarize the in vitro potency of selitrectinib in comparison to first-generation TRK inhibitors against wild-type TRK kinases and clinically relevant resistance mutations.
| Kinase Target | Selitrectinib (IC50, nM) | Larotrectinib (IC50, nM) | Entrectinib (IC50, nM) |
| TRKA (wild-type) | < 1 | 5-11 | 1-5 |
| TRKB (wild-type) | < 1 | 5-11 | 1-5 |
| TRKC (wild-type) | < 2.5 | 5-11 | 1-5 |
| TRKA G595R (Solvent Front) | 2.0 - 9.8 | >100 | >100 |
| TRKC G623R (Solvent Front) | 2.0 - 9.8 | >100 | >100 |
| TRKA G667C (xDFG Motif) | 124 - 341 | >100 | >100 |
| TRKC F617I (Gatekeeper) | 52 | 4,330 | - |
Data compiled from multiple sources.[3][4][5] IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Cell Line (TRK Fusion) | Selitrectinib (IC50, nM) |
| KM12 (TPM3-NTRK1) | ≤ 5 |
| CUTO-3 (ETV6-NTRK3) | ≤ 5 |
| MO-91 (ETV6-NTRK3) | ≤ 5 |
Data represents the concentration of selitrectinib required to inhibit cell proliferation by 50%.
Clinical Efficacy of Selitrectinib
Selitrectinib has been evaluated in a Phase 1/2 clinical trial (NCT03215511) in patients with advanced solid tumors harboring NTRK gene fusions who have been previously treated with a TRK inhibitor.[6]
| Efficacy Endpoint | Value | Patient Population |
| Overall Response Rate (ORR) | 45% | Patients with acquired TRK kinase domain mutations (n=20) |
Data from a Phase 1 and expanded access trial of selitrectinib.[4] Further data on Duration of Response (DoR) and Progression-Free Survival (PFS) from the completed Phase 2 portion of the trial are anticipated.
Experimental Protocols
In Vitro TRK Enzymatic Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of selitrectinib against TRK kinases.
Objective: To determine the IC50 value of selitrectinib for a specific TRK kinase.
Materials:
-
Recombinant human TRK kinase (e.g., TRKA, TRKC)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
ATP
-
TRK substrate (e.g., a synthetic peptide)
-
Selitrectinib (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of selitrectinib in DMSO. Further dilute in kinase buffer to the final desired concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of diluted selitrectinib or DMSO (vehicle control).
-
2 µL of TRK enzyme diluted in kinase buffer.
-
2 µL of a mixture of TRK substrate and ATP in kinase buffer.
-
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each selitrectinib concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (CellTiter-Glo®) Assay
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the anti-proliferative activity of selitrectinib on TRK fusion-positive cancer cell lines.
Objective: To determine the IC50 value of selitrectinib in a cell-based assay.
Materials:
-
TRK fusion-positive cancer cell line (e.g., KM12)
-
Complete cell culture medium
-
Selitrectinib
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed the TRK fusion-positive cells in an opaque-walled multiwell plate at a predetermined density in complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of selitrectinib in culture medium and add to the appropriate wells. Include wells with vehicle (DMSO) as a negative control and wells with medium only for background measurement.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the selitrectinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of TRK Phosphorylation
This protocol provides a general method for assessing the effect of selitrectinib on the phosphorylation of TRK and its downstream effectors.
Objective: To determine if selitrectinib inhibits TRK signaling in cells.
Materials:
-
TRK fusion-positive cancer cell line
-
Selitrectinib
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TRK, anti-total-TRK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat the cells with varying concentrations of selitrectinib for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the corresponding total protein levels.
Mandatory Visualization
Caption: Simplified TRK signaling pathway and the inhibitory action of selitrectinib.
Caption: General experimental workflow for the screening and development of TRK inhibitors.
Caption: Logical relationship of acquired resistance mechanisms to TRK inhibitors.
Conclusion
Selitrectinib represents a significant advancement in the treatment of TRK fusion-positive cancers, particularly for patients who have developed resistance to first-generation inhibitors. Its unique macrocyclic structure allows it to effectively target common resistance mutations, offering a renewed therapeutic option. The data presented in this guide underscore the potent and selective activity of selitrectinib. As further clinical data becomes available, the role of selitrectinib in the evolving landscape of precision oncology for TRK fusion-positive cancers will be further solidified, providing hope for patients with these challenging malignancies.
References
- 1. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. promega.com [promega.com]
A Technical Guide to NTRK Gene Fusions and the Role of Selitrectinib in Targeted Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The discovery of oncogenic fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes represents a significant milestone in precision oncology. These fusions, which result in constitutively active TRK proteins, are rare but recurrent drivers of tumorigenesis across a wide spectrum of pediatric and adult cancers. The development of first-generation TRK inhibitors, such as larotrectinib (B560067) and entrectinib, has demonstrated remarkable efficacy, validating NTRK fusions as actionable therapeutic targets. However, the emergence of acquired resistance, primarily through mutations in the TRK kinase domain, necessitates the development of next-generation inhibitors. Selitrectinib (formerly LOXO-195) is a potent, selective, next-generation TRK inhibitor designed specifically to overcome these resistance mechanisms. This guide provides an in-depth overview of NTRK fusion biology, diagnostic methodologies, and the mechanism and clinical activity of Selitrectinib.
The Biology of NTRK Gene Fusions in Oncology
Mechanism of Oncogenesis
The NTRK gene family comprises NTRK1, NTRK2, and NTRK3, which encode the Tropomyosin Receptor Kinase (TRK) proteins TRKA, TRKB, and TRKC, respectively.[1] These transmembrane receptors are crucial for the development and function of the nervous system.[2] In cancer, chromosomal rearrangements can lead to the fusion of the 3' region of an NTRK gene, which contains the kinase domain, with the 5' region of an unrelated gene partner.[2][3] This event places the NTRK kinase domain under the control of the fusion partner's promoter, often leading to overexpression and ligand-independent dimerization or oligomerization. The result is a chimeric TRK fusion protein with a constitutively active kinase domain, which drives oncogenic signaling.[2]
Downstream Signaling Pathways
The constitutive activation of TRK fusion proteins leads to the persistent stimulation of downstream signaling cascades that promote cellular proliferation, survival, and differentiation. The primary pathways implicated are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This is a critical pathway for regulating cell growth and proliferation.[2]
-
Phosphatidylinositol 3-Kinase (PI3K)-AKT-mTOR Pathway: This pathway is central to cell survival, metabolism, and growth.[2][3]
-
Phospholipase C-gamma (PLCγ) Pathway: Activation of PLCγ leads to the production of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), influencing cell survival and proliferation.[2][4]
These pathways, when aberrantly activated, contribute to the uncontrolled growth and survival characteristic of cancer cells.
Prevalence Across Tumor Types
NTRK gene fusions are considered tumor-agnostic biomarkers. Their overall prevalence in solid tumors is low, estimated at approximately 0.20-0.31% in adults and slightly higher in pediatric populations (around 1.3-1.7%).[5][6][7][8] However, they are highly enriched in several rare cancer types.
| Tumor Type | Reported Prevalence of NTRK Fusions | Citation(s) |
| High Prevalence (>80%) | ||
| Secretory Carcinoma (Breast, Salivary Gland) | >80% | [8] |
| Infantile Fibrosarcoma | >80% | [8] |
| Congenital Mesoblastic Nephroma | >80% | [9] |
| Intermediate Prevalence | ||
| Salivary Gland Cancer (Overall) | ~1.31-5.08% | [5][6][7] |
| Soft Tissue Sarcoma | ~0.57-1.27% | [5][6][7] |
| Thyroid Cancer | ~1.25-1.32% | [5][6][7] |
| Low Prevalence (<1%) | ||
| Non-Small Cell Lung Cancer | <1% | [1] |
| Colorectal Cancer | <1% | [1] |
| Glioblastoma | <1% | [1] |
| Melanoma | <1% | [1] |
Detection of NTRK Gene Fusions: Methodologies
Accurate detection of NTRK gene fusions is critical for patient selection. Several methodologies are employed, each with distinct advantages and limitations. An effective diagnostic strategy often involves a screening test followed by a confirmatory molecular assay.[10]
Comparison of Detection Methods
| Method | Analyte | Principle | Advantages | Limitations |
| Immunohistochemistry (IHC) | Protein | Uses pan-TRK antibodies to detect overexpression of TRKA/B/C proteins. | Fast, inexpensive, widely available, good screening tool.[11] | Can detect wild-type TRK expression, leading to false positives; requires molecular confirmation.[12] |
| Fluorescence In Situ Hybridization (FISH) | DNA | Uses fluorescently labeled break-apart probes to detect chromosomal rearrangements at the NTRK gene loci.[9] | High specificity; can detect novel fusion partners.[5] | Requires three separate assays for NTRK1/2/3; may miss intrachromosomal rearrangements; does not identify the fusion partner.[9] |
| Reverse Transcription PCR (RT-PCR) | RNA | Amplifies specific, known fusion transcripts using targeted primers. | Highly sensitive for known fusions; rapid.[4] | Cannot detect novel or unexpected fusion partners; utility is limited by the vast number of potential partners.[4] |
| Next-Generation Sequencing (NGS) | DNA / RNA | High-throughput sequencing to identify genetic alterations. RNA-based NGS is preferred for fusion detection.[13][14] | Can detect known and novel fusion partners simultaneously; highly sensitive and specific; can assess other genomic alterations.[13][15] | Higher cost and complexity; longer turnaround time; requires high-quality nucleic acid.[16] |
Selitrectinib: A Next-Generation TRK Inhibitor
Acquired Resistance to First-Generation Inhibitors
While first-generation TRK inhibitors are highly effective, acquired resistance often develops, limiting long-term benefit. The predominant mechanism of resistance is the acquisition of secondary point mutations within the NTRK kinase domain.[17] The most common are solvent-front mutations (e.g., NTRK1 G595R, NTRK3 G623R), which cause steric hindrance that prevents the binding of first-generation inhibitors to the ATP pocket.[17] Other mechanisms include gatekeeper mutations and activation of bypass signaling pathways (off-target resistance).[9][17]
Mechanism of Action of Selitrectinib
Selitrectinib is an orally available, potent, and highly selective ATP-competitive TRK inhibitor. It was specifically designed with a compact, rigid macrocyclic structure to circumvent the steric clash caused by solvent-front and other resistance mutations.[18] This allows Selitrectinib to bind effectively to both wild-type and mutated TRK kinase domains, thereby re-establishing inhibition of the oncogenic signaling pathway in patients who have progressed on prior TRK inhibitor therapy.[13][19]
Clinical Efficacy and Safety of Selitrectinib
Clinical data for Selitrectinib comes from a Phase I/II trial (NCT03215511) and an expanded access program involving pediatric and adult patients with NTRK fusion-positive cancers who had progressed on a prior TRK inhibitor.[20]
| Efficacy Endpoint | Patient Population | Result | Citation(s) |
| Objective Response Rate (ORR) | All Evaluable Patients (n=31) | 34% | [18][21][22] |
| Objective Response Rate (ORR) | Patients with On-Target Resistance Mutations (n=20) | 45% | [18][20][21][23] |
| Objective Response Rate (ORR) | Patients with Off-Target (Bypass) Resistance (n=3) | 0% | [20] |
Note: Data are based on preliminary reports from conference presentations and may not reflect final trial results.
The safety profile of TRK inhibitors is generally manageable. On-target adverse events related to the role of TRK in the nervous system are common and include dizziness, weight gain, paresthesias, and withdrawal pain upon dose interruption.[2] A detailed safety profile specific to Selitrectinib from the completed Phase I/II trial is pending full publication.
Key Experimental Protocols
Protocol: Pan-TRK Immunohistochemistry (IHC)
This protocol outlines a representative method for screening FFPE tissue for TRK protein overexpression.
-
Sample Preparation: Cut 4-5 µm sections from FFPE tumor blocks and mount on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol (B145695) to deionized water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a high pH buffer (e.g., CC1 buffer) for approximately 60-90 minutes.[24]
-
Peroxide Block: Incubate slides with a hydrogen peroxide solution for 5-10 minutes to block endogenous peroxidase activity.[19]
-
Primary Antibody Incubation: Incubate slides with a pre-diluted rabbit monoclonal anti-pan-TRK antibody (e.g., clone EPR17341) for 15-60 minutes at room temperature.[24]
-
Detection: Use a polymer-based detection system (e.g., Ventana iVIEW DAB Detection Kit). This involves incubating with a secondary antibody and a DAB chromogen to produce a brown precipitate at the antigen site.[24]
-
Counterstaining: Lightly counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate slides through graded ethanol and xylene, and coverslip with permanent mounting medium.
-
Interpretation: A positive result is typically defined as cytoplasmic, membranous, and/or nuclear staining in ≥1% of tumor cells at any intensity.[11]
Protocol: NTRK Break-Apart Fluorescence In Situ Hybridization (FISH)
This protocol describes a method for confirming an NTRK gene rearrangement.
-
Sample Preparation: Use 4-5 µm FFPE sections as described for IHC.
-
Deparaffinization and Pretreatment: Deparaffinize sections and perform protease digestion to permeabilize the tissue.
-
Probe Application: Apply a dual-color break-apart probe specific to the NTRK1, NTRK2, or NTRK3 gene locus.[5]
-
Co-denaturation and Hybridization: Denature the probe and target DNA simultaneously by heating to ~75°C, followed by overnight hybridization at 37°C in a humidified chamber.[4]
-
Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probes.
-
Counterstaining: Apply DAPI (4',6-diamidino-2-phenylindole) to stain the nuclei.
-
Analysis: Using a fluorescence microscope, score a minimum of 50-100 non-overlapping tumor cell nuclei. A normal, non-rearranged gene will show two fused (or very close) red/green signals. A gene rearrangement is indicated by the separation of the red and green signals ("break-apart"). A positive result is typically called when >15% of nuclei exhibit a break-apart signal pattern.[4]
Protocol: Cell Viability Assay (CellTiter-Glo®)
This protocol details an in vitro method to assess the cytotoxic effect of an inhibitor like Selitrectinib.
-
Cell Seeding: Plate cancer cells (e.g., a cell line known to harbor an NTRK fusion) in an opaque-walled 96-well microplate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.[7]
-
Compound Treatment: Prepare serial dilutions of Selitrectinib in culture medium. Add the diluted compound to the appropriate wells. Include vehicle control (e.g., DMSO) wells and no-cell background control wells.[7]
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.[7]
-
Assay Procedure: a. Equilibrate the plate to room temperature for 30 minutes.[6] b. Prepare the CellTiter-Glo® Reagent by reconstituting the substrate with the buffer.[8] c. Add 100 µL of CellTiter-Glo® Reagent to each well.[6] d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Data Acquisition: Measure luminescence using a plate luminometer.
-
Data Analysis: Subtract background luminescence, normalize the data to the vehicle control (100% viability), and plot cell viability against the log of the inhibitor concentration. Use non-linear regression to calculate the IC₅₀ value.[25]
Conclusion and Future Directions
NTRK gene fusions are established, clinically actionable oncogenic drivers. The success of first-generation TRK inhibitors has paved the way for a tumor-agnostic treatment paradigm. Selitrectinib exemplifies the rational design of next-generation therapies, effectively targeting the primary on-target mechanisms of acquired resistance. Its clinical activity in patients who have progressed on prior TRK inhibitors underscores the importance of sequential targeted therapy. Future research will focus on overcoming resistance to next-generation inhibitors, exploring combination strategies to tackle bypass pathway activation, and further refining diagnostic algorithms to ensure every patient with an NTRK fusion-positive cancer is identified and given access to these transformative therapies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. All tests | Sonic Genetics [sonicgenetics.com.au]
- 6. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 7. CellTiter-Glo® cell viability assay [bio-protocol.org]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. NTRK Fusions, from the Diagnostic Algorithm to Innovative Treatment in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid Tumors Harboring NTRK Fusion | Study 21122 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 11. Immunohistochemistry as a screening tool for NTRK gene fusions: results of a first Belgian ring trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bayer 20810 - A Phase 1/2 Study of the TRK Inhibitor BAY 2731954 in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancers. Formerly: LOXO-EXT-17005 - A Phase 1/2 Study of the TRK Inhibitor LOXO-195 in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 13. Cancer | Bayer Global [bayer.com]
- 14. rna-seqblog.com [rna-seqblog.com]
- 15. NTRK Fusion Detection in Cancer [illumina.com]
- 16. 15q25.3 (NTRK3) Break-apart FISH | UCSF Health Center for Clinical Genetics and Genomics [genomics.ucsf.edu]
- 17. OUH - Protocols [ous-research.no]
- 18. jnccn.org [jnccn.org]
- 19. biocare.net [biocare.net]
- 20. Current therapeutic landscape and resistance mechanisms to larotrectinib | Cancer Biology & Medicine [cancerbiomed.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Unraveling the Cellular Impact of Selitrectinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selitrectinib (formerly LOXO-195) is a next-generation, highly selective, and potent ATP-competitive pan-Tropomyosin Receptor Kinase (TRK) inhibitor. It is specifically designed to address acquired resistance to first-generation TRK inhibitors, a significant challenge in the treatment of cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. This technical guide provides an in-depth exploration of the cellular pathways affected by Selitrectinib, presenting key preclinical data, detailed experimental methodologies, and visual representations of its mechanism of action.
NTRK gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors. These chromosomal rearrangements lead to the expression of chimeric TRK fusion proteins with constitutively active kinase function. This aberrant signaling activates downstream pathways crucial for cell proliferation, survival, and differentiation, namely the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K), and Phospholipase C-gamma (PLC-γ) pathways. Selitrectinib's therapeutic efficacy lies in its ability to potently inhibit both wild-type and mutated TRK kinases, thereby shutting down these oncogenic signaling cascades.
Mechanism of Action: Inhibition of TRK Fusion Proteins
Selitrectinib exerts its anti-tumor activity by binding to the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation of the TRK protein and subsequent activation of downstream signaling. A key advantage of Selitrectinib is its efficacy against various acquired resistance mutations that can emerge during treatment with first-generation TRK inhibitors.
Core Signaling Pathway Affected by Selitrectinib
The primary cellular pathways impacted by Selitrectinib are those directly downstream of TRK activation.
Quantitative Data Presentation
The following tables summarize the in vitro potency of Selitrectinib against various TRK fusion proteins and acquired resistance mutations, as determined by cell proliferation assays.
Table 1: Selitrectinib (LOXO-195) IC50 Values in Ba/F3 Cell Proliferation Assays
| Cell Line | TRK Fusion/Mutation | Selitrectinib IC50 (nM) | Reference |
| Ba/F3 | LMNA-TRKA | 8.6 | [1] |
| Ba/F3 | LMNA-TRKA G595R | 13.1 | [1] |
| Ba/F3 | LMNA-TRKA G667C | 94.9 | [1] |
| Ba/F3 | LMNA-TRKA F589L | 31.6 | [1] |
| Ba/F3 | LMNA-TRKA G595R/F589L | 531.1 | [1] |
| Ba/F3 | ETV6-TRKB | 1.0 | [1] |
| Ba/F3 | ETV6-TRKB G639R | 28.4 | [1] |
| Ba/F3 | ETV6-TRKC | 1.7 | [1] |
| Ba/F3 | ETV6-TRKC G623R | 24.6 | [1] |
| Ba/F3 | ETV6-TRKC G623E | 49.1 | [1][2] |
| Ba/F3 | ETV6-TRKC F617I | 53 | [1] |
Table 2: Comparative Potency of TRK Inhibitors Against Wild-Type TRK Fusions
| Inhibitor | TRKA Fusion IC50 (nM) | TRKB Fusion IC50 (nM) | TRKC Fusion IC50 (nM) | Reference |
| Larotrectinib | 23.5 | - | 49.4 | [3] |
| Entrectinib | 0.3 | 1.3 | 0.4 | [3] |
| Selitrectinib | 1.8 | - | 3.9 | [3] |
| Repotrectinib | <0.2 | <0.2 | <0.2 | [3] |
Experimental Protocols
Detailed methodologies for key assays used to characterize the cellular effects of Selitrectinib are provided below.
TRK Kinase Inhibition Assay (TR-FRET)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against purified TRK kinases.
Methodology:
-
Compound Preparation: A 10 mM stock solution of Selitrectinib is prepared in DMSO. Serial dilutions are then performed in DMSO, followed by a 3X intermediate dilution in 1X Kinase Buffer.
-
Reagent Preparation: A 3X kinase/antibody mixture and a 3X tracer solution are prepared in 1X Kinase Buffer.
-
Assay Protocol:
-
Add 5 µL of the 3X intermediate compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
Mix the plate gently.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of Selitrectinib on the proliferation and viability of cancer cells harboring NTRK fusions.[4][5]
Methodology:
-
Cell Seeding: Plate cells (e.g., Ba/F3 engineered to express an NTRK fusion) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of Selitrectinib. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against the logarithm of Selitrectinib concentration.
Western Blotting for Downstream Signaling
This technique is used to assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways, providing a direct measure of Selitrectinib's inhibitory effect on TRK signaling.[6][7]
Methodology:
-
Cell Treatment and Lysis:
-
Seed TRK fusion-positive cells and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Selitrectinib for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion
Selitrectinib is a potent, next-generation TRK inhibitor that effectively targets both wild-type and mutant TRK fusion proteins, which are key oncogenic drivers in a variety of cancers. By inhibiting the constitutive kinase activity of these fusion proteins, Selitrectinib blocks downstream signaling through the MAPK, PI3K, and PLC-γ pathways, ultimately leading to the inhibition of tumor cell proliferation and survival. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview of the cellular mechanisms of action of Selitrectinib and serve as a valuable resource for researchers and clinicians in the field of oncology and drug development. Further investigation into the clinical efficacy and resistance mechanisms of Selitrectinib will continue to refine its therapeutic application and improve outcomes for patients with NTRK fusion-positive cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of targeted therapy resistance in a pediatric glioma driven by ETV6-NTRK3 fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Selitrectinib: A Deep Dive into its Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selitrectinib, also known as LOXO-195 or BAY 2731954, is a highly potent and selective next-generation inhibitor of Tropomyosin Receptor Kinases (TRK).[1][2] It was specifically designed to address acquired resistance to first-generation TRK inhibitors like larotrectinib (B560067) and entrectinib.[2][3] This technical guide provides an in-depth analysis of Selitrectinib's target profile, selectivity, and the experimental methodologies used for its characterization.
Target Profile and Potency
Selitrectinib demonstrates potent inhibitory activity against all three TRK isoforms (TRKA, TRKB, and TRKC) and maintains this potency against various acquired resistance mutations that can emerge during treatment with first-generation TRK inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Selitrectinib
| Target Kinase | IC50 (nM) |
| Wild-Type TRKA | 0.6[1] |
| Wild-Type TRKC | <2.5[2] |
| TRKA G595R | 2.0[1] |
| TRKC G623R | 2.3[1] |
| TRKA G667C | 9.8[1] |
As shown in Table 1, Selitrectinib exhibits low nanomolar to sub-nanomolar potency against wild-type TRKA and TRKC.[1][2] Importantly, it retains potent activity against key resistance mutations, including the "solvent front" mutation TRKA G595R and the "xDFG" substitution TRKA G667C.[1]
Selectivity Profile
A critical attribute of an effective targeted therapy is its selectivity, which minimizes off-target effects and enhances the therapeutic window. Selitrectinib has demonstrated a high degree of selectivity for TRK kinases.
In a broad kinase panel screen, Selitrectinib was tested at a concentration of 1 µM, which is approximately 1,667 times higher than its IC50 for wild-type TRKA.[1] The results showed that Selitrectinib is over 1,000-fold more selective for TRK kinases compared to 98% of the 228 non-TRK kinases tested.[1] This high selectivity underscores its designed mechanism of action, focusing on the intended TRK targets.
Cellular Activity
The potent enzymatic activity of Selitrectinib translates into effective inhibition of proliferation in cancer cell lines driven by TRK fusions.
Table 2: Anti-proliferative Activity of Selitrectinib in TRK Fusion-Positive Cell Lines
| Cell Line | Cancer Type | TRK Fusion | IC50 (nM) |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | ≤ 5[1] |
| CUTO-3 | Lung Adenocarcinoma | MPRIP-NTRK1 | ≤ 5[1] |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | ≤ 5[1] |
As detailed in Table 2, Selitrectinib potently inhibits the growth of various cancer cell lines harboring different TRK fusions, with IC50 values in the low nanomolar range.[1] In contrast, the growth of 84 cell lines without TRK fusions was not inhibited by Selitrectinib at concentrations up to 10 µM.[1]
In Vivo Efficacy
The anti-tumor activity of Selitrectinib has been demonstrated in preclinical xenograft models. In mouse models implanted with NIH 3T3 cells engineered to express ΔTRKA, ΔTRKA G595R, or ΔTRKA G667C, as well as a TPM3-NTRK1 fusion-positive KM12 colorectal cancer cell line, orally administered Selitrectinib led to significant inhibition of tumor growth.[1] Furthermore, it was effective in reducing the phosphorylation of TRKA in these tumor models.[1]
Mechanism of Action and Signaling Pathway
NTRK gene fusions lead to the expression of chimeric TRK proteins that are constitutively active, driving downstream signaling pathways independent of neurotrophin ligands. These pathways, primarily the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, are crucial for cell proliferation, survival, and differentiation. Selitrectinib exerts its anti-cancer effect by binding to the ATP-binding pocket of the TRK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream signaling cascades.
Caption: TRK signaling pathway and the inhibitory action of Selitrectinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize Selitrectinib.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the biochemical potency (IC50) of an inhibitor against a purified kinase.
Caption: Workflow for a TRK kinase inhibition assay.
Protocol:
-
Compound Preparation: A 10-point 3-fold serial dilution of Selitrectinib is prepared in DMSO.
-
Reagent Preparation: The purified TRK kinase (wild-type or mutant), LanthaScreen™ Eu-anti-tag antibody, and a fluorescent kinase tracer are prepared in a kinase buffer.
-
Assay Reaction: In a 384-well plate, the Selitrectinib dilutions, the kinase/antibody mixture, and the tracer solution are added.
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow for binding equilibrium.
-
Detection: The plate is read on a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader. The FRET signal is proportional to the amount of tracer bound to the kinase.
-
Data Analysis: The emission ratio is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (CCK-8 Assay)
This assay measures the anti-proliferative effect of an inhibitor on cancer cell lines.
Caption: Workflow for a cell proliferation assay.
Protocol:
-
Cell Seeding: TRK fusion-positive cells (e.g., KM12) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of Selitrectinib or a vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours.
-
Reagent Addition: A Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours, during which viable cells reduce the WST-8 tetrazolium salt to a colored formazan (B1609692) product.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value is determined.
In Vivo Xenograft Model Study
This study evaluates the anti-tumor efficacy of Selitrectinib in a living organism.
Caption: Workflow for an in vivo xenograft study.
Protocol:
-
Cell Implantation: TRK fusion-positive cancer cells (e.g., 5 x 10^6 KM12 cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³), at which point the mice are randomized into treatment and control groups.
-
Drug Administration: Selitrectinib is administered orally via gavage at a specified dose and schedule (e.g., daily). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor dimensions (length and width) are measured with calipers at regular intervals (e.g., twice a week), and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitoring: The body weight and overall health of the animals are monitored throughout the study.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. The tumor growth inhibition is calculated to assess the efficacy of the treatment.
Conclusion
Selitrectinib is a next-generation TRK inhibitor with a highly potent and selective profile against wild-type TRK kinases and clinically relevant acquired resistance mutations. Its efficacy has been demonstrated in both in vitro and in vivo models, highlighting its potential as a valuable therapeutic agent for patients with TRK fusion-positive cancers who have developed resistance to first-generation inhibitors. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of targeted cancer therapy.
References
Methodological & Application
Application Notes and Protocols for Selitrectinib Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of Selitrectinib (B610772) (also known as LOXO-195), a selective inhibitor of Tropomyosin Receptor Kinase (TRK), in various mouse models of cancer. The following sections detail the mechanism of action, dosage regimens, preparation of dosing solutions, and comprehensive experimental protocols for in vivo efficacy studies.
Mechanism of Action
Selitrectinib is an orally bioavailable, next-generation TRK inhibitor designed to target and bind to TRK proteins, including fusion proteins resulting from rearrangements in the NTRK1, NTRK2, and NTRK3 genes.[1] These fusion proteins lead to uncontrolled TRK signaling, which drives the growth and survival of certain tumors. Selitrectinib's mechanism involves preventing the interaction between neurotrophins and TRK, thereby inhibiting TRK activation and downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and PLC-γ1 pathways.[2] This inhibition ultimately leads to the induction of apoptosis and suppression of cell growth in tumors that are dependent on TRK signaling.[2]
A key feature of Selitrectinib is its ability to overcome acquired resistance to first-generation TRK inhibitors. This resistance often arises from specific point mutations in the TRK kinase domain, such as solvent-front mutations (e.g., TRKA G595R) and xDFG mutations (e.g., TRKA G667C).[2][3][4] Selitrectinib is designed to effectively inhibit these mutated TRK kinases.[3][4]
References
- 1. Selitrectinib | C20H21FN6O | CID 129103609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Selitrectinib Sensitivity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selitrectinib (also known as LOXO-195 or BAY 2731954) is a next-generation, highly potent and selective inhibitor of Tropomyosin receptor kinases (TRKs).[1][2] TRK receptors (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are receptor tyrosine kinases that play a crucial role in neuronal development and function.[3] In several types of cancer, chromosomal rearrangements can lead to the formation of NTRK fusion genes, which produce chimeric TRK proteins with constitutively active kinase function. This aberrant signaling drives tumor growth and survival.[4][5] Selitrectinib is designed to target both wild-type TRK proteins and mutant forms that confer resistance to first-generation TRK inhibitors.[4][5]
These application notes provide a comprehensive set of protocols for assessing the sensitivity of cancer cell lines to Selitrectinib, covering cell culture, viability and apoptosis assays, and target engagement studies.
Mechanism of Action and Signaling Pathway
Selitrectinib functions by binding to the ATP-binding pocket of the TRK kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[6] The primary signaling cascades downstream of TRK activation include the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.[3] Inhibition of TRK signaling by Selitrectinib leads to the induction of apoptosis and inhibition of cell growth in tumors that are dependent on TRK signaling.[4][7]
Caption: TRK Signaling Pathway and Selitrectinib Inhibition.
Experimental Workflow for Assessing Selitrectinib Sensitivity
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of Selitrectinib.
References
- 1. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Note: High-Throughput Interrogation of Selitrectinib Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selitrectinib (B610772) (formerly LOXO-195) is a next-generation, highly potent, and selective inhibitor of Tropomyosin Receptor Kinase (TRK) fusion proteins.[1][2] It was designed to overcome acquired resistance to first-generation TRK inhibitors like larotrectinib (B560067) and entrectinib.[3][4][5] While Selitrectinib is effective against many on-target resistance mutations, the emergence of novel resistance mechanisms remains a clinical challenge.[6][7] Understanding these mechanisms is paramount for the development of subsequent therapeutic strategies and combination therapies.
This application note provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 loss-of-function screen to systematically identify genes whose inactivation confers resistance to Selitrectinib in cancer cells harboring NTRK fusions. This powerful functional genomics approach allows for the unbiased discovery of both known and novel resistance pathways, providing critical insights for drug development and patient stratification.
Mechanism of Action and Resistance to Selitrectinib
Selitrectinib is an ATP-competitive inhibitor that specifically targets and binds to TRK fusion proteins, including those encoded by fusions of NTRK1, NTRK2, and NTRK3.[8][9] This binding prevents the neurotrophin-independent activation of the TRK kinase domain, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[3][4][8][10][11]
Resistance to TRK inhibitors can be broadly categorized as:
-
On-target resistance: Involves mutations in the NTRK gene itself that interfere with drug binding. Selitrectinib is effective against many solvent-front and gatekeeper mutations that confer resistance to first-generation inhibitors.[6][12] However, mutations like the xDFG substitution (e.g., TRKA G667C) can confer resistance to Selitrectinib.[1][7]
-
Off-target (bypass) resistance: Involves the activation of alternative signaling pathways that circumvent the need for TRK signaling.[3][4] Known mechanisms include activating mutations in genes like KRAS and BRAF, or amplification of MET.[5]
Data Presentation: Selitrectinib Potency
The following table summarizes the inhibitory concentrations (IC50) of Selitrectinib against various TRK mutations. This data is crucial for selecting appropriate drug concentrations for the CRISPR screen.
| Target | IC50 (nM) | Reference |
| TRKA | 0.6 | [2] |
| TRKC | <2.5 | [2] |
| TRKA G595R (Solvent Front) | 2.0 | [6] |
| TRKC G623R (Solvent Front) | 2.5 | [6] |
| TRKA G667C (xDFG) | 9.8 | [6] |
| TRKC G696A (xDFG) | 2.3 | [6] |
Experimental Protocols
This section outlines the key experimental protocols for performing a genome-wide CRISPR-Cas9 screen to identify genes mediating resistance to Selitrectinib.
Diagram: TRK Fusion Signaling Pathway
Caption: TRK fusion protein signaling and inhibition by Selitrectinib.
Protocol 1: Cell Line Selection and Culture
-
Cell Line Selection: Choose a cancer cell line with a known NTRK fusion that is sensitive to Selitrectinib. Examples include KM12 (TPM3-NTRK1) or CUTO-3 (ETV6-NTRK3).
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction of a Cas9 expression vector, followed by antibiotic selection (e.g., blasticidin). Confirm Cas9 activity using a functional assay.
Diagram: CRISPR Screen Experimental Workflow
Caption: Workflow for a pooled CRISPR screen to identify resistance genes.
Protocol 2: Genome-Wide CRISPR-Cas9 Screen
-
sgRNA Library Transduction:
-
Transduce the Cas9-expressing cells with a pooled genome-wide sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Maintain a cell population that ensures high library representation (>500 cells per sgRNA).
-
-
Antibiotic Selection:
-
After 48-72 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin) until non-transduced control cells are eliminated.
-
-
Drug Selection:
-
Harvest an initial cell population ("Day 0") for baseline sgRNA representation.
-
Split the remaining cells into two arms: a control arm treated with vehicle (DMSO) and a treatment arm treated with Selitrectinib.
-
The concentration of Selitrectinib should be predetermined to be cytotoxic to the parental cell line (e.g., IC90).
-
Culture the cells for 14-21 days, passaging as needed while maintaining library representation.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the control and Selitrectinib-treated arms.
-
Extract genomic DNA.
-
Amplify the sgRNA cassettes from the genomic DNA by PCR.
-
Perform high-throughput sequencing of the amplified sgRNAs.
-
Protocol 3: Data Analysis and Hit Identification
-
Data Processing:
-
Demultiplex sequencing reads.
-
Align reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
-
Hit Identification:
-
Normalize sgRNA read counts.
-
Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the Selitrectinib-treated population compared to the control population.
-
Rank genes based on the enrichment of their corresponding sgRNAs to identify top candidate resistance genes.
-
Diagram: Logic for Hit Identification
Caption: Logic for identifying resistance genes from CRISPR screen data.
Protocol 4: Hit Validation
-
Individual Gene Knockout:
-
For each top candidate gene, design 2-3 independent sgRNAs.
-
Generate individual knockout cell lines for each candidate gene in the parental Cas9-expressing cell line.
-
Confirm gene knockout by sequencing and/or western blot.
-
-
Functional Validation:
-
Perform cell viability assays (e.g., CellTiter-Glo) to compare the sensitivity of the individual knockout cell lines and the parental cell line to a dose range of Selitrectinib.
-
A significant increase in the IC50 of Selitrectinib in the knockout cell line compared to the parental line validates the gene's role in conferring resistance.
-
-
Mechanism of Action Studies:
-
For validated hits, perform further experiments to elucidate the mechanism by which loss of the gene leads to resistance. This may include western blotting to assess downstream signaling pathways, RNA sequencing, or metabolomic analysis.
-
Conclusion
The application of genome-wide CRISPR-Cas9 screens provides a robust and unbiased platform for the systematic discovery of genes that mediate resistance to Selitrectinib. The identification of these resistance mechanisms is a critical step in anticipating and overcoming clinical resistance, guiding the development of rational combination therapies, and ultimately improving patient outcomes in NTRK fusion-positive cancers. The protocols outlined in this application note provide a comprehensive framework for researchers to implement this powerful technology in their own drug development programs.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. The promise of TRK inhibitors in pediatric cancers with NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Research Progress of Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusions and Tropomyosin Receptor Kinase (TRK) Inhibitors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
- 12. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for TRK Fusion Proteins in Selitrectinib Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide range of solid tumors. These fusions lead to the overexpression of constitutively active TRK fusion proteins, which promote tumor growth and survival. Selitrectinib (LOXO-195) is a next-generation, selective TRK inhibitor designed to overcome acquired resistance to first-generation TRK inhibitors.[1][2] Accurate and efficient identification of patients with TRK fusion-positive cancers is crucial for the successful clinical application of Selitrectinib.
Immunohistochemistry (IHC) serves as a valuable screening tool for the detection of TRK fusion proteins.[3][4] This document provides detailed application notes and protocols for the use of pan-TRK IHC in the context of Selitrectinib studies, including methodologies for key experiments, data presentation in structured tables, and visualizations of relevant pathways and workflows.
Data Presentation
Table 1: Performance of Pan-TRK IHC for the Detection of NTRK Fusions
| Parameter | Value | Notes |
| Sensitivity | 75% - 95.2% | Sensitivity can vary depending on the antibody clone, tumor type, and NTRK gene involved.[5][6][7] Studies have shown lower sensitivity for detecting NTRK3 fusions.[6][7] |
| Specificity | 81% - 100% | High specificity indicates a low rate of false-positive results.[5] |
| Positive Predictive Value (PPV) | Highly variable | PPV is dependent on the prevalence of NTRK fusions in the tested population. |
| Negative Predictive Value (NPV) | High | A negative IHC result makes the presence of a TRK fusion less likely. |
Note: The data presented is from studies evaluating pan-TRK IHC as a screening method for TRK fusions and is not specific to Selitrectinib clinical trials. Confirmatory molecular testing (e.g., NGS) is recommended for all IHC-positive cases.
Table 2: Common Pan-TRK IHC Staining Patterns and Associated Fusion Partners
| Staining Pattern | Associated Fusion Partners (Examples) |
| Cytoplasmic | TPM3, TPR |
| Nuclear | ETV6 |
| Membranous | TPM3, TPR |
| Perinuclear/Nuclear Membrane | LMNA |
Staining patterns can provide clues about the potential fusion partner but are not definitive.[5][8]
Experimental Protocols
Pan-TRK Immunohistochemistry Protocol
This protocol is based on the widely used rabbit monoclonal antibody clone EPR17341, which recognizes the C-terminal region of TRKA, TRKB, and TRKC proteins.
1. Specimen Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) tissue sections of 3-5 µm thickness on positively charged slides.
2. Deparaffinization and Rehydration:
-
Incubate slides in a xylene substitute (or xylene) to remove paraffin.
-
Rehydrate through a series of graded ethanol (B145695) solutions to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a high pH antigen retrieval solution (e.g., citrate (B86180) buffer, pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
4. Peroxidase Blocking:
-
Incubate slides with a hydrogen peroxide-based blocking solution for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with a wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST).
5. Primary Antibody Incubation:
-
Incubate slides with the pan-TRK primary antibody (clone EPR17341) at the manufacturer's recommended dilution.
-
Incubation is typically performed for 30-60 minutes at room temperature or overnight at 4°C in a humidified chamber.
6. Detection System:
-
Use a polymer-based detection system with an anti-rabbit secondary antibody conjugated to horseradish peroxidase (HRP).
-
Incubate according to the manufacturer's instructions.
-
Rinse with wash buffer.
7. Chromogen Application:
-
Apply a diaminobenzidine (DAB) chromogen solution and incubate until the desired brown staining intensity is achieved.
-
Rinse with deionized water to stop the reaction.
8. Counterstaining:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Differentiate and blue the slides.
9. Dehydration and Mounting:
-
Dehydrate slides through graded ethanol solutions and clear in xylene or a xylene substitute.
-
Coverslip with a permanent mounting medium.
10. Controls:
-
Positive Control: Use tissue known to express TRK proteins, such as normal appendix (nerve fibers) or a validated TRK fusion-positive tumor tissue.
-
Negative Control: Omit the primary antibody or use an isotype-matched negative control antibody.
Interpretation and Scoring of Pan-TRK IHC
1. Staining Pattern:
-
Record the subcellular localization of the staining: cytoplasmic, nuclear, membranous, or a combination.
2. Staining Intensity:
-
Score the intensity of staining on a scale of 0 to 3+:
-
0: No staining
-
1+: Weak staining
-
2+: Moderate staining
-
3+: Strong staining
-
3. Percentage of Positive Tumor Cells:
-
Estimate the percentage of tumor cells showing any specific staining.
4. H-Score (optional but recommended for quantitative analysis):
-
Calculate the H-score using the following formula:
-
H-Score = [1 x (% of cells with 1+ intensity)] + [2 x (% of cells with 2+ intensity)] + [3 x (% of cells with 3+ intensity)]
-
The H-score ranges from 0 to 300.
-
A positive pan-TRK IHC result is generally defined as any specific staining (≥1+) in ≥1% of tumor cells.[4] However, interpretation should be performed by a trained pathologist considering the staining pattern and intensity in the context of the tumor histology. All positive IHC results should be confirmed by a molecular method such as next-generation sequencing (NGS) to identify the specific NTRK gene fusion.
Visualizations
TRK Fusion Protein Signaling Pathway
Caption: TRK Fusion Protein Signaling and Inhibition by Selitrectinib.
Experimental Workflow for TRK Fusion Detection
Caption: Workflow for Identifying TRK Fusion-Positive Patients.
Conclusion
Pan-TRK IHC is a practical and efficient initial screening method for identifying patients with TRK fusion-positive cancers who may be candidates for treatment with Selitrectinib. A thorough understanding of the IHC protocol, staining patterns, and scoring criteria is essential for accurate interpretation. It is critical to remember that IHC is a screening tool, and all positive results must be confirmed with a definitive molecular test to ensure appropriate patient selection for targeted therapy. The provided protocols and workflows are intended to guide researchers and clinicians in the effective use of pan-TRK IHC in the context of Selitrectinib studies and clinical practice.
References
- 1. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. A systematic comparison of pan-Trk immunohistochemistry assays among multiple cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry as a screening tool for NTRK gene fusions: results of a first Belgian ring trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sensitivity of pan-TRK immunohistochemistry in solid tumours: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. meridian.allenpress.com [meridian.allenpress.com]
Application Notes and Protocols for Monitoring Selitrectinib Response Using Liquid Biopsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selitrectinib (B610772) (formerly LOXO-195) is a next-generation, selective inhibitor of Tropomyosin Receptor Kinase (TRK) designed to overcome acquired resistance to first-generation TRK inhibitors. It targets cancers driven by fusions in the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3). Monitoring the therapeutic response to Selitrectinib is crucial for optimizing patient outcomes and understanding mechanisms of resistance. Liquid biopsy, a minimally invasive technique that analyzes circulating tumor DNA (ctDNA) and other tumor-derived material in bodily fluids, offers a powerful tool for real-time monitoring of treatment efficacy and the emergence of resistance.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing liquid biopsy to monitor the response to Selitrectinib in patients with NTRK fusion-positive cancers.
Principle of Liquid Biopsy for Monitoring Selitrectinib Response
The core principle of using liquid biopsy to monitor Selitrectinib response lies in the quantitative analysis of NTRK fusion transcripts in circulating tumor DNA (ctDNA) shed from tumor cells into the bloodstream. A decrease in the levels of these fusion transcripts is indicative of a positive therapeutic response, while a rise may suggest disease progression or the development of resistance.[3] Furthermore, liquid biopsy can be employed to detect the emergence of specific genetic alterations that confer resistance to Selitrectinib.[4]
Key Biomarkers for Monitoring:
-
Quantitative Levels of NTRK Fusion Transcripts: The primary biomarker for assessing response. A significant decrease in the variant allele frequency (VAF) or absolute copy number of the specific NTRK fusion in ctDNA correlates with tumor shrinkage and clinical benefit.
-
Acquired Resistance Mutations: Detection of new mutations in the NTRK kinase domain (e.g., xDFG mutations) or in downstream signaling pathways (e.g., KRAS, BRAF) can indicate the development of resistance to Selitrectinib.[4][5]
Data Presentation
The following tables summarize hypothetical but representative quantitative data that could be generated from liquid biopsy monitoring of patients treated with Selitrectinib.
Table 1: Correlation of ctDNA Dynamics with Clinical Response to Selitrectinib
| Patient ID | Baseline NTRK Fusion VAF (%) | VAF at Week 4 (%) | Change in VAF | Clinical Response (RECIST 1.1) |
| 001 | 5.2 | 0.1 | -98% | Partial Response |
| 002 | 2.8 | 0.0 (Undetected) | -100% | Complete Response |
| 003 | 7.5 | 6.8 | -9% | Stable Disease |
| 004 | 4.1 | 8.2 | +100% | Progressive Disease |
Table 2: Detection of Acquired Resistance Mutations in ctDNA upon Progression
| Patient ID | NTRK Fusion | Time to Progression (Months) | Acquired Mutation Detected in ctDNA | Pathway Affected |
| 004 | TPM3-NTRK1 | 8 | NTRK1 G667C | On-target (xDFG motif) |
| 005 | ETV6-NTRK3 | 11 | KRAS G12D | Off-target (MAPK pathway) |
| 006 | LMNA-NTRK1 | 6 | NTRK1 G595R | On-target (Solvent front) |
Experimental Protocols
Protocol 1: Quantification of NTRK Fusion Transcripts in Plasma using Droplet Digital PCR (ddPCR)
This protocol describes the absolute quantification of a specific NTRK fusion transcript in plasma-derived cell-free DNA (cfDNA).
Materials:
-
Blood collection tubes (e.g., Streck Cell-Free DNA BCT®)
-
Plasma processing reagents
-
cfDNA extraction kit (e.g., QIAamp Circulating Nucleic Acid Kit)
-
ddPCR system (e.g., Bio-Rad QX200™)
-
ddPCR supermix for probes (no dUTP)
-
Custom ddPCR assay (primers and probes) specific to the NTRK fusion of interest (FAM-labeled)
-
Reference gene ddPCR assay (e.g., RPP30) (HEX-labeled)
-
Nuclease-free water
Procedure:
-
Blood Collection and Plasma Preparation:
-
Collect 10 mL of whole blood in Streck Cell-Free DNA BCT® tubes.
-
Process blood within 2 hours of collection by centrifugation at 1,600 x g for 10 minutes at room temperature.
-
Carefully transfer the plasma to a new conical tube and centrifuge at 16,000 x g for 10 minutes at 4°C to remove any remaining cells.
-
Store plasma at -80°C until cfDNA extraction.
-
-
cfDNA Extraction:
-
Extract cfDNA from 2-4 mL of plasma using the QIAamp Circulating Nucleic Acid Kit according to the manufacturer's instructions.
-
Elute cfDNA in 50 µL of AVE buffer.
-
Quantify the extracted cfDNA using a Qubit fluorometer.
-
-
ddPCR Reaction Setup:
-
Prepare the ddPCR reaction mix in a 96-well plate as follows for each sample:
-
10 µL 2x ddPCR Supermix for Probes (no dUTP)
-
1 µL NTRK fusion assay (20x)
-
1 µL Reference gene assay (20x)
-
X µL cfDNA template (1-8 µL, up to ~66 ng)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Vortex the plate for 10 seconds and spin down.
-
-
Droplet Generation and PCR Amplification:
-
Generate droplets using the Bio-Rad Automated Droplet Generator per the manufacturer's protocol.
-
Seal the droplet-containing plate and perform PCR amplification using the following cycling conditions:
-
95°C for 10 minutes (enzyme activation)
-
40 cycles of:
-
94°C for 30 seconds (denaturation)
-
60°C for 60 seconds (annealing/extension)
-
-
98°C for 10 minutes (enzyme deactivation)
-
4°C hold
-
-
-
Droplet Reading and Data Analysis:
-
Read the droplets on the QX200 Droplet Reader.
-
Analyze the data using QuantaSoft™ software to determine the concentration (copies/µL) of the NTRK fusion and the reference gene.
-
Calculate the absolute copy number of the NTRK fusion per mL of plasma.
-
Protocol 2: Detection of NTRK Fusions and Resistance Mutations using Next-Generation Sequencing (NGS)
This protocol provides a general workflow for a hybrid-capture-based NGS assay for the comprehensive analysis of ctDNA.
Materials:
-
cfDNA extracted as described in Protocol 1.
-
NGS library preparation kit (e.g., Illumina TruSight Oncology 500 ctDNA)
-
Hybridization capture probes targeting NTRK1/2/3 introns and exons, as well as genes associated with resistance (e.g., KRAS, BRAF).
-
NGS instrument (e.g., Illumina NovaSeq™)
-
Bioinformatics pipeline for data analysis.
Procedure:
-
Library Preparation:
-
Prepare sequencing libraries from 10-50 ng of cfDNA according to the manufacturer's protocol. This typically involves end-repair, A-tailing, and adapter ligation.
-
-
Hybridization Capture:
-
Hybridize the prepared libraries with the custom probe panel overnight. The probes will selectively bind to the DNA fragments of interest.
-
Wash away non-specifically bound DNA.
-
-
Sequencing:
-
Sequence the captured libraries on an Illumina NovaSeq™ instrument to a sufficient depth to confidently call low-frequency variants.
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Use a validated bioinformatics pipeline to identify structural variants (fusions) in the NTRK genes and single nucleotide variants (SNVs) in resistance-associated genes.
-
Calculate the variant allele frequency (VAF) for each detected alteration.
-
Visualizations
Caption: Selitrectinib inhibits the NTRK fusion protein, blocking downstream MAPK and PI3K/AKT signaling.
Caption: Workflow for liquid biopsy analysis from blood collection to clinical reporting.
Caption: Relationship between ctDNA biomarker changes and clinical outcomes during Selitrectinib therapy.
References
- 1. NTRK1 Fusions identified by non-invasive plasma next-generation sequencing (NGS) across 9 cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circulating tumor DNA to monitor treatment response in solid tumors and advance precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring and adapting cancer treatment using circulating tumor DNA kinetics: Current research, opportunities, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes: High-Throughput Screening with Selitrectinib for Novel Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selitrectinib (B610772) (formerly LOXO-195) is a highly potent and selective next-generation inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1][2] It was specifically designed to overcome acquired resistance to first-generation TRK inhibitors, which can arise from solvent-front and gatekeeper mutations in the TRK kinase domain.[3][4] While its efficacy against TRK fusion-positive cancers is well-established, the full spectrum of its biological activity and potential off-target effects remains an area of active investigation.[5][6] High-throughput screening (HTS) methodologies provide a powerful platform to systematically investigate the broader kinase inhibitory profile of Selitrectinib and to identify novel, therapeutically relevant targets.
This application note provides a framework for utilizing Selitrectinib in HTS campaigns to uncover novel kinase targets, potentially expanding its therapeutic applications or elucidating mechanisms of unforeseen toxicity.
Rationale for Novel Target Screening with Selitrectinib
-
Expanding Therapeutic Indications: Identifying novel kinase targets for Selitrectinib could open up new avenues for its use in cancers or other diseases not driven by TRK fusions.
-
Understanding Off-Target Effects: A comprehensive profiling of Selitrectinib against a broad panel of kinases can help predict and understand potential off-target toxicities observed in clinical settings.
-
Informing the Design of More Selective Inhibitors: Characterizing the interactions of Selitrectinib with other kinases can provide valuable structure-activity relationship (SAR) data for the development of next-generation inhibitors with improved selectivity.
-
Investigating Acquired Resistance Mechanisms: In some cases, resistance to targeted therapies can be driven by the upregulation of bypass signaling pathways. Identifying kinases in these pathways that are inhibited by Selitrectinib could inform the development of rational drug combinations.[3]
Known Target Profile of Selitrectinib
Selitrectinib is a potent inhibitor of wild-type and mutated TRK kinases. The following table summarizes its known inhibitory activity.
| Target | IC50 (nM) | Notes |
| TRKA | 0.6 | Wild-type |
| TRKC | <2.5 | Wild-type |
| TRKA G595R | 2.0 - 9.8 | Solvent-front resistance mutation |
| TRKC G623R | 2.0 - 9.8 | Solvent-front resistance mutation |
| TRKA G667C | 2.0 - 9.8 | xDFG resistance mutation |
Data compiled from multiple sources.[2][5]
Selitrectinib has been shown to be highly selective, with greater than 1,000-fold selectivity for TRK kinases over 98% of 228 non-TRK kinases tested at a concentration of 1 µM.[5]
High-Throughput Screening Workflow
A typical HTS workflow to identify novel targets for Selitrectinib would involve an initial primary screen against a large library of kinases, followed by secondary assays to confirm hits and characterize their activity.
References
- 1. Selitrectinib | C20H21FN6O | CID 129103609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Solid Tumors Harboring NTRK Fusion | Study 21122 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
Application Notes and Protocols for Developing Patient-Derived Xenografts for Selitrectinib Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have become a cornerstone of preclinical cancer research.[1][2] These models are invaluable because they preserve the histological and genetic characteristics of the original human tumor, offering a more predictive platform for evaluating the efficacy of novel cancer therapeutics compared to traditional cell line-derived xenografts.[1][3][4] This document provides detailed application notes and protocols for the development and utilization of PDX models for testing Selitrectinib (B610772) (formerly LOXO-195), a next-generation tyrosine kinase inhibitor (TKI).
Selitrectinib is a potent and selective inhibitor of Tropomyosin Receptor Kinase (TRK) fusion proteins, which are oncogenic drivers in a wide range of adult and pediatric cancers.[5] Gene fusions involving the NTRK1, NTRK2, or NTRK3 genes lead to the production of chimeric TRK proteins with constitutively active kinase function, driving tumor growth through downstream signaling pathways such as the MAPK and PI3K pathways.[6] Selitrectinib was specifically designed to overcome acquired resistance to first-generation TRK inhibitors, targeting both wild-type TRK fusions and those with acquired resistance mutations.
These protocols will guide researchers through the process of establishing NTRK fusion-positive PDX models, conducting in vivo efficacy studies with Selitrectinib, and assessing treatment response.
Data Presentation: Selitrectinib Activity
The following tables summarize the in vitro and in vivo activity of Selitrectinib against various TRK fusions and resistance mutations.
Table 1: In Vitro Inhibitory Activity of Selitrectinib (IC50)
| Target | Cell Line | IC50 (nM) | Reference |
| Wild-Type TRKA | Cell-free assay | 0.6 | [7] |
| Wild-Type TRKC | Cell-free assay | <2.5 | |
| TRKA G595R (Solvent Front Mutation) | Cell-free assay | 2.0 | |
| TRKC G623R (Solvent Front Mutation) | Cell-free assay | 2.3 | [7] |
| TRKA G667C (xDFG Mutation) | Cell-free assay | 9.8 | |
| TRK Fusions (general) | Ba/F3 cells | 1.8 - 3.9 | [8] |
| TRK Fusion-Containing Cell Lines (KM12, CUTO-3, MO-91) | Proliferation Assay | ≤ 5 | [7][9] |
Table 2: In Vivo Efficacy of Selitrectinib in Xenograft Models
| Xenograft Model | Treatment and Dosage | Outcome | Reference |
| NIH-3T3 ΔTRKA | 10 mg/kg, p.o. | Inhibition of tumor growth | [7] |
| NIH-3T3 ΔTRKA G595R | 10 mg/kg, p.o. | Inhibition of tumor growth | [7] |
| NIH-3T3 ΔTRKA G667C | 10 mg/kg, p.o. | Inhibition of tumor growth | [7] |
| TPM3-NTRK1 fusion-positive KM12 colorectal cancer cells | 10 mg/kg, p.o. | Inhibition of tumor growth | [7] |
| Orthotopic mouse glioma xenograft (TRKA G598R/G670A) | Not specified | Median survival of 41.5 days | [10] |
Experimental Protocols
Protocol 1: Establishment of NTRK Fusion-Positive Patient-Derived Xenografts
This protocol outlines the key steps for establishing PDX models from patient tumor tissue harboring NTRK gene fusions.
1. Patient Sample Acquisition and Handling:
-
Obtain fresh tumor tissue from surgical resection or biopsy from consented patients with confirmed NTRK fusion-positive solid tumors.
-
Transport the tissue to the laboratory in a sterile container on ice in a suitable transport medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics).
-
Process the tissue within 2-6 hours of collection to ensure cell viability.
2. Tumor Tissue Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics.
-
Remove any necrotic or fatty tissue.
-
Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³).
3. Implantation into Immunodeficient Mice:
-
Use highly immunodeficient mice, such as NOD-scid IL2Rγnull (NSG) or similar strains, to maximize engraftment success.[1]
-
Anesthetize the mice using an approved protocol (e.g., isoflurane).
-
Implant the tumor fragments subcutaneously into the flank of the mice. For some tumor types, orthotopic implantation into the corresponding organ may be considered for a more clinically relevant model.[4]
-
A small amount of Matrigel may be mixed with the tumor fragments to improve engraftment rates.
4. Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by caliper measurements.
-
Once the tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.
-
The harvested tumor can then be serially passaged into new recipient mice for model expansion.[11]
-
Cryopreserve a portion of the tumor tissue for future use.
5. Model Characterization:
-
Confirm the presence of the NTRK fusion in the established PDX model using molecular techniques such as RT-PCR or next-generation sequencing.
-
Perform histological analysis to compare the PDX tumor with the original patient tumor.
Protocol 2: In Vivo Efficacy Study of Selitrectinib in PDX Models
This protocol describes the methodology for evaluating the anti-tumor activity of Selitrectinib in established NTRK fusion-positive PDX models.
1. Study Design:
-
Expand the desired NTRK fusion-positive PDX model to generate a cohort of mice with established tumors (typically 100-200 mm³).
-
Randomize the mice into treatment and control groups (e.g., vehicle control and Selitrectinib treatment). A minimum of 5-10 mice per group is recommended.
2. Drug Preparation and Administration:
-
Formulate Selitrectinib for oral administration. A common vehicle for preclinical studies is a solution of 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water.
-
Based on preclinical data, a starting dose of 10 mg/kg administered orally, once or twice daily, is a reasonable starting point.[7][12] Dose-ranging studies may be necessary for new PDX models.
3. Treatment and Monitoring:
-
Administer Selitrectinib or vehicle to the respective groups for a predetermined period (e.g., 21-28 days).
-
Measure tumor volume using calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
4. Efficacy Endpoints:
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Other endpoints may include tumor regression, time to tumor progression, and survival.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for phosphorylated TRK) and histological examination.
5. Statistical Analysis:
-
Analyze the differences in tumor growth between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
Mandatory Visualizations
Caption: Experimental workflow for developing and testing PDX models with Selitrectinib.
Caption: Simplified NTRK fusion protein signaling pathway and the inhibitory action of Selitrectinib.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The promise of TRK inhibitors in pediatric cancers with NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Selitrectinib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selitrectinib (formerly LOXO-195 or BAY 2731954) is a next-generation, selective inhibitor of Tropomyosin Receptor Kinase (TRK) designed to overcome acquired resistance to first-generation TRK inhibitors.[1] It targets cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions.[1] Assessing the therapeutic efficacy of Selitrectinib in preclinical models is crucial for its development. In vivo imaging techniques offer a non-invasive, longitudinal, and quantitative approach to monitor treatment response, providing valuable insights into the pharmacodynamics and anti-tumor activity of Selitrectinib.
These application notes provide an overview and detailed protocols for utilizing various in vivo imaging modalities to assess the efficacy of Selitrectinib in preclinical cancer models.
Selitrectinib's Mechanism of Action and Signaling Pathway
Selitrectinib is a potent inhibitor of TRKA, TRKB, and TRKC kinases, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In cancers with NTRK fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways. Selitrectinib blocks the ATP-binding site of the TRK kinase domain, thereby inhibiting its activity and downstream signaling, ultimately leading to tumor growth inhibition.
Recommended In Vivo Imaging Modalities
The choice of imaging modality depends on the specific research question, available resources, and the tumor model. For assessing Selitrectinib's efficacy, the following techniques are highly recommended:
-
Bioluminescence Imaging (BLI): A highly sensitive method for tracking tumor growth and burden in animals implanted with luciferase-expressing cancer cells. It is ideal for longitudinal studies monitoring treatment response.
-
Positron Emission Tomography (PET): A quantitative imaging technique that can assess metabolic activity and cell proliferation.
-
[¹⁸F]FDG-PET: Measures glucose metabolism, which is often elevated in cancer cells. A decrease in [¹⁸F]FDG uptake can be an early indicator of treatment response.
-
[¹⁸F]FLT-PET: Measures cell proliferation by tracking the uptake of the thymidine (B127349) analog, fluorothymidine.
-
-
Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical images and can also provide functional information.
-
T2-weighted MRI: Offers excellent soft-tissue contrast for visualizing tumor morphology and volume.
-
Dynamic Contrast-Enhanced MRI (DCE-MRI): Assesses tumor vascularity and permeability, which can be altered by anti-cancer therapies.
-
Quantitative Data Summary
While specific preclinical imaging data for Selitrectinib is not widely published, the following table summarizes representative quantitative data from clinical studies of other TRK inhibitors (Larotrectinib and Entrectinib) and a preclinical study of an EGFR inhibitor using MRI. This data provides an indication of the types of quantitative endpoints that can be measured.
| Imaging Modality | Parameter | Drug | Tumor Type | Preclinical/Clinical | Representative Results | Reference |
| Bioluminescence | Photon Flux (photons/sec) | Anti-mPD-1 + Radiation | Glioma | Preclinical | Significant reduction in photon flux in combination therapy group compared to control and monotherapy groups. | [2] |
| PET | Objective Response Rate (ORR) | Larotrectinib | TRK Fusion Sarcomas | Clinical | 58% ORR in adult patients. | [3] |
| PET | 24-week Disease Control Rate | Larotrectinib | TRK Fusion CNS Tumors | Clinical | 73% in patients with primary CNS tumors. | [4] |
| PET | Progression-Free Survival (PFS) | Entrectinib | NTRK Fusion HGG (Pediatric) | Clinical | Median PFS of 17 months. | [5][6] |
| MRI | Tumor Volume Reduction | Erlotinib (EGFR inhibitor) | NSCLC | Preclinical | 85.4% average reduction in tumor volume after 14 days of treatment. | [7] |
| MRI | Objective Response Rate (ORR) | Entrectinib | ROS-1 Rearranged NSCLC with CNS lesions | Clinical | Rapid and significant regression of brain metastases. | [8] |
Experimental Protocols
Bioluminescence Imaging (BLI) Protocol
This protocol is designed for monitoring the effect of Selitrectinib on the growth of luciferase-expressing tumors in a xenograft mouse model.
Workflow:
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude)
-
Cancer cell line harboring an NTRK fusion and stably expressing firefly luciferase
-
Selitrectinib
-
Vehicle control (e.g., 0.5% methylcellulose)
-
D-luciferin
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia system (isoflurane)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject luciferase-expressing tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and/or baseline BLI.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer Selitrectinib orally to the treatment group and vehicle to the control group at the desired dose and schedule.
-
Bioluminescence Imaging:
-
Anesthetize mice with isoflurane.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Acquire bioluminescent images at the peak signal time (typically 10-15 minutes post-injection).
-
Repeat imaging at regular intervals (e.g., weekly) to monitor tumor response.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumors to quantify the bioluminescent signal (total flux in photons/second).
-
Compare the change in photon flux over time between the Selitrectinib-treated and control groups.
-
[¹⁸F]FDG-PET Imaging Protocol
This protocol outlines the use of [¹⁸F]FDG-PET to assess the metabolic response of tumors to Selitrectinib treatment.
Procedure:
-
Animal Preparation: Fast mice for 6-8 hours before [¹⁸F]FDG injection to reduce background signal.
-
Radiotracer Injection: Administer [¹⁸F]FDG (e.g., 5-10 MBq) via tail vein injection.
-
Uptake Period: Anesthetize the mice and keep them warm for the uptake period (typically 60 minutes) to minimize non-specific tracer uptake.
-
PET/CT Imaging:
-
Position the anesthetized mouse in the PET/CT scanner.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan (e.g., 10-15 minutes).
-
-
Image Analysis:
-
Reconstruct PET images and co-register them with the CT images.
-
Draw ROIs on the tumors to calculate the Standardized Uptake Value (SUV).
-
Compare the change in tumor SUV before and after Selitrectinib treatment.
-
Dynamic Contrast-Enhanced MRI (DCE-MRI) Protocol
This protocol is for assessing changes in tumor vascularity and permeability in response to Selitrectinib.
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in an MRI-compatible cradle with physiological monitoring (respiration and temperature).
-
Pre-contrast Imaging: Acquire pre-contrast T1-weighted and T2-weighted images to determine tumor location and volume.
-
DCE-MRI Acquisition:
-
Begin a dynamic series of fast T1-weighted scans.
-
After a few baseline scans, inject a gadolinium-based contrast agent (e.g., Gd-DTPA) via a tail vein catheter.
-
Continue acquiring dynamic scans for a set period (e.g., 10-15 minutes) to capture the wash-in and wash-out of the contrast agent.[9][10][11]
-
-
Data Analysis:
-
Analyze the dynamic signal intensity changes within the tumor ROI.
-
Apply pharmacokinetic models (e.g., Tofts model) to the data to calculate parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular volume fraction).
-
Compare these parameters before and after Selitrectinib treatment to assess changes in vascular function.
-
Logical Relationships in Efficacy Assessment
The data obtained from these imaging modalities can be integrated to provide a comprehensive assessment of Selitrectinib's efficacy.
Conclusion
In vivo imaging provides powerful, non-invasive tools for the preclinical evaluation of Selitrectinib. By employing modalities such as bioluminescence imaging, PET, and MRI, researchers can longitudinally and quantitatively assess the anti-tumor effects of Selitrectinib, gaining critical insights into its pharmacodynamics and efficacy. The protocols and information provided herein serve as a guide for designing and implementing robust preclinical imaging studies to accelerate the development of this promising targeted therapy.
References
- 1. TRK inhibitor activity and resistance in TRK fusion-positive cancers in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oncodesign.com [oncodesign.com]
- 4. labcorp.com [labcorp.com]
- 5. TRK Inhibitors in Adult and Pediatric High-Grade Gliomas: A Systematic Review and Individual Participant Data Meta-Analysis | MDPI [mdpi.com]
- 6. TRK Inhibitors in Adult and Pediatric High-Grade Gliomas: A Systematic Review and Individual Participant Data Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET imaging with radiolabeled antibodies and tyrosine kinase inhibitors: immuno-PET and TKI-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic Contrast Enhanced Magnetic Resonance Imaging of an Orthotopic Pancreatic Cancer Mouse Model [jove.com]
- 10. Dynamic contrast enhanced magnetic resonance imaging of an orthotopic pancreatic cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Selitrectinib Levels in Tissue by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selitrectinib (LOXO-195) is a next-generation, highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) developed to overcome acquired resistance to first-generation TRK inhibitors.[1][2] Accurate measurement of Selitrectinib concentration in tissue is crucial for pharmacokinetic studies, assessing drug distribution, and understanding its efficacy and potential toxicity in preclinical and clinical research.[3] This document provides detailed application notes and protocols for the quantification of Selitrectinib in various tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5]
Signaling Pathway of Selitrectinib
Selitrectinib targets the TRK signaling pathway. Neurotrophins bind to TRK receptors (TrkA, TrkB, TrkC), leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling cascades, including the MAPK and PI3K pathways, which are crucial for cell survival and proliferation. In cancers driven by NTRK gene fusions, the resulting chimeric proteins lead to constitutive activation of these pathways. Selitrectinib inhibits the TRK kinase domain, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[1][6]
Experimental Protocols
A validated bioanalytical assay for Selitrectinib in mouse plasma and tissue homogenates has been established using liquid chromatography-electrospray tandem mass spectrometry in positive selected reaction monitoring mode.[7]
Sample Preparation: Tissue Homogenization and Protein Precipitation
Proper sample preparation is critical for accurate and reproducible LC-MS/MS analysis.[8][9] The following protocol is adapted from a validated method for Selitrectinib quantification in tissue.[7]
Materials:
-
Tissue sample (e.g., brain, heart, kidney, liver, lung)
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., Larotrectinib in ACN)
-
Centrifuge
-
Homogenizer
Protocol:
-
Accurately weigh the tissue sample.
-
Add homogenization buffer at a specific ratio (e.g., 1:3 w/v).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Thaw tissue homogenate samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 50 µL aliquot of the tissue homogenate, add 200 µL of the internal standard solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters (Example):
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Selitrectinib and IS |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters (Example): The mass spectrometer should be operated in positive ion mode using selected reaction monitoring (SRM).[7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Selitrectinib | 381.1 | User Defined | -30 |
| Larotrectinib (IS) | 429.2 | User Defined | -24 |
Note: Product ions and collision energies need to be optimized for the specific instrument used.
Experimental Workflow
The overall workflow for the quantification of Selitrectinib in tissue samples is depicted below.
Data Presentation
A bioanalytical assay for Selitrectinib was successfully validated with a range of 0.5–1000 ng/ml.[7] The precision was within 5–12% and accuracy was within 91–108% for all matrices investigated.[7]
Table 1: Assay Performance Data for Selitrectinib in Mouse Tissue Homogenates [7]
| Matrix | Precision (% CV) | Accuracy (% of Nominal) |
| Brain | 5 - 12 | 91 - 108 |
| Heart | 5 - 12 | 91 - 108 |
| Kidney | 5 - 12 | 91 - 108 |
| Liver | 5 - 12 | 91 - 108 |
| Lung | 5 - 12 | 91 - 108 |
| Small Intestine | 5 - 12 | 91 - 108 |
| Spleen | 5 - 12 | 91 - 108 |
| Testis | 5 - 12 | 91 - 108 |
Table 2: Stability of Selitrectinib in Mouse Plasma and Tissue Homogenates [7]
| Condition | Stability (% of Initial Concentration) |
| Room Temperature (24 hours) | Stable |
| Freeze-Thaw Cycles (3 cycles) | Stable |
| Long-term Storage (-80°C for 3 months) | Stable |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of Selitrectinib in various tissue samples. Adherence to the detailed protocols for sample preparation and analysis is essential for obtaining high-quality data in pharmacokinetic and drug distribution studies. This information is invaluable for the continued development and understanding of Selitrectinib as a targeted cancer therapy.
References
- 1. Selitrectinib | C20H21FN6O | CID 129103609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue Imaging by Mass Spectrometry: A Practical Guide for the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. biomedres.us [biomedres.us]
- 6. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Selitrectinib In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to Selitrectinib (B610772) in vitro.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line with an NTRK fusion has developed resistance to Selitrectinib. What are the likely mechanisms?
A1: Acquired resistance to Selitrectinib in vitro can be broadly categorized into two main types: on-target and off-target mechanisms.
-
On-target resistance involves the acquisition of secondary mutations within the NTRK kinase domain itself. While Selitrectinib is effective against many solvent-front and gatekeeper mutations that confer resistance to first-generation TRK inhibitors, mutations in the xDFG motif of the activation loop (e.g., TRKA G667C) can reduce its efficacy.[1][2] Compound mutations, where multiple resistance mutations are present, can also arise.[2]
-
Off-target resistance occurs through the activation of alternative signaling pathways that bypass the need for TRK signaling.[1][2] The most common bypass pathway is the MAPK/ERK signaling cascade, which can be activated by genomic alterations in upstream receptor tyrosine kinases or downstream mediators.[1][3] Key alterations include mutations in KRAS (e.g., G12V, G12D), BRAF (e.g., V600E), and amplification of MET.[1][2][4] Preclinical models have also suggested a role for IGF1R activation.[1]
Q2: How can I determine the specific mechanism of resistance in my Selitrectinib-resistant cell line?
A2: A two-pronged approach is recommended to elucidate the resistance mechanism:
-
Sequence the NTRK Kinase Domain: The first step is to investigate on-target mutations. Isolate genomic DNA from your resistant cell line and perform Sanger sequencing or Next-Generation Sequencing (NGS) of the NTRK kinase domain.[5] Compare the sequence to the parental, sensitive cell line to identify any acquired mutations.
-
Assess Downstream Signaling Pathways: If no on-target mutations are identified, investigate the activation of bypass pathways. Perform a Western blot to analyze the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.[5] Increased phosphorylation of proteins like MEK and ERK, even in the presence of Selitrectinib, suggests the activation of a bypass mechanism.
Q3: What are the potential strategies to overcome Selitrectinib resistance in my in vitro model?
A3: The strategy to overcome resistance depends on the underlying mechanism:
-
For on-target xDFG mutations: Consider using a type II kinase inhibitor. These inhibitors bind to the inactive "DFG-out" conformation of the kinase and can be effective against mutations that favor the active state.[1]
-
For off-target MAPK pathway activation: A combination therapy approach is often effective. For instance, if you detect a BRAF or MEK mutation, combining Selitrectinib with a MEK inhibitor (e.g., trametinib) may restore sensitivity.[5] Similarly, if MET amplification is observed, co-treatment with a MET inhibitor (e.g., crizotinib) could be beneficial.[5]
-
Next-Generation TRK Inhibitors: Repotrectinib (B610555), another next-generation TRK inhibitor, has shown greater potency against certain resistance mutations compared to Selitrectinib in preclinical studies and may be a viable alternative.[3][4]
Troubleshooting Guides
Problem 1: Reduced sensitivity to Selitrectinib in our NTRK fusion-positive cell line after prolonged culture.
| Possible Cause | Suggested Solution |
| Emergence of on-target resistance mutations. | Isolate genomic DNA and sequence the NTRK kinase domain to identify mutations. |
| Activation of off-target bypass pathways. | Perform Western blot analysis for key phosphorylated proteins in the MAPK (p-MEK, p-ERK) and PI3K/AKT (p-AKT) pathways. |
| Selection of a pre-existing resistant subclone. | If possible, re-derive single-cell clones from the parental line and test their sensitivity to Selitrectinib. |
Problem 2: No on-target mutations were found, but the cells are still resistant.
| Possible Cause | Suggested Solution |
| Activation of the MAPK/ERK pathway. | Confirm with Western blot for p-MEK and p-ERK. Consider sequencing for mutations in BRAF, KRAS, or MET. |
| Activation of the PI3K/AKT pathway. | Perform Western blot for p-AKT. |
| Other unknown bypass mechanisms. | Consider performing RNA sequencing to identify differentially expressed genes and activated pathways in the resistant cells compared to the parental cells. |
Data Presentation
Table 1: In Vitro IC50 Values (nM) of TRK Inhibitors Against Resistant Mutations
| Inhibitor | TRKA Wild-Type | TRKA G595R (Solvent Front) | TRKC G623R (Solvent Front) | TRKA F589L (Gatekeeper) | TRKC F617I (Gatekeeper) | TRKA G667C (xDFG) |
| Larotrectinib | 23.5 - 49.4 | >600 | 6,940 | - | 4,330 | >600 |
| Entrectinib | 0.3 - 1.3 | >400-fold decrease | - | <0.2 | - | >400-fold decrease |
| Selitrectinib | 1.8 - 3.9 | 2 - 10 | 27 | - | 52 | 124 - 341 |
| Repotrectinib | <0.2 | 3 - 4 | 2 | <0.2 | <0.2 | 11.8 - 67.6 |
Experimental Protocols
Generation of Selitrectinib-Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to increasing concentrations of Selitrectinib.
Materials:
-
Parental NTRK fusion-positive cancer cell line
-
Complete cell culture medium
-
Selitrectinib stock solution (in DMSO)
-
Cell culture flasks/plates
Procedure:
-
Determine the initial IC50 of Selitrectinib for the parental cell line using a cell viability assay.
-
Culture the parental cells in the presence of Selitrectinib at a concentration equal to the IC50.
-
Initially, significant cell death is expected. The surviving cells will eventually repopulate the flask.
-
Once the cells are proliferating steadily, gradually increase the concentration of Selitrectinib in a stepwise manner.
-
Continue this process for several months until the cells can proliferate in a significantly higher concentration of Selitrectinib (e.g., 10-fold or higher than the parental IC50).
-
Once a resistant polyclonal population is established, single-cell clones can be isolated via limiting dilution.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of TRK inhibitors on the proliferation of cancer cell lines.
Materials:
-
96-well opaque-walled cell culture plates
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
TRK inhibitor stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the TRK inhibitor in cell culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a "vehicle control" with DMSO only.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a microplate reader.
Western Blot for MAPK Pathway Activation
This protocol outlines a method to analyze the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
Parental and resistant cancer cell lines
-
Selitrectinib
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Plate parental and resistant cells and allow them to attach overnight.
-
Treat the cells with Selitrectinib at a relevant concentration (e.g., 100 nM) for a specified time (e.g., 3 hours). Include untreated controls.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
-
The membrane can be stripped and re-probed with antibodies for total proteins and a loading control (e.g., GAPDH) to ensure equal protein loading.
Sequencing of the NTRK Kinase Domain
This protocol provides a general workflow for identifying mutations in the NTRK kinase domain.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the NTRK kinase domain exons
-
PCR reagents
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service or NGS platform
Procedure:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Design PCR primers to amplify the entire kinase domain of the target NTRK gene.
-
Perform PCR on the extracted DNA.
-
Run the PCR products on an agarose (B213101) gel to verify amplification.
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing to identify potential point mutations.
-
Alternatively, for a more comprehensive analysis, use Next-Generation Sequencing (NGS).
Mandatory Visualizations
Caption: Mechanisms of acquired resistance to Selitrectinib.
Caption: Workflow for investigating Selitrectinib resistance.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting Selitrectinib solubility and stability in experiments
Welcome to the Technical Support Center for Selitrectinib (B610772) (LOXO-195), a potent and selective inhibitor of Tropomyosin receptor kinases (TRK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of Selitrectinib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Selitrectinib and what is its mechanism of action?
Selitrectinib (also known as LOXO-195) is an orally bioavailable, next-generation, selective TRK kinase inhibitor.[1][2] It is designed to target and bind to TRK proteins, including fusion proteins resulting from Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions (NTRK1, NTRK2, and NTRK3).[2] This binding prevents the interaction between neurotrophins and TRK receptors, thereby inhibiting TRK activation and downstream signaling pathways like MAPK and PI3K/AKT.[3] This ultimately leads to the induction of apoptosis and inhibition of cell growth in tumors that harbor NTRK fusions.[2] Selitrectinib is also effective against certain point mutations that confer resistance to other TRK inhibitors.[2]
Q2: What are the recommended solvents for dissolving Selitrectinib?
Selitrectinib is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[4][5] It is reported to be insoluble in water.[4][5] For in vitro experiments, DMSO is the most commonly used solvent to prepare high-concentration stock solutions. It is crucial to use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[5]
Q3: How should I prepare and store Selitrectinib stock solutions?
For optimal stability, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM or higher, depending on the solubility limit).[1] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] When stored at -80°C in a suitable solvent, the stock solution can be stable for up to a year. As a powder, Selitrectinib can be stored at -20°C for up to three years.[5] Always bring the stock solution to room temperature and vortex gently before preparing working dilutions.
Q4: My Selitrectinib precipitated when I diluted the DMSO stock in my aqueous cell culture medium. What should I do?
Precipitation upon dilution in aqueous buffers is a common issue for hydrophobic compounds like Selitrectinib. Here are some troubleshooting steps:
-
Pre-warm the aqueous medium: Diluting the DMSO stock into pre-warmed (e.g., 37°C) cell culture medium can help maintain solubility.
-
Vortex during dilution: Add the DMSO stock dropwise to the aqueous medium while vortexing to ensure rapid and uniform mixing.
-
Lower the final concentration: The concentration of Selitrectinib in your experiment might be exceeding its aqueous solubility limit. Try using a lower final concentration.
-
Optimize DMSO concentration: While it's important to keep the final DMSO concentration low to avoid solvent-induced cytotoxicity (typically below 0.5%), a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[6]
-
Use a solubilizing agent: For in vivo studies, co-solvents and surfactants like PEG300 and Tween-80 are often used to create a stable formulation.[5] For in vitro assays, the addition of a small amount of serum to the medium can sometimes aid solubility, but this should be tested for compatibility with your experimental setup.
Q5: I am observing inconsistent results in my cell-based assays. Could this be related to Selitrectinib's stability?
Inconsistent results can indeed be a consequence of compound instability. Here are some factors to consider:
-
Fresh working solutions: Always prepare fresh working dilutions of Selitrectinib from your frozen stock solution for each experiment. Do not store diluted aqueous solutions for extended periods.
-
Avoid repeated freeze-thaw cycles: Aliquoting your high-concentration DMSO stock is crucial to prevent degradation that can occur with multiple freeze-thaw cycles.[5]
-
pH of the medium: The stability of small molecule inhibitors can be pH-dependent. Ensure the pH of your cell culture medium is stable throughout your experiment.
Data Presentation
Table 1: Physicochemical Properties of Selitrectinib
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁FN₆O | [2] |
| Molecular Weight | 380.42 g/mol | [4] |
| Appearance | White to yellow solid | MedChemExpress |
| Purity | ≥98% (commercially available) | Various Suppliers |
Table 2: Solubility of Selitrectinib
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 62.5 mg/mL (≥ 164.29 mM) | Use of fresh, anhydrous DMSO is recommended.[5] Ultrasonic treatment may be needed. | MedChemExpress |
| Ethanol | ~15 mg/mL (~39.43 mM) | [4] | |
| Water | Insoluble | [4][5] | |
| Cell Culture Media | Not specified | Solubility is expected to be low. Empirical determination is recommended. | |
| PBS (pH 7.4) | Not specified | Solubility is expected to be very low. |
Note: The solubility of Selitrectinib in aqueous solutions is expected to be low. It is highly recommended to experimentally determine the solubility in your specific cell culture medium or buffer system.
Table 3: Recommended Storage Conditions for Selitrectinib
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [5] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [5] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [5] |
Experimental Protocols
Protocol 1: Preparation of Selitrectinib Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of Selitrectinib in DMSO and subsequent working dilutions for in vitro experiments.
Materials:
-
Selitrectinib powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Cell culture medium or experimental buffer, pre-warmed to 37°C
Procedure:
-
Stock Solution Preparation (10 mM): a. Allow the Selitrectinib powder vial to equilibrate to room temperature before opening. b. Weigh the required amount of Selitrectinib powder in a sterile environment. For 1 mL of a 10 mM stock solution, you will need 3.804 mg of Selitrectinib (Molecular Weight = 380.42 g/mol ). c. Add the weighed powder to a sterile vial. d. Add the calculated volume of anhydrous DMSO to the vial. e. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication can be used to aid dissolution. f. (Optional) For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. g. Aliquot the 10 mM stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. h. Store the aliquots at -80°C.
-
Working Solution Preparation (e.g., 10 µM): a. Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature. b. Vortex the stock solution gently. c. Perform serial dilutions to achieve the final working concentration. For example, to prepare a 10 µM working solution, you can perform a 1:100 dilution followed by a 1:10 dilution in pre-warmed cell culture medium or buffer. d. Important: Ensure the final concentration of DMSO in your experimental setup is low (e.g., ≤ 0.1%) to avoid cytotoxicity. Calculate your dilutions accordingly. e. Add the calculated volume of the Selitrectinib stock solution to the appropriate volume of pre-warmed medium or buffer and mix gently by pipetting or inverting. f. Use the freshly prepared working solution immediately in your experiment.
Protocol 2: Western Blot Analysis of TRK Phosphorylation
Objective: To assess the inhibitory effect of Selitrectinib on TRK phosphorylation in a cell-based assay.
Materials:
-
Cancer cell line with a known NTRK fusion
-
Complete cell culture medium
-
Selitrectinib working solutions
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-TRK (specific to the relevant tyrosine residue), anti-total-TRK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: a. Seed the NTRK fusion-positive cancer cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of Selitrectinib (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-6 hours). Include a DMSO-only vehicle control.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations for all samples. b. Separate equal amounts of protein on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary anti-phospho-TRK antibody overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: a. To control for protein loading, strip the membrane and re-probe with an anti-total-TRK antibody and a housekeeping protein antibody (e.g., GAPDH or β-actin). b. Quantify the band intensities and normalize the levels of phosphorylated TRK to total TRK.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selitrectinib | C20H21FN6O | CID 129103609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Selitrectinib Treatment Duration in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of Selitrectinib in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Selitrectinib?
A1: Selitrectinib is a second-generation, orally bioavailable, and selective inhibitor of Tropomyosin Receptor Kinase (TRK) family members: TRKA, TRKB, and TRKC.[1][2][3] It functions by binding to the ATP-binding pocket of the TRK kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[3] This inhibition leads to the induction of apoptosis and a reduction in cell proliferation in tumors that have activating NTRK gene fusions.[1][2] Selitrectinib is potent against both wild-type TRK kinases and mutants that confer resistance to first-generation TRK inhibitors.[3][4]
Q2: What is a recommended starting point for treatment duration when using Selitrectinib in a new cell line?
A2: A recommended starting point for a typical cell proliferation or viability assay is 24 to 72 hours. However, the optimal duration is highly dependent on the specific cell line's doubling time and the experimental endpoint. For assessing the direct inhibition of TRK phosphorylation, a much shorter treatment time (e.g., 1 to 6 hours) is recommended. It is crucial to perform a time-course experiment to determine the optimal treatment duration for your specific experimental setup.
Q3: How do I know if Selitrectinib is effectively inhibiting the TRK pathway in my cells?
A3: The most direct method to confirm on-target activity is to perform a Western blot analysis to assess the phosphorylation status of TRK and its key downstream effectors. A significant reduction in phosphorylated TRK (p-TRK) levels upon Selitrectinib treatment indicates successful pathway inhibition. You can also assess the phosphorylation of downstream signaling proteins such as AKT and ERK/MAPK.
Q4: I am not observing a significant effect on cell viability even at high concentrations of Selitrectinib after 24 hours. What could be the reason?
A4: There are several potential reasons for this observation:
-
Insufficient Treatment Duration: The effect of inhibiting the TRK pathway on cell viability may take longer to manifest. A 24-hour time point might be too early to observe significant changes in cell proliferation or to induce apoptosis. Consider extending the treatment duration to 48 or 72 hours, or even longer, depending on the cell line's growth rate.
-
Cell Line Insensitivity: The cell line you are using may not be dependent on TRK signaling for survival. Selitrectinib is highly selective for cells with NTRK gene fusions.[2] It is essential to use a positive control cell line known to be sensitive to TRK inhibition to validate your experimental setup.
-
Suboptimal Drug Concentration: Although you are using high concentrations, it's beneficial to perform a full dose-response curve to ensure you are in the effective range.
-
Compound Instability: Ensure that Selitrectinib is properly stored and that the prepared solutions are fresh. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
Issue 1: High variability between replicate wells in a cell viability assay.
-
Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or uneven drug distribution.
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.
-
Avoid Edge Effects: Do not use the outer wells of the microplate for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.
-
Ensure Proper Mixing: After adding Selitrectinib, gently mix the plate on a shaker to ensure even distribution of the compound.
-
Issue 2: No decrease in p-TRK levels is observed after a short treatment duration (e.g., 1-2 hours).
-
Possible Cause: The selected time point may be too early, or there might be an issue with the Western blot protocol.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Analyze p-TRK levels at multiple early time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 6h) to capture the kinetics of inhibition.
-
Optimize Western Blot: Ensure efficient cell lysis with phosphatase inhibitors, use validated primary antibodies for p-TRK and total TRK, and optimize antibody concentrations and incubation times. Include a positive control (e.g., a cell line with a known NTRK fusion) and a negative control (untreated cells).
-
Issue 3: Observing high levels of cell death in the vehicle control (e.g., DMSO).
-
Possible Cause: The concentration of the solvent is too high and is causing toxicity.
-
Troubleshooting Steps:
-
Reduce Solvent Concentration: Ensure the final concentration of DMSO in the culture medium is at a non-toxic level, typically below 0.1%.
-
Run a Solvent Toxicity Control: Perform a dose-response experiment with the solvent alone to determine its toxic concentration for your specific cell line.
-
Quantitative Data
The following tables provide representative data from time-course experiments to illustrate the effects of Selitrectinib on various cellular processes.
Table 1: Inhibition of TRKA Phosphorylation in a TRK-Fusion Positive Cell Line
| Treatment Time | Selitrectinib Concentration (nM) | Normalized p-TRKA Levels (Relative to Total TRKA) |
| 0 hours | 0 (Vehicle) | 1.00 |
| 1 hour | 10 | 0.25 |
| 4 hours | 10 | 0.10 |
| 8 hours | 10 | 0.08 |
| 24 hours | 10 | 0.05 |
Table 2: Induction of Apoptosis (Caspase-3/7 Activity)
| Treatment Time | Selitrectinib Concentration (nM) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| 12 hours | 50 | 1.5 |
| 24 hours | 50 | 3.2 |
| 48 hours | 50 | 5.8 |
| 72 hours | 50 | 4.5 |
Table 3: Effect on Cell Viability
| Treatment Time | Selitrectinib Concentration (nM) | % Cell Viability (Normalized to Vehicle) |
| 24 hours | 100 | 85% |
| 48 hours | 100 | 55% |
| 72 hours | 100 | 30% |
Experimental Protocols
Protocol 1: Western Blot for p-TRK Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of Selitrectinib for various short durations (e.g., 1, 4, 8, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-TRK and total TRK overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize p-TRK levels to total TRK.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a predetermined optimal density.
-
Treatment: Treat cells with a serial dilution of Selitrectinib. Include a vehicle control.
-
Incubation: Incubate the plate for different time points (e.g., 12, 24, 48, 72 hours).
-
Assay: At each time point, add a commercially available caspase-3/7 reagent that generates a luminescent or fluorescent signal upon caspase cleavage.
-
Measurement: Measure the signal using a plate reader.
Protocol 3: Cell Viability Assay (e.g., using resazurin-based reagents)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add serial dilutions of Selitrectinib to the wells.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., resazurin) to each well and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
Visualizations
Caption: TRK signaling pathway and the inhibitory action of Selitrectinib.
Caption: Workflow for optimizing Selitrectinib treatment duration.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
Technical Support Center: Identifying Off-target Effects of Selitrectinib in Research Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and characterizing potential off-target effects of Selitrectinib (B610772) in various research models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of Selitrectinib?
Selitrectinib is a highly selective, second-generation inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C. Its primary on-target effects are the inhibition of TRK signaling pathways, leading to apoptosis and inhibition of cell growth in tumors with NTRK gene fusions.[1] It is specifically designed to overcome acquired resistance to first-generation TRK inhibitors. While comprehensive public data on its off-target profile is limited, at a concentration of 1 µM, Selitrectinib has been shown to be over 1,000-fold selective for 98% of 228 tested non-TRK kinases.[2] Potential off-target effects, particularly at higher concentrations, could involve other kinases with structural similarities in the ATP-binding pocket. Off-target resistance mechanisms have been observed, where cancer cells activate bypass signaling pathways, such as the MAPK pathway, through mutations in genes like KRAS and BRAF.[1][3] On-target adverse events observed in clinical settings include dizziness and weight gain.[4]
Q2: What are the primary methods to identify the off-target effects of Selitrectinib?
Several established methods can be employed to identify the off-target effects of Selitrectinib:
-
Kinome Profiling: This involves screening Selitrectinib against a large panel of purified kinases to determine its binding affinity or inhibitory activity. Commercial services often perform competition binding assays to generate a comprehensive selectivity profile.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the direct binding of Selitrectinib to proteins within intact cells. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile, which can be detected by methods like Western blotting or mass spectrometry.
-
Chemical Proteomics (e.g., Kinobeads): This approach uses affinity chromatography with broad-spectrum kinase inhibitors immobilized on beads to pull down interacting kinases from a cell lysate. By pre-incubating the lysate with Selitrectinib, one can identify off-targets by observing which kinases are no longer captured by the beads.
-
Phosphoproteomics: This unbiased approach analyzes global changes in protein phosphorylation in response to Selitrectinib treatment, providing insights into which signaling pathways are affected.
Q3: How can I differentiate between on-target and off-target cellular phenotypes?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. The following strategies can be employed:
-
Use of Structurally Unrelated Inhibitors: Confirm key findings with another TRK inhibitor that has a different chemical structure. If the phenotype is reproduced, it is more likely to be an on-target effect.
-
Rescue Experiments: In a cell line expressing a Selitrectinib-resistant TRK mutant, on-target effects should be diminished or absent, while off-target effects would persist.
-
Dose-Response Correlation: On-target effects should typically occur at concentrations consistent with the IC50 for TRK inhibition. Off-target effects often require higher concentrations of the inhibitor.
-
Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down the expression of the intended TRK target. If the observed phenotype is recapitulated, it is likely an on-target effect.
Q4: What concentration of Selitrectinib should I use to minimize off-target effects?
To minimize off-target effects, it is recommended to use the lowest concentration of Selitrectinib that elicits the desired on-target effect. This can be determined by performing a dose-response curve and selecting a concentration at or near the IC50 value for TRK inhibition in your specific cellular model. Using concentrations significantly higher than the on-target IC50 increases the likelihood of engaging lower-affinity off-target kinases.
Q5: My cells are showing an unexpected phenotype after Selitrectinib treatment. What should I do?
If you observe an unexpected cellular response, consider the following troubleshooting steps:
-
Confirm the On-Target Effect: First, verify that Selitrectinib is inhibiting TRK signaling in your experimental system at the concentration used. This can be done by assessing the phosphorylation status of TRK and its downstream effectors like AKT and ERK via Western blot.
-
Rule Out Experimental Artifacts: Ensure the unexpected phenotype is not due to issues with the compound's solubility, stability, or cytotoxicity unrelated to kinase inhibition.
-
Investigate Potential Off-Targets: If on-target inhibition is confirmed and artifacts are ruled out, the unexpected phenotype may be due to an off-target effect. Consider performing a kinome-wide screen to identify potential off-target kinases.
-
Validate Potential Off-Targets: Once potential off-targets are identified, validate their engagement and functional relevance in your cellular model using techniques like CETSA and specific knockdown experiments.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| High background or unexpected hits in a kinome profiling assay. | Compound precipitation at the screening concentration. | Ensure the solubility of Selitrectinib in the assay buffer. Consider lowering the screening concentration if precipitation is suspected. |
| Non-specific binding to assay components. | Run a control with the compound in the absence of the kinase to check for interference with the detection method. | |
| No significant thermal shift observed in a Cellular Thermal Shift Assay (CETSA) for a suspected off-target. | The suspected off-target does not directly bind to Selitrectinib in the cellular context. | This could be a true negative result. Consider that the effect on the suspected off-target might be indirect (downstream of another kinase). |
| The off-target protein is not expressed at a detectable level in the chosen cell line. | Confirm the expression of the protein of interest by Western blot or other methods. | |
| The binding affinity is too low to induce a detectable thermal shift. | Increase the concentration of Selitrectinib, keeping in mind that this may also increase other off-target interactions. | |
| Difficulty validating a potential off-target identified from a primary screen in a cellular assay. | The off-target interaction observed in a biochemical assay is not physiologically relevant in a cellular environment. | This is a common occurrence. Cellular factors like protein scaffolding and compartmentalization can influence drug-target interactions. Focus on validating hits that are reproducible in multiple cellular assays. |
| The cellular assay is not sensitive enough to detect the functional consequence of the off-target inhibition. | Try alternative cellular assays that measure different aspects of the off-target's function. | |
| Unexpected activation of a signaling pathway upon Selitrectinib treatment. | Inhibition of a kinase that is part of a negative feedback loop. | This can lead to the paradoxical activation of a pathway. Map the known interactions of the on-target and potential off-target kinases to identify potential feedback mechanisms. |
| Activation of a bypass signaling pathway as a resistance mechanism. | This is particularly relevant in long-term treatment studies. Analyze for mutations or overexpression of proteins in known bypass pathways like the MAPK pathway.[1][3] |
Data Presentation
Table 1: On-Target and Resistance Mutation IC50 Values for Selitrectinib
| Target | IC50 (nM) | Reference |
| TRKA | <1 | [5] |
| TRKB | <1 | [5] |
| TRKC | <1 | [5] |
| TRKA G595R | 2.0 - 9.8 | [2] |
| TRKC G623R | 2.0 - 9.8 | [2] |
| TRKA G667C | 2.0 - 9.8 | [2] |
Table 2: Illustrative Selectivity Data for Selitrectinib Against a Panel of Kinases
Note: Specific, comprehensive public kinome scan data for Selitrectinib is limited. This table is illustrative based on the reported high selectivity of the compound.[2]
| Kinase | % Inhibition at 1 µM Selitrectinib |
| TRKA (On-Target) | >99% |
| TRKB (On-Target) | >99% |
| TRKC (On-Target) | >99% |
| ABL1 | <10% |
| ALK | <10% |
| BRAF | <10% |
| EGFR | <10% |
| MET | <10% |
| SRC | <10% |
| ... (and over 200 other kinases) | <10% |
Experimental Protocols
Protocol 1: Kinome Profiling using a Competition Binding Assay
Objective: To determine the selectivity of Selitrectinib across a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of Selitrectinib in 100% DMSO (e.g., 10 mM). For the assay, dilute the compound to the desired screening concentration (e.g., 1 µM) in the assay buffer provided by the screening service.
-
Kinase Panel: Utilize a commercial kinome profiling service that offers a large panel of purified, recombinant human kinases (e.g., >400 kinases).
-
Competition Binding Assay: The assay is typically performed by incubating the kinase panel with a fixed concentration of a broad-spectrum, immobilized kinase inhibitor in the presence or absence of Selitrectinib.
-
Detection: The amount of kinase bound to the immobilized inhibitor is quantified, often using qPCR for DNA-tagged kinases or other sensitive detection methods. A reduction in the amount of bound kinase in the presence of Selitrectinib indicates an interaction.
-
Data Analysis: The results are typically reported as the percentage of inhibition of binding for each kinase at the tested concentration. Potent off-targets can be further characterized by determining their dissociation constant (Kd) or IC50 values in follow-up dose-response experiments.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of Selitrectinib to a potential off-target protein in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with various concentrations of Selitrectinib or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or another appropriate method. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blot Analysis: Analyze the soluble protein fractions by Western blotting using an antibody specific for the potential off-target protein.
-
Data Analysis: Quantify the band intensities for the protein of interest at each temperature. A shift in the melting curve to a higher temperature in the Selitrectinib-treated samples compared to the vehicle control indicates target engagement.
Protocol 3: Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of Selitrectinib on the phosphorylation status of key proteins in relevant signaling pathways (e.g., MAPK and PI3K/AKT).
Methodology:
-
Cell Treatment and Lysis: Treat cells with Selitrectinib at various concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of Selitrectinib on pathway activation.
Visualizations
References
- 1. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: Managing Selitrectinib-Associated Toxicities in Preclinical Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with Selitrectinib in animal studies. The information is presented in a practical, question-and-answer format to directly address potential challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common on-target toxicities observed with Selitrectinib and other TRK inhibitors in animal models?
A1: Based on the mechanism of action of TRK inhibitors and preclinical observations, the most common on-target toxicities are related to the neurological and metabolic systems. These include:
-
Weight Gain: Inhibition of TRKB signaling, which is involved in appetite regulation, can lead to hyperphagia and subsequent weight gain.[1] Animal studies with other TRK inhibitors have shown increased food consumption and body weight.
-
Neurological Effects:
-
Ataxia and Dizziness: TRKB and TRKC receptors are crucial for proprioception and balance. Their inhibition can result in abnormal movements, postures, and dizziness.[1]
-
Withdrawal Pain: Discontinuation of TRK inhibitor therapy can lead to a heightened pain sensitivity, a phenomenon that has been observed in clinical settings and is predicted by the role of TRK signaling in nociception.[1]
-
Q2: What are the initial steps to take when an animal on a Selitrectinib study shows signs of toxicity?
A2: Early detection and intervention are critical. The following steps are recommended:
-
Thorough Clinical Observation: Immediately perform a detailed clinical assessment of the animal. Use a standardized scoring system to document the severity of the observed signs.
-
Review Dosing and Administration: Verify the dose, formulation, and administration route to rule out any errors.
-
Consult with a Veterinarian: Engage with veterinary staff to assess the animal's health status and determine the need for supportive care.
-
Consider Dose Modification: Depending on the severity of the toxicity, a dose reduction or temporary discontinuation of Selitrectinib may be necessary.[1]
Troubleshooting Guides
Managing Weight Gain
Issue: Animals are exhibiting significant and rapid weight gain.
Troubleshooting Steps:
| Step | Action | Detailed Protocol/Considerations |
| 1. Monitoring | Implement regular and frequent body weight and food intake measurements. | Weigh animals at least three times per week. Measure daily food consumption per cage and calculate the average per animal. |
| 2. Dietary Management | Consider switching to a lower-fat diet. | If using a standard chow, consult with a veterinarian or animal nutritionist about the feasibility of a diet with reduced fat content that still meets the nutritional requirements of the species and model. |
| 3. Environmental Enrichment | Provide environmental enrichment to encourage physical activity. | Introduce novel objects, running wheels (if appropriate for the model), and opportunities for exploration to increase energy expenditure. |
| 4. Dose Adjustment | If weight gain is excessive and associated with other signs of morbidity, consider a dose reduction of Selitrectinib. | A 25-50% dose reduction can be a starting point. Monitor the animal's response closely and assess the impact on tumor growth if it is an efficacy study. |
Quantitative Data on a Representative TRK Inhibitor in Rats:
| Dose Group | Observation |
| 10 mg/kg/day | Increased food consumption and body weight. |
| 20 mg/kg/day | More pronounced increases in food consumption and body weight. |
Data adapted from a study on a novel TRK inhibitor.
Managing Neurological Toxicities (Ataxia/Dizziness)
Issue: Animals are displaying signs of ataxia, such as an unsteady gait, circling, or difficulty with coordination.
Troubleshooting Steps:
| Step | Action | Detailed Protocol/Considerations |
| 1. Standardized Assessment | Use a semi-quantitative scoring system to assess the severity of ataxia. | Ataxia Scoring Scale (Example for Mice): 0: Normal gait and coordination.1: Mild swaying of the trunk.2: Noticeable unsteady gait, occasional stumbling.3: Severe ataxia, frequent falling, difficulty moving.4: Unable to move. |
| 2. Housing Modifications | Modify the cage environment to prevent injury. | Provide single housing if necessary. Ensure easy access to food and water on the cage floor. Remove any structures that could pose a falling hazard. |
| 3. Supportive Care | Provide nutritional and hydration support if the animal has difficulty accessing food and water. | Offer soft, palatable, and easily accessible food. Consider subcutaneous fluid administration if dehydration is a concern, in consultation with a veterinarian. |
| 4. Dose Modification | Dose reduction is often the most effective intervention for dizziness and ataxia.[1] | Based on the severity score, consider a dose reduction or temporary cessation of treatment. For scores of 2 or higher, a dose modification is strongly recommended. |
Experimental Protocols
Protocol 1: Assessment of Ataxia in Mice using the Beam Walking Test
Objective: To quantitatively assess motor coordination and balance.
Materials:
-
A narrow wooden or plastic beam (e.g., 1 cm wide, 100 cm long) suspended between two platforms.
-
A bright light to motivate the mouse to traverse the beam.
-
A video camera to record the trial.
Procedure:
-
Place the mouse at one end of the beam.
-
Use a bright light at the starting point to encourage the mouse to walk to the other end.
-
Record the time taken to cross the beam and the number of foot slips (when a hindlimb slips off the beam).
-
Perform 2-3 trials per animal and average the results.
-
Compare the performance of Selitrectinib-treated animals to vehicle-treated controls.
Visualizations
References
Improving the bioavailability of Selitrectinib for in vivo research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Selitrectinib (B610772) in in vivo experiments. The information aims to address common challenges, particularly concerning the compound's bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is Selitrectinib and what is its mechanism of action?
A1: Selitrectinib (also known as LOXO-195 or BAY 2731954) is a next-generation, orally bioavailable, and selective inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C.[1][2][3][4] It is designed to overcome acquired resistance to first-generation TRK inhibitors.[2] By binding to TRK proteins, Selitrectinib prevents their interaction with neurotrophins, thereby inhibiting TRK activation and downstream signaling pathways like RAS/MAPK and PI3K/AKT.[1][5][6] This leads to the induction of apoptosis and inhibition of cell growth in tumors with NTRK gene fusions.[1]
Q2: What are the main challenges when using Selitrectinib for in vivo research?
A2: The primary challenge for in vivo studies with Selitrectinib is its poor aqueous solubility.[2][3] This can lead to low and variable oral bioavailability, potentially impacting the reliability and reproducibility of experimental results.[7][8] Careful formulation is crucial to ensure adequate absorption and exposure in animal models.
Q3: What are some recommended formulations for in vivo administration of Selitrectinib?
A3: Several formulations have been successfully used to administer Selitrectinib in vivo. The choice of vehicle can significantly impact drug exposure. Common formulations involve the use of co-solvents and surfactants to improve solubility. Some examples are provided in the table below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or variable drug exposure in pharmacokinetic (PK) studies. | Poor bioavailability due to inadequate dissolution of Selitrectinib in the gastrointestinal tract. | - Optimize the formulation. Consider using a lipid-based formulation or a formulation containing a solubilizing agent like SBE-β-CD.[9] - Ensure the formulation is a clear solution before administration.[9] - For oral gavage, ensure proper technique to minimize variability. |
| Precipitation of Selitrectinib in the formulation upon standing. | The formulation may be supersaturated or unstable. | - Prepare the formulation fresh before each use. - If using a co-solvent system, add the components sequentially and ensure each is fully dissolved before adding the next.[9] - For suspensions, ensure vigorous and consistent mixing before each administration.[2] |
| Inconsistent anti-tumor efficacy in xenograft models. | Inconsistent drug exposure due to bioavailability issues. | - Confirm the bioavailability of your chosen formulation with a pilot PK study before proceeding with large-scale efficacy studies. - Monitor plasma drug levels in a subset of animals during the efficacy study to correlate with tumor response. |
| Difficulty dissolving Selitrectinib in the desired vehicle. | Selitrectinib is poorly soluble in aqueous solutions.[3] | - Start with a stock solution in 100% DMSO.[3][9] - Gently warm the solution if clumping occurs.[2] - Consider alternative solubilizing agents such as PEG300, Tween 80, or SBE-β-CD.[9] |
Data Presentation: Selitrectinib Solubility and Formulations
The following table summarizes the solubility of Selitrectinib in various solvents and provides examples of formulations suitable for in vivo research.
| Solvent/Formulation | Solubility | Reference |
| Water | Insoluble | [3] |
| DMSO | 38 mg/mL (99.88 mM) | [3] |
| Ethanol | 15 mg/mL | [3] |
| Formulation 1 | ≥ 2.08 mg/mL (5.47 mM) | [9] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ||
| Formulation 2 | ≥ 2.08 mg/mL (5.47 mM) | [9] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ||
| Formulation 3 | ≥ 2.08 mg/mL (5.47 mM) | [9] |
| 10% DMSO + 90% Corn Oil | ||
| Formulation 4 | Not specified | [2] |
| 0.5% Methylcellulose (MC) + 0.1% Tween 80 |
Experimental Protocols
Protocol 1: Preparation of Selitrectinib Formulation 1 (Co-solvent based)
Objective: To prepare a clear, injectable solution of Selitrectinib for in vivo administration.
Materials:
-
Selitrectinib powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a stock solution of Selitrectinib in DMSO (e.g., 20.8 mg/mL). Ensure the powder is completely dissolved.
-
In a sterile tube, add the required volume of DMSO stock solution (10% of the final volume).
-
Add PEG300 to the tube (40% of the final volume) and mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture (5% of the final volume) and mix until clear.
-
Finally, add saline to reach the desired final volume (45% of the final volume) and mix thoroughly.
-
Visually inspect the solution to ensure it is clear and free of precipitates before administration.
Protocol 2: In Vivo Bioavailability Study Workflow
Objective: To determine the pharmacokinetic profile and bioavailability of a Selitrectinib formulation in a rodent model.
Materials:
-
Selitrectinib formulation
-
Appropriate animal model (e.g., mice or rats)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS for bioanalysis
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer the Selitrectinib formulation via oral gavage at the desired dose.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process blood samples to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of Selitrectinib in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Selitrectinib inhibits the TRK signaling pathway.
References
- 1. Selitrectinib | C20H21FN6O | CID 129103609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selitrectinib (BAY 2731954; LOXO-195) | TRK TKI (tyrosine kinase inhibitor) | CAS 2097002-61-2 | Buy Selitrectinib (BAY-2731954; LOXO195) from Supplier InvivoChem [invivochem.com]
Addressing inconsistent results in Selitrectinib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter during experiments with Selitrectinib (B610772).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Selitrectinib?
A1: Selitrectinib is an orally bioavailable, second-generation tropomyosin receptor kinase (TRK) inhibitor.[1] It selectively targets and binds to TRK proteins, including TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] In many cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in the production of TRK fusion proteins that are constitutively active and drive tumor growth.[2] Selitrectinib inhibits the ATP binding site of the TRK kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.[2] Notably, Selitrectinib was designed to be effective against specific mutations that confer resistance to first-generation TRK inhibitors.
Q2: Why am I observing inconsistent IC50 values for Selitrectinib across different cell lines?
A2: Variability in IC50 values is expected and can be attributed to several factors:
-
Genetic Background of Cell Lines: The specific NTRK fusion partner can influence inhibitor sensitivity. Additionally, the presence of mutations in the TRK kinase domain, particularly acquired resistance mutations, will significantly alter the IC50 value. Selitrectinib is potent against certain resistance mutations (e.g., solvent-front mutations) but may be less effective against others (e.g., xDFG mutations).[2][3]
-
TRK Expression Levels: The level of TRK fusion protein expression can vary between cell lines, impacting the concentration of Selitrectinib required for effective inhibition.
-
Experimental Conditions: Differences in cell seeding density, serum concentration in the culture media, and the duration of drug exposure can all influence the calculated IC50. It is crucial to maintain consistent experimental parameters for comparable results.
-
Assay Type: Different cell viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels) and can yield slightly different IC50 values.
Q3: My in vitro results with Selitrectinib are promising, but they are not translating to my in vivo animal models. What could be the reason?
A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development. For Selitrectinib, consider the following:
-
Pharmacokinetics and Bioavailability: While Selitrectinib is orally bioavailable, its absorption, distribution, metabolism, and excretion (ADME) profile in the animal model may lead to suboptimal tumor exposure. It is important to perform pharmacokinetic studies to ensure that the administered dose achieves and maintains a therapeutic concentration in the plasma and tumor tissue.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions. Factors such as hypoxia, nutrient gradients, and interactions with stromal and immune cells can influence drug efficacy.
-
Off-Target Effects: At higher concentrations required for in vivo studies, Selitrectinib might have off-target effects that could impact the host animal or the tumor in unexpected ways.
-
Drug Formulation and Administration: The vehicle used to formulate Selitrectinib for in vivo administration and the route of administration can impact its solubility, stability, and bioavailability.
Q4: What are the known resistance mechanisms to Selitrectinib?
A4: Resistance to Selitrectinib, a second-generation TRK inhibitor, can arise through two primary mechanisms:
-
On-Target (TRK-dependent) Resistance: This involves the acquisition of secondary mutations in the TRK kinase domain that interfere with Selitrectinib binding. While Selitrectinib is effective against many mutations that confer resistance to first-generation inhibitors (like solvent-front and gatekeeper mutations), certain mutations in the xDFG motif of the activation loop can reduce its potency.[2][3][4][5]
-
Off-Target (TRK-independent) Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling. This can involve the upregulation of other receptor tyrosine kinases or the acquisition of mutations in downstream signaling molecules like KRAS or BRAF.[6] In such cases, the tumor is no longer reliant on the TRK pathway for its growth and survival, rendering Selitrectinib ineffective.
Data Presentation
Selitrectinib In Vitro Activity (IC50 Values)
| Cell Line / Target | TRK Alteration | IC50 (nM) | Notes |
| WT TRKA (cell-free) | Wild-Type | 0.6 | Potent inhibition of wild-type TRKA.[7][8] |
| WT TRKC (cell-free) | Wild-Type | <2.5 | Strong inhibition of wild-type TRKC.[7] |
| TRKA G595R | Solvent-Front Mutation | 2.0 - 9.8 | Effective against a common resistance mutation to 1st-gen inhibitors.[8] |
| TRKC G623R | Solvent-Front Mutation | 2.0 - 9.8 | Effective against a common resistance mutation to 1st-gen inhibitors.[8] |
| TRKA G667C | xDFG Motif Mutation | 124 - 341 | Reduced potency against this class of resistance mutations.[3] |
| KM12 | TPM3-NTRK1 Fusion | ≤ 5 | Potent inhibition of cell proliferation in a TRK fusion-positive cell line.[8] |
| CUTO-3 | ETV6-NTRK3 Fusion | ≤ 5 | Potent inhibition of cell proliferation in a TRK fusion-positive cell line.[8] |
| MO-91 | TPM3-NTRK1 Fusion | ≤ 5 | Potent inhibition of cell proliferation in a TRK fusion-positive cell line.[8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol outlines the general steps for determining the IC50 of Selitrectinib in a cancer cell line with a known NTRK fusion.
Materials:
-
NTRK fusion-positive cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Selitrectinib (dissolved in DMSO to create a high-concentration stock, e.g., 10 mM)
-
96-well clear or opaque-walled microplates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL of medium).
-
Seed the cells into a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of Selitrectinib in complete culture medium from the DMSO stock. A typical concentration range to test would be 0.1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells is consistent and below a cytotoxic level (typically ≤ 0.1%). Include a vehicle control (DMSO only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Selitrectinib or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo assay: Equilibrate the plate and reagent to room temperature. Add a volume of CellTiter-Glo reagent equal to the volume of culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
-
Data Analysis:
-
Subtract the average background reading from all experimental readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the Selitrectinib concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-TRK Inhibition
This protocol describes how to assess the inhibitory effect of Selitrectinib on TRK autophosphorylation.
Materials:
-
NTRK fusion-positive cancer cell line
-
Selitrectinib
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-TRK (pan-TRK or specific isoforms), anti-total-TRK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~70-80% confluence.
-
Treat cells with various concentrations of Selitrectinib (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Place the culture dish on ice, wash cells with ice-cold PBS, and add RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-TRK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total TRK and then for a loading control like β-actin.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the efficacy of Selitrectinib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
NTRK fusion-positive cancer cell line
-
Matrigel or similar basement membrane extract (optional, to improve tumor take rate)
-
Selitrectinib
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional).
-
Subcutaneously inject the cell suspension (e.g., 1-5 million cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control and different doses of Selitrectinib).
-
-
Drug Administration:
-
Prepare the Selitrectinib formulation in the chosen vehicle.
-
Administer Selitrectinib to the mice according to the planned schedule (e.g., daily oral gavage).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumor tissue can be collected for further analysis (e.g., Western blot, immunohistochemistry).
-
Mandatory Visualization
Caption: Mechanism of action of Selitrectinib on the TRK signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent Selitrectinib results.
References
- 1. Selitrectinib | C20H21FN6O | CID 129103609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Current therapeutic landscape and resistance mechanisms to larotrectinib | Cancer Biology & Medicine [cancerbiomed.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Refinement of protocols for long-term Selitrectinib treatment of cell lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the long-term treatment of cell lines with Selitrectinib (B610772) (LOXO-195). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Selitrectinib?
A1: Selitrectinib is a next-generation, orally bioavailable, and selective inhibitor of Tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[1][2] It is designed to target and bind to the ATP-binding pocket of the TRK kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[3] This inhibition leads to the induction of apoptosis and suppression of cell growth in tumors driven by NTRK gene fusions. A key feature of Selitrectinib is its potent activity against acquired resistance mutations that can develop during treatment with first-generation TRK inhibitors, particularly solvent-front mutations (e.g., TRKA G595R, TRKC G623R).[4][5][6]
Q2: Which cell lines are sensitive to Selitrectinib?
A2: Cell lines harboring NTRK gene fusions are generally sensitive to Selitrectinib. Examples include the colorectal cancer cell line KM12 (with a TPM3-NTRK1 fusion) and the lung cancer cell line CUTO-3.[1] Selitrectinib has demonstrated potent inhibition of cell proliferation in these and other TRK fusion-positive cell lines with IC50 values typically in the low nanomolar range.[1][4]
Q3: What are the known mechanisms of resistance to Selitrectinib?
A3: Resistance to Selitrectinib can occur through two main mechanisms:
-
On-target resistance: This involves the acquisition of secondary mutations in the NTRK kinase domain that are not effectively targeted by Selitrectinib. Examples include mutations in the xDFG motif (e.g., TRKA G667C).[7][8]
-
Off-target resistance (Bypass signaling): This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling. The most common bypass pathway involves the activation of the MAPK signaling cascade, often through acquired mutations in genes like BRAF (e.g., V600E) or KRAS (e.g., G12D), or through the amplification of other receptor tyrosine kinases like MET.[9][10][11]
Q4: What is a suitable starting concentration for Selitrectinib in long-term cell culture?
A4: The optimal concentration of Selitrectinib for long-term experiments will vary depending on the cell line and the specific experimental goals. It is recommended to first determine the IC50 value for your cell line using a short-term cell viability assay (e.g., 72 hours). For long-term studies aimed at developing resistance, a common strategy is to start with a concentration around the IC50 and gradually increase it as cells adapt. For experiments where sustained pathway inhibition is desired without significant cytotoxicity, a concentration at or slightly below the IC50 may be appropriate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reduced sensitivity to Selitrectinib over time | Development of on-target resistance mutations in the NTRK kinase domain. | - Sequence the NTRK kinase domain to identify potential mutations.- Test the efficacy of other TRK inhibitors that may overcome the specific mutation. |
| Activation of bypass signaling pathways (e.g., MAPK pathway). | - Perform western blot analysis to check for increased phosphorylation of downstream effectors like MEK and ERK.- Consider combination therapy with an inhibitor of the activated bypass pathway (e.g., a MEK inhibitor). | |
| High variability in cell viability assay results | Inconsistent cell seeding density. | - Ensure a homogenous single-cell suspension before plating.- Use a calibrated multichannel pipette for seeding. |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation. | |
| Instability of Selitrectinib in culture medium. | - Prepare fresh Selitrectinib dilutions from a DMSO stock for each experiment.- Minimize the time the drug is in aqueous solution before being added to cells. | |
| Increased cytotoxicity or cell death at expected effective concentrations | Cell line is highly sensitive to TRK inhibition. | - Perform a dose-response curve to determine a more precise IC50.- Lower the starting concentration of Selitrectinib. |
| Off-target effects of the drug. | - Although Selitrectinib is highly selective, off-target effects can occur at high concentrations. Ensure the concentration used is relevant to the on-target activity. | |
| Solvent (DMSO) toxicity. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%). | |
| Difficulty in establishing a Selitrectinib-resistant cell line | Insufficient drug concentration. | - Gradually increase the concentration of Selitrectinib in a stepwise manner as cells begin to recover and proliferate. |
| Treatment schedule is not optimal. | - Consider continuous exposure versus intermittent (pulsed) exposure to the drug.[12] | |
| Heterogeneity of the parental cell line. | - Consider single-cell cloning of the parental line to start with a more homogenous population. |
Data Presentation
Table 1: IC50 Values of Selitrectinib in Various Contexts
| Cell Line / Target | Cancer Type / Mutation | IC50 (nM) | Notes |
| TRKA (wild-type) | Cell-free assay | 0.6 | Potent inhibition of wild-type kinase.[2] |
| TRKC (wild-type) | Cell-free assay | <2.5 | Potent inhibition of wild-type kinase.[2] |
| KM12 | Colorectal Cancer (TPM3-NTRK1 fusion) | ≤5 | Demonstrates potent anti-proliferative activity in a TRK fusion-positive cell line.[1][4] |
| CUTO-3 | Lung Cancer | ≤5 | Effective in another TRK fusion-positive model.[1][4] |
| MO-91 | Cell line with TRK fusion | ≤5 | Broad activity against TRK fusion-driven proliferation.[4] |
| TRKA G595R | Solvent-front mutation | 2.0 - 9.8 | Effective against a common resistance mutation to first-generation TRK inhibitors.[4] |
| TRKC G623R | Solvent-front mutation | 2.0 - 9.8 | Overcomes another key resistance mutation.[4] |
| TRKA G667C | xDFG motif mutation | 2.0 - 9.8 | Activity against a resistance mutation that can arise after second-generation TRK inhibitor treatment.[4] |
| Ba/F3 TRKA/B/C xDFG mutants | Engineered cell lines | 124 - 341 | Reduced potency against xDFG mutations compared to wild-type.[8] |
Experimental Protocols
Protocol 1: Long-Term Selitrectinib Treatment for Generating Resistant Cell Lines
-
Initial Seeding: Plate the parental cancer cell line at a low density in their recommended growth medium.
-
Initial Treatment: After 24 hours, treat the cells with Selitrectinib at a concentration equal to the pre-determined IC50 value.
-
Monitoring and Media Changes: Monitor cell viability and morphology regularly. Change the medium with fresh Selitrectinib every 2-3 days.[12]
-
Dose Escalation: Once the cells start to proliferate consistently in the presence of the initial drug concentration, increase the Selitrectinib concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
Passaging: When the cells reach 70-80% confluency, passage them at a lower density into a new flask with the corresponding concentration of Selitrectinib.
-
Establishing a Resistant Line: Continue this process of dose escalation and passaging. A cell line is generally considered resistant when it can proliferate steadily in a concentration of Selitrectinib that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterization: Once a resistant line is established, characterize the mechanism of resistance (see Protocol 3 and 4).
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Selitrectinib in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Exposure: Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[13][14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence. Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for TRK Signaling Pathway Analysis
-
Cell Treatment: Plate cells and treat with various concentrations of Selitrectinib for the desired time points (e.g., 2, 6, 24 hours). Include an untreated or vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-TRKA (Tyr490)/Phospho-TRKB (Tyr516)
-
Total TRK
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: Mechanism of action of Selitrectinib in inhibiting NTRK fusion-driven signaling pathways.
Caption: Activation of the MAPK bypass pathway as a mechanism of resistance to Selitrectinib.
Caption: Workflow for generating and characterizing Selitrectinib-resistant cell lines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarship.miami.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. ch.promega.com [ch.promega.com]
Mitigating batch-to-batch variability of Selitrectinib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential for batch-to-batch variability of Selitrectinib. Our goal is to ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for Selitrectinib?
A1: Batch-to-batch variability refers to the chemical and physical differences that can occur between different production lots of Selitrectinib. As a potent and selective small molecule inhibitor of TRK kinases, even minor variations in purity, impurity profile, crystalline form (polymorphism), or particle size can significantly impact its biological activity.[1][2][3] This can lead to inconsistent IC50 values, altered off-target effects, and poor reproducibility of experimental data, ultimately affecting the reliability of your research findings.
Q2: What are the common causes of variability between different batches of Selitrectinib?
A2: Variability can be introduced at several stages of the manufacturing and handling process. Common causes include:
-
Purity and Impurity Profile: Differences in the synthesis and purification processes can lead to varying levels of Selitrectinib purity and the presence of different impurities or intermediates.[4] Some impurities may have their own biological activity or interfere with the activity of Selitrectinib.
-
Physical Form and Polymorphism: Selitrectinib may exist in different crystalline or amorphous forms, which can affect its solubility, dissolution rate, and bioavailability.[1][3]
-
Particle Size and Distribution: The particle size of the solid drug substance can influence its dissolution rate and, consequently, its performance in cellular assays.[3][][6]
-
Hygroscopicity: The tendency of the compound to absorb moisture from the air can affect its stability and handling.
-
Storage and Handling: Improper storage conditions (e.g., temperature, humidity, light exposure) can lead to degradation of the compound.
Q3: How can I assess the consistency of a new batch of Selitrectinib?
A3: Before beginning critical experiments, it is advisable to perform a set of quality control checks on any new batch of Selitrectinib:
-
Analytical Characterization: If you have access to the necessary equipment, perform analytical tests to confirm the identity and purity of the compound. A comparison of these results with the Certificate of Analysis (CoA) from the supplier is recommended.
-
Solubility Test: Confirm that the new batch dissolves as expected in your chosen solvent and at the desired concentration. Any changes in solubility could indicate a different physical form.
-
Functional Assay: Determine the IC50 value in a standardized in vitro kinase assay or a well-characterized cellular assay.[4] Compare this value to the one provided in the CoA and to your own historical data from previous batches.
Q4: My experimental results with a new batch of Selitrectinib are inconsistent with previous findings. What should I do?
A4: Inconsistent results are a common challenge in research. The troubleshooting guides below provide a systematic approach to identifying the root cause of the issue, which may be related to batch-to-batch variability or other experimental factors.
Troubleshooting Guides
This guide provides structured advice for common issues encountered that may be related to Selitrectinib variability.
Issue 1: Reduced or No Biological Activity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | 1. Prepare a fresh stock solution from the new batch. 2. Ensure proper storage of both the solid compound and stock solutions (e.g., protected from light, at the recommended temperature). | Restoration of expected biological activity. |
| Lower Purity of the New Batch | 1. Review the Certificate of Analysis for the new batch and compare the purity to previous batches. 2. If possible, perform an independent purity analysis (e.g., HPLC). | Identification of a purity issue that may require sourcing a new batch of the compound. |
| Precipitation of the Compound | 1. Visually inspect the stock solution and diluted samples for any signs of precipitation. 2. Check the solubility of the compound in your assay medium at the final concentration. | A clear, precipitate-free solution, ensuring the intended concentration of the inhibitor in the assay. |
| Incorrect Stock Concentration | 1. Re-calculate the amount of compound and solvent used to prepare the stock solution. 2. If possible, verify the concentration of the stock solution using UV-Vis spectroscopy. | Confirmation of the correct stock concentration, leading to more accurate experimental results. |
Issue 2: Increased IC50 Value (Lower Potency)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lower Potency of the New Batch | 1. Perform an in vitro kinase assay to compare the biochemical potency of the old and new batches.[7][8] 2. This will help determine if the issue is with the compound itself or with the cellular assay system. | A direct comparison of the biochemical potency of the two batches, isolating the variable of the compound's intrinsic activity. |
| Changes in Assay Conditions | 1. Ensure that all assay parameters (e.g., ATP concentration, cell passage number, incubation times) are identical to previous experiments.[9] 2. High intracellular ATP can compete with ATP-competitive inhibitors like Selitrectinib, leading to a higher apparent IC50.[10] | Consistent and reproducible IC50 values that are comparable across experiments. |
| Cell Line-Specific Effects | 1. Verify the expression and phosphorylation status of the TRK fusion protein in your cell model. 2. Test the inhibitor in multiple cell lines to see if the increased IC50 is a consistent finding. | A clearer understanding of whether the observed potency is specific to a particular cellular context or a general property of the new batch. |
Data Presentation: Analytical Techniques for Characterizing Selitrectinib
The following table summarizes key analytical techniques for assessing the quality and consistency of Selitrectinib batches.
| Analytical Technique | Parameter Measured | Importance for Mitigating Variability |
| High-Performance Liquid Chromatography (HPLC) | Purity and presence of impurities | Ensures that the biological effects observed are due to Selitrectinib and not contaminants.[11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and impurity identification | Confirms the identity of the compound and helps to characterize any unknown impurities.[11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure confirmation | Verifies the molecular structure of Selitrectinib.[] |
| X-Ray Powder Diffraction (XRPD) | Crystalline form (polymorphism) | Different polymorphs can have different solubilities and bioavailabilities, impacting experimental outcomes. |
| Differential Scanning Calorimetry (DSC) | Melting point and thermal events | Can help to identify the polymorphic form and assess thermal stability. |
| Thermogravimetric Analysis (TGA) | Solvent/water content and thermal stability | Important for understanding the hygroscopicity and stability of the compound. |
| Particle Size Analysis | Particle size distribution | Affects dissolution rate and can be critical for achieving consistent results in cellular assays and in vivo studies.[][6] |
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the activity of Selitrectinib.
Protocol 1: In Vitro TRK Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Selitrectinib against a specific TRK kinase (e.g., TRKA, TRKB, TRKC).
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like ADP-Glo™.[7][8]
Materials:
-
Recombinant human TRKA, TRKB, or TRKC kinase domain.
-
A suitable substrate (e.g., a biotinylated peptide).
-
ATP (Adenosine triphosphate).
-
Selitrectinib (dissolved in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
-
Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for TR-FRET, or ADP-Glo™ reagents).
-
384-well assay plates.
Procedure:
-
Prepare serial dilutions of Selitrectinib in DMSO.
-
Add the kinase, peptide substrate, and assay buffer to the wells of the assay plate.
-
Add the diluted Selitrectinib to the wells. A DMSO control (no inhibitor) should also be included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagents.
-
Incubate to allow for signal development.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each Selitrectinib concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cellular TRK Autophosphorylation Assay
Objective: To determine the cellular potency (IC50) of Selitrectinib in inhibiting TRK autophosphorylation.
Methodology: A common method is a cell-based ELISA or Western blot.[7]
Materials:
-
A human cancer cell line endogenously expressing a TRK fusion protein (e.g., KM12 cells with a TPM3-NTRK1 fusion).
-
Cell culture medium and supplements.
-
Selitrectinib (dissolved in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-phospho-TRKA, anti-total-TRKA).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Seed the TRK fusion-positive cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Selitrectinib (and a DMSO control) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform a Western blot:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the anti-phospho-TRK primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Strip the membrane and re-probe with an antibody for total TRK as a loading control.
-
Quantify the band intensities and calculate the percent inhibition of phosphorylation at each Selitrectinib concentration to determine the IC50 value.
Mandatory Visualizations
Caption: TRK Signaling Pathway and Inhibition by Selitrectinib
Caption: Troubleshooting Workflow for Inconsistent Results
References
- 1. tapi.com [tapi.com]
- 2. The impact of API properties on product design [manufacturingchemist.com]
- 3. Critical API Attributes And The Major Impact They Can Have On Drug Product Development [pharmaceuticalonline.com]
- 4. benchchem.com [benchchem.com]
- 6. Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Selitrectinib Therapeutic Index Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Selitrectinib. The focus is on strategies to enhance the therapeutic index by managing on-target toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Selitrectinib and how does it relate to its on-target toxicities?
Selitrectinib is a next-generation, selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1] It is designed to overcome resistance to first-generation TRK inhibitors.[2] The on-target therapeutic effect of Selitrectinib is achieved by inhibiting the constitutively active TRK fusion proteins that drive the growth of various cancers. However, TRK signaling is also crucial for the normal function of the nervous system, including appetite regulation, balance, and pain sensitivity.[3] Inhibition of these physiological pathways by Selitrectinib can lead to on-target, off-tumor toxicities.[3]
Q2: What are the most common on-target adverse events observed with TRK inhibitors like Selitrectinib?
The most frequently reported on-target adverse events for TRK inhibitors are:
-
Weight Gain: Observed in a significant percentage of patients, likely due to the role of TRKB in appetite regulation.[3][4]
-
Dizziness and Ataxia: These neurological side effects are common and can be dose-limiting.[5][6] They are attributed to the role of TRK pathways in proprioception and cerebellar function.[5]
-
Withdrawal Pain: A unique toxicity characterized by pain upon discontinuation or interruption of therapy, highlighting the role of TRK signaling in nociception.[3][4]
-
Paresthesias: Tingling or numbness, often in a perioral distribution.[3]
Q3: Are there any known dose-limiting toxicities (DLTs) for Selitrectinib?
Yes, in a Phase I study of Selitrectinib (then known as LOXO-195), dose-limiting toxicities were observed. These included ataxia/dizziness and ataxia/vomiting.[6] Understanding and managing these DLTs is critical for maintaining patients on therapy.
Troubleshooting Guides
Issue 1: Unexpected or Severe Neurological Toxicities (Dizziness, Ataxia)
Potential Cause: The observed neurological toxicities are likely on-target effects resulting from the inhibition of TRK signaling in the central and peripheral nervous systems.[7] The severity can be dose-dependent.[5]
Troubleshooting/Mitigation Strategy:
-
Dose Modification: As demonstrated in clinical studies with TRK inhibitors, dose reduction is often the most effective intervention for managing dizziness and ataxia.[3][8]
-
Symptomatic Management: For persistent symptoms, consider supportive care measures.
-
Pharmacological Intervention: While less effective than dose reduction for dizziness, certain medications may be considered on a case-by-case basis.
Issue 2: Significant Weight Gain in Animal Models or Patients
Potential Cause: Weight gain is a known on-target effect of TRK inhibition, primarily linked to the disruption of TRKB-mediated appetite suppression pathways.[3]
Troubleshooting/Mitigation Strategy:
-
Dietary and Exercise Counseling: In a clinical setting, lifestyle modifications are the first line of management.
-
Pharmacological Intervention: For significant weight gain, pharmacological agents have been used. Glucagon-like peptide-1 (GLP-1) receptor agonists and metformin (B114582) have shown utility in managing weight gain associated with TRK inhibitors.[3][4]
-
Combination Therapy (Experimental): Preclinical research could explore combinations with agents that modulate metabolic pathways to counteract the effects of TRK inhibition on appetite.
Issue 3: Emergence of Withdrawal Pain Upon Treatment Interruption
Potential Cause: This phenomenon is an on-target effect related to the role of TRK signaling in pain perception.[3] Abrupt withdrawal of TRK inhibition can lead to a rebound in pain signaling.
Troubleshooting/Mitigation Strategy:
-
Avoid Abrupt Discontinuation: If treatment interruption is necessary, a gradual dose taper may mitigate the severity of withdrawal pain.
-
Re-initiation of Therapy: In clinical settings, re-instituting the TRK inhibitor is the most effective way to resolve withdrawal pain.[3][4]
-
Analgesics: Standard pain management protocols can be implemented to control symptoms during the withdrawal period.
Data Summary Tables
Table 1: On-Target Adverse Events of TRK Inhibitors (General Class)
| Adverse Event | Frequency | Common Grades (Severity) | Management Strategies |
| Weight Gain | 53%[3][4] | Grade 1-2[3] | Dose reduction, Metformin, GLP-1 receptor agonists[3] |
| Dizziness/Ataxia | 41%[3][4] | Grade 1-2[3] | Dose reduction[3][8] |
| Withdrawal Pain | 35% (of patients who discontinued)[3][4] | Grade 1-3[3] | Re-initiation of TRK inhibitor, analgesics[3] |
| Paresthesias | 18%[3] | Grade 1-2[3] | Generally self-resolving, dose modification if severe[3] |
Data is for the general class of TRK inhibitors and may not be fully representative of Selitrectinib's specific profile.
Table 2: Dose-Limiting Toxicities of Selitrectinib (LOXO-195) in a Phase I Trial
| Dose-Limiting Toxicity | Number of Patients |
| Ataxia/Dizziness | 4 |
| Ataxia/Vomiting | 1 |
Source: Hyman et al., 2019[6]
Experimental Protocols
Protocol 1: Preclinical Assessment of Neurological Toxicity of a TRK Inhibitor
This protocol provides a framework for assessing neurological side effects in a rodent model.
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Dosing: Administer Selitrectinib or vehicle control orally at a range of doses, including the anticipated therapeutic dose and higher doses to identify potential toxicities.
-
Behavioral Assessments:
-
Rotarod Test: To assess motor coordination and balance. Perform baseline testing and then at regular intervals after drug administration.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
-
Gait Analysis: Use a system like the CatWalk XT to analyze various gait parameters.
-
-
Histopathology: At the end of the study, perfuse the animals and collect brain tissue (cerebellum, cortex) and peripheral nerves for histopathological examination to look for any neuronal damage or inflammation.
-
Data Analysis: Compare the behavioral and histopathological data between the treatment and control groups using appropriate statistical methods.
Protocol 2: Evaluation of Weight Gain and Metabolic Parameters
This protocol outlines a method to study the metabolic side effects of Selitrectinib in a preclinical model.
-
Animal Model: Use a rodent model susceptible to metabolic changes (e.g., C57BL/6 mice).
-
Dosing: Administer Selitrectinib or vehicle control daily for an extended period (e.g., 4-8 weeks).
-
Monitoring:
-
Body Weight: Measure body weight daily or every other day.
-
Food and Water Intake: Quantify daily food and water consumption.
-
Body Composition: Use techniques like DEXA or MRI to measure fat and lean mass at baseline and at the end of the study.
-
-
Metabolic Assays:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at baseline and at the end of the study to assess glucose metabolism.
-
Serum Analysis: Collect blood at the end of the study to measure levels of glucose, insulin, lipids, and other relevant metabolic markers.
-
-
Data Analysis: Analyze the changes in body weight, food intake, body composition, and metabolic parameters over time between the different treatment groups.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Validation & Comparative
A Comparative Guide to Selitrectinib and Larotrectinib for TRK Fusion Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Selitrectinib (LOXO-195/BAY 2731954) and Larotrectinib (B560067) (Vitrakvi), two pivotal small molecule inhibitors targeting Tropomyosin Receptor Kinase (TRK) fusion proteins in cancer. Larotrectinib, a first-in-class TRK inhibitor, has demonstrated significant efficacy across various tumor types harboring NTRK gene fusions. Selitrectinib is a next-generation TRK inhibitor specifically designed to address acquired resistance to first-generation inhibitors like Larotrectinib.
Mechanism of Action and Signaling Pathway
Both Larotrectinib and Selitrectinib are potent ATP-competitive inhibitors of the TRK family of receptor tyrosine kinases: TRKA, TRKB, and TRKC. In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways. By blocking the ATP-binding site of the TRK kinase domain, these inhibitors prevent phosphorylation and subsequent activation of these oncogenic signaling cascades, ultimately inducing tumor cell apoptosis.[1]
Selitrectinib was developed to be effective against specific mutations in the TRK kinase domain that confer resistance to Larotrectinib. The most common resistance mechanisms are "on-target" mutations, which occur within the NTRK kinase domain itself. These are categorized as solvent-front, gatekeeper, and xDFG motif mutations.[1][2][3] Selitrectinib's structure allows it to bind effectively to the kinase domain even in the presence of many of these mutations, particularly solvent-front mutations, which are a common cause of acquired resistance to Larotrectinib.[3][4]
Efficacy Comparison
A direct head-to-head clinical trial comparing Larotrectinib and Selitrectinib has not been conducted. The available data comes from separate clinical trials with different patient populations. Larotrectinib has been extensively studied in TRK inhibitor-naïve patients, while Selitrectinib has been primarily evaluated in patients who have developed resistance to a prior TRK inhibitor.
Larotrectinib Efficacy Data
The efficacy of Larotrectinib has been demonstrated in a pooled analysis of three clinical trials (NCT02122913, NCT02637687, and NCT02576431).
| Efficacy Endpoint | Result (Pooled Analysis of 55 Patients)[5] |
| Overall Response Rate (ORR) | 75% (95% CI, 61 to 85) |
| Complete Response (CR) | Not specified in this abstract |
| Partial Response (PR) | Not specified in this abstract |
| Median Duration of Response | Not Reached |
| Progression-Free Survival (1-year) | 55% |
Note: The patient population included both adults and children with various solid tumors harboring NTRK gene fusions.
Selitrectinib Efficacy Data
Data for Selitrectinib primarily comes from a Phase I/II clinical trial (NCT03215511) and an expanded access program for patients with TRK fusion-positive cancers who were previously treated with a TRK inhibitor.
| Efficacy Endpoint | Result (29 Evaluable Patients)[6] |
| Overall Response Rate (ORR) | 34% (10 of 29 patients) |
| ORR in Patients with NTRK Gene Mutations | 45% (9 of 20 patients) |
| Response in Patients with TRK-independent Resistance | 0% (0 of 3 patients) |
Note: This patient population had confirmed acquired resistance to a prior TRK inhibitor.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of TRK inhibitors like Larotrectinib and Selitrectinib.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor against TRK kinases.
Methodology:
-
Recombinant human TRKA, TRKB, and TRKC kinase domains are used.
-
The inhibitor is serially diluted and added to the reaction mixture containing the kinase, a substrate (e.g., a synthetic peptide), and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
Objective: To assess the effect of the inhibitor on the viability of cancer cells with NTRK gene fusions.
Methodology:
-
Cancer cell lines harboring NTRK fusions are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the inhibitor for 48-72 hours.
-
A viability reagent (e.g., MTT or a luminescence-based reagent like CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence is measured to determine the percentage of viable cells relative to an untreated control.
-
The IC50 for cell growth inhibition is calculated.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude mice) are used.
-
Human cancer cells with a confirmed NTRK fusion are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomized into a treatment group and a control group.
-
The treatment group receives the inhibitor (e.g., orally), and the control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis.
References
- 1. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. targetedonc.com [targetedonc.com]
- 4. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacr.org [aacr.org]
- 6. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Selitrectinib's Potency Against NTRK Mutations: A Comparative Analysis
For Immediate Release
A deep dive into the preclinical and clinical data surrounding Selitrectinib (B610772) (LOXO-195/BAY 2731954), a next-generation TRK inhibitor, reveals its significant activity against a spectrum of NTRK gene fusions and acquired resistance mutations that render first-generation inhibitors ineffective. This guide offers a comprehensive comparison of Selitrectinib with its predecessors, Larotrectinib and Entrectinib, supported by experimental data to inform researchers, scientists, and drug development professionals.
Cancers driven by fusions in the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes have seen a paradigm shift in treatment with the advent of targeted TRK inhibitors. While first-generation inhibitors like Larotrectinib and Entrectinib have demonstrated remarkable efficacy, a significant challenge has been the emergence of acquired resistance, primarily through mutations in the NTRK kinase domain. Selitrectinib, a macrocyclic TRK inhibitor, was specifically designed to address this clinical challenge.
Comparative Efficacy Against Wild-Type and Mutant NTRK Fusions
Selitrectinib has shown potent inhibitory activity against wild-type TRK fusions and, crucially, maintains this potency against common resistance mutations that arise during treatment with first-generation inhibitors. These on-target resistance mutations typically occur in three main regions of the kinase domain: the solvent front, the gatekeeper residue, and the xDFG motif.[1][2]
Below is a summary of the half-maximal inhibitory concentrations (IC50) of Selitrectinib compared to Larotrectinib and Entrectinib against various NTRK fusions and resistance mutations.
| NTRK Fusion/Mutation | Selitrectinib IC50 (nM) | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) | Reference |
| Wild-Type TRK Fusions | 1.8 - 3.9 | 5 - 11 | 1 - 5 | [1][3][4] |
| Solvent Front Mutations | ||||
| TRKC G623R | 27 | 6,940 | - | [2] |
| Gatekeeper Mutations | ||||
| TRKC F617I | 52 | 4,330 | - | [2] |
| xDFG Motif Mutations | ||||
| TRKA/B/C xDFG | 124 - 341 | > 1500 | 138 - 876 | [1][3] |
Note: IC50 values can vary between different assays and experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.
Clinical data further supports the preclinical findings. In a phase I/II study involving patients with NTRK fusion-positive cancers who had progressed on a prior TRK inhibitor, Selitrectinib demonstrated meaningful clinical activity. An overall response rate of 45% was observed in patients harboring NTRK kinase domain mutations.[1]
Understanding the Mechanism of Action and Resistance
NTRK gene fusions lead to the constitutive activation of the TRK kinase, which in turn drives downstream signaling pathways crucial for cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and PLCγ-PKC pathways.[1][5][6] Selitrectinib, like the first-generation inhibitors, acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TRK kinase domain and preventing its activation.
The structural design of Selitrectinib, particularly its compact macrocyclic structure, allows it to bind effectively to the kinase domain even in the presence of mutations that cause steric hindrance for the larger, first-generation inhibitors.[3] However, resistance to second-generation inhibitors can also emerge, notably through mutations in the xDFG motif, which can alter the conformation of the kinase domain and reduce inhibitor binding.[1][7]
Experimental Protocols
The validation of Selitrectinib's activity relies on robust in vitro and in vivo experimental models. Below are outlines of the key experimental protocols.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Selitrectinib against wild-type and mutant TRK kinases.
Methodology (example using TR-FRET):
-
Reagents: Recombinant human TRK kinases (wild-type and mutants), biotinylated substrate peptide, ATP, and a TR-FRET detection system (e.g., LanthaScreen™).
-
Procedure:
-
A serial dilution of Selitrectinib is prepared in a suitable buffer.
-
The TRK kinase, substrate, and inhibitor are incubated together in a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, a detection solution containing a europium-labeled antibody and a streptavidin-allophycocyanin (APC) conjugate is added.
-
The plate is read on a time-resolved fluorescence reader.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Cell Viability Assay
This assay assesses the effect of a compound on the proliferation and survival of cancer cells harboring specific NTRK fusions or mutations.
Objective: To determine the IC50 of Selitrectinib for inhibiting the growth of NTRK fusion-positive cancer cell lines.
Methodology (example using CellTiter-Glo®):
-
Cell Culture: NTRK fusion-positive cancer cell lines (e.g., KM12) are cultured under standard conditions.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with a range of concentrations of Selitrectinib for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well.
-
The plate is incubated to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The percentage of cell viability relative to a vehicle-treated control is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The available data strongly supports the activity of Selitrectinib against a range of NTRK fusions, including those with acquired resistance mutations to first-generation TRK inhibitors. Its distinct chemical structure allows it to overcome common mechanisms of resistance, offering a valuable therapeutic option for patients who have progressed on prior TRK-targeted therapies. The continued investigation into resistance mechanisms to second-generation inhibitors will be crucial for the development of future therapeutic strategies in NTRK fusion-positive cancers.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The promise of TRK inhibitors in pediatric cancers with NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Selitrectinib and Entrectinib for Researchers
An objective guide for researchers, scientists, and drug development professionals on the preclinical performance of Selitrectinib (B610772) and Entrectinib, two prominent TRK inhibitors. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
Introduction
Neurotrophic tyrosine receptor kinase (NTRK) gene fusions have emerged as actionable oncogenic drivers in a wide array of adult and pediatric cancers. This has spurred the development of targeted therapies, known as TRK inhibitors. Entrectinib, a first-generation inhibitor, and Selitrectinib, a next-generation inhibitor, are two key players in this therapeutic landscape. Entrectinib is a multi-kinase inhibitor targeting TRK, ROS1, and ALK, while Selitrectinib was specifically designed to be a highly selective TRK inhibitor, effective against acquired resistance mutations that can emerge during treatment with first-generation inhibitors.[1][2] This guide provides a head-to-head comparison of their preclinical profiles based on available data.
Mechanism of Action
Both Selitrectinib and Entrectinib are ATP-competitive inhibitors that target the kinase domain of TRK fusion proteins. By blocking the ATP binding pocket, they prevent the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell growth and survival, such as the MAPK/ERK and PI3K/AKT pathways.[1][2] Selitrectinib, however, was engineered to overcome resistance mutations, particularly those in the solvent front of the TRK kinase domain, which can confer resistance to first-generation inhibitors like Entrectinib.[1]
Disclaimer: The following preclinical data for Selitrectinib and Entrectinib have been compiled from separate studies. No direct head-to-head comparative studies were identified in the public domain. Therefore, the presented data should be interpreted with caution as experimental conditions may have varied between studies.
Data Presentation
Table 1: In Vitro Kinase Inhibition
| Target | Selitrectinib IC₅₀ (nM) | Entrectinib IC₅₀ (nM) |
| TRKA | Not specified | 1-5 |
| TRKB | Not specified | 1-5 |
| TRKC | Not specified | 1-5 |
| ROS1 | Not specified | 7 |
| ALK | Not specified | 12 |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the kinase activity in a cell-free assay.
Table 2: In Vitro Cell-Based Assay
| Cell Line | Cancer Type | NTRK Fusion | Selitrectinib IC₅₀ (nM) | Entrectinib (in ROS1-driven model) IC₅₀ (nM) |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | Not specified | Not specified |
| Ba/F3 | Pro-B | ETV6-NTRK3 | Not specified | 5 |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of cell viability or proliferation.
Table 3: In Vivo Xenograft Models
| Model | Cancer Type | Treatment | Outcome |
| SY5Y-TrkB Xenograft | Neuroblastoma | Entrectinib | Significant tumor growth inhibition |
| Intracranial ALK-fusion-driven lung cancer mouse model | Lung Cancer | Entrectinib | Increased survival benefit |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generic Protocol)
A common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase is a radiometric kinase assay or a fluorescence-based assay.
-
Reaction Setup : A reaction mixture is prepared containing the purified recombinant TRK kinase domain, a suitable peptide or protein substrate, ATP, and varying concentrations of the test inhibitor (Selitrectinib or Entrectinib).
-
Kinase Reaction : The reaction is initiated by the addition of the substrate and ATP and is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Quantification : The amount of phosphorylated substrate is then quantified. In radiometric assays, this involves measuring the incorporation of a radioactive phosphate (B84403) group from [γ-³²P]ATP. In fluorescence-based assays, a phosphorylation-specific antibody linked to a fluorescent probe is often used.
-
Data Analysis : The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is calculated using non-linear regression analysis.
Cell Viability/Proliferation Assay (Generic Protocol)
Cell viability assays, such as the MTT or CellTiter-Glo® assays, are used to determine the effect of a compound on cell proliferation.
-
Cell Seeding : Cancer cell lines harboring specific NTRK fusions are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with a range of concentrations of Selitrectinib or Entrectinib.
-
Incubation : The plates are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment :
-
MTT Assay : MTT reagent is added to the wells and incubated, allowing viable cells to convert it into formazan (B1609692) crystals. The crystals are then dissolved, and the absorbance is measured.
-
CellTiter-Glo® Assay : A reagent that measures cellular ATP levels is added to the wells, and the resulting luminescence is measured.
-
-
Data Analysis : The percentage of cell viability is plotted against the logarithm of the inhibitor concentration to determine the cellular IC₅₀ value.
In Vivo Xenograft Model (Generic Protocol)
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation : Human cancer cells with a known NTRK fusion are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth : The tumors are allowed to grow to a palpable size.
-
Treatment Administration : The mice are then randomized into treatment and control groups. The treatment group receives the test compound (Selitrectinib or Entrectinib) via a specific route (e.g., oral gavage) and schedule, while the control group receives a vehicle.
-
Tumor Measurement : Tumor volume is measured periodically using calipers.
-
Efficacy Evaluation : The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Other parameters such as body weight and overall animal health are also monitored.
Visualizations
Caption: TRK Signaling Pathway and Inhibition by Selitrectinib and Entrectinib.
Caption: General Experimental Workflow for Preclinical Evaluation of TRK Inhibitors.
References
Navigating Resistance: A Comparative Guide to First and Second-Generation TRK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of first and second-generation Tropomyosin Receptor Kinase (TRK) inhibitors, focusing on the critical issue of acquired resistance. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways and resistance mechanisms, this guide aims to be an essential resource in the ongoing development of effective cancer therapies targeting NTRK gene fusions.
The advent of first-generation TRK inhibitors, such as larotrectinib (B560067) and entrectinib, marked a significant milestone in precision oncology, offering remarkable efficacy in patients with tumors harboring NTRK gene fusions.[1][2] However, as with many targeted therapies, the emergence of acquired resistance has limited the long-term durability of these responses.[3][4] This has spurred the development of second-generation inhibitors designed to overcome these resistance mechanisms.[1][3]
Mechanisms of Resistance to First-Generation TRK Inhibitors
Acquired resistance to first-generation TRK inhibitors can be broadly categorized into two main types:
-
On-target resistance involves the development of secondary mutations within the TRK kinase domain itself. These mutations can sterically hinder the binding of the inhibitor or alter the conformation of the ATP-binding pocket.[5][6] The most frequently observed on-target resistance mutations occur in three key regions: the solvent front, the gatekeeper residue, and the xDFG motif.[3][5] Solvent-front mutations are the most common, accounting for a significant proportion of resistance cases.[7][8][9]
-
Off-target resistance (or bypass resistance) involves the activation of alternative signaling pathways that circumvent the need for TRK signaling to drive tumor growth.[1] This can occur through genomic alterations in other receptor tyrosine kinases or downstream mediators, such as MET amplification or mutations in BRAF and KRAS.[1][3][5]
Second-Generation TRK Inhibitors: Designed to Overcome Resistance
To address the challenge of on-target resistance, second-generation TRK inhibitors, including selitrectinib (B610772) (LOXO-195) and repotrectinib (B610555) (TPX-0005), have been developed.[1][3] These inhibitors feature a compact, macrocyclic structure designed to bind effectively to the TRK kinase domain, even in the presence of solvent front and gatekeeper mutations that confer resistance to first-generation agents.[3][10][11] Repotrectinib, for instance, has demonstrated the ability to overcome resistance mutations by fitting into the ATP-binding site without the steric hindrance that limits the efficacy of earlier inhibitors.[3][12]
Comparative Efficacy of TRK Inhibitors
The following tables summarize the in vitro potency of first and second-generation TRK inhibitors against wild-type TRK fusions and various resistance mutations. The data, presented as half-maximal inhibitory concentrations (IC50), are derived from studies using engineered Ba/F3 cells, a common model for assessing kinase inhibitor activity.
| Inhibitor | Wild-Type TRKA IC50 (nM) | Wild-Type TRKB IC50 (nM) | Wild-Type TRKC IC50 (nM) |
| Larotrectinib | 23.5 | 37.5 | 49.4 |
| Entrectinib | 0.3 | 0.8 | 1.3 |
| Selitrectinib | 1.8 | 2.9 | 3.9 |
| Repotrectinib | <0.2 | <0.2 | <0.2 |
Table 1: Comparative Potency of TRK Inhibitors Against Wild-Type TRK Fusions in Ba/F3 Cells.[1][13]
| Mutation | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) | Selitrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| Solvent Front Mutations | ||||
| TRKA G595R | >600 | >400 | ~10 | <2 |
| TRKC G623R | 6940 | >400 | 27 | 2 |
| Gatekeeper Mutations | ||||
| TRKA F589L | >600 | <0.2 | ~50 | <0.2 |
| TRKC F617I | >600 | 60.4 | 52 | <0.2 |
| xDFG Motif Mutations | ||||
| TRKA G667C | >600 | >400 | 124-341 | 11.8-67.6 |
Table 2: Comparative Potency of TRK Inhibitors Against Common Resistance Mutations in Ba/F3 Cells.[1][13][14]
Clinical data from the TRIDENT-1 trial has shown promising activity for repotrectinib in patients with NTRK fusion-positive solid tumors who have been previously treated with a TRK inhibitor.[15] An overall response rate of around 45% has been observed in this patient population.[7]
Experimental Methodologies
The data presented in this guide are primarily derived from preclinical studies employing established experimental protocols to assess the efficacy of TRK inhibitors.
Cell-Based Proliferation Assays
-
Cell Lines: Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival, are commonly used. These cells are engineered to express various wild-type or mutant TRK fusion proteins, rendering them IL-3 independent and reliant on TRK signaling for proliferation.
-
Assay Principle: The anti-proliferative activity of the TRK inhibitors is determined by measuring the viability of the engineered Ba/F3 cells after a defined period of drug exposure (typically 72 hours).
-
Procedure:
-
Engineered Ba/F3 cells are seeded in 96-well plates in the absence of IL-3.
-
The cells are treated with a serial dilution of the TRK inhibitors.
-
After incubation, cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
The half-maximal inhibitory concentration (IC50), representing the drug concentration at which 50% of cell proliferation is inhibited, is calculated by fitting the dose-response data to a sigmoidal curve.
-
In Vivo Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to host human tumor xenografts.
-
Procedure:
-
Human cancer cell lines expressing specific NTRK fusions or patient-derived tumor fragments are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the TRK inhibitor orally at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
The efficacy of the inhibitor is determined by comparing the tumor growth in the treated group to the control group. Tumor regression is often observed in effective treatments.[15]
-
Visualizing TRK Signaling and Resistance
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the TRK signaling pathway, a typical experimental workflow for studying cross-resistance, and the landscape of resistance mutations.
Caption: Simplified TRK signaling pathway leading to cell proliferation and survival.
Caption: Workflow for evaluating second-generation TRK inhibitor efficacy.
Caption: Overview of resistance mechanisms to TRK inhibitors.
Future Directions
While second-generation TRK inhibitors have demonstrated significant activity against common resistance mutations to first-generation agents, the development of further resistance remains a clinical challenge. Resistance to second-generation inhibitors can arise from xDFG motif mutations and compound mutations.[3] This highlights the need for ongoing research into novel therapeutic strategies, including the development of third-generation inhibitors and combination therapies that can address both on-target and off-target resistance mechanisms.[3][5] Continuous molecular profiling of tumors upon progression is crucial to understanding the evolving landscape of resistance and guiding subsequent treatment decisions.[1][5]
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Current therapeutic landscape and resistance mechanisms to larotrectinib | Cancer Biology & Medicine [cancerbiomed.org]
- 6. ascopubs.org [ascopubs.org]
- 7. targetedonc.com [targetedonc.com]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Repotrectinib | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Repotrectinib? [synapse.patsnap.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Validating Biomarkers for Selitrectinib Response
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarker validation methods for Selitrectinib, a second-generation TRK inhibitor. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of critical pathways and workflows.
Selitrectinib (formerly LOXO-195/BAY 2731954) is a potent and selective inhibitor of Tropomyosin Receptor Kinase (TRK) proteins.[1][2][3] Unlike first-generation inhibitors, Selitrectinib was specifically designed to be effective against tumors that have developed resistance to prior TRK-targeted therapies.[1][4] The primary biomarkers indicating a potential response to Selitrectinib are oncogenic fusions involving the neurotrophic tyrosine receptor kinase genes (NTRK1, NTRK2, or NTRK3) and specific on-target mutations that confer resistance to first-generation TRK inhibitors.[1][4]
Accurate and reliable validation of these biomarkers is critical for identifying patients who may benefit from this targeted therapy. This guide compares the primary methods for biomarker detection and provides efficacy data for Selitrectinib and its alternatives.
The TRK Signaling Pathway and Selitrectinib's Mechanism of Action
NTRK gene fusions lead to the creation of chimeric TRK fusion proteins that are constitutively active, driving downstream signaling pathways, including the RAS/MEK/ERK (MAPK) pathway, which promotes cell proliferation and survival. Selitrectinib inhibits this signaling by binding to the ATP-binding pocket of the TRK kinase domain, thereby blocking its activity. As a second-generation inhibitor, its structure allows it to bind effectively even in the presence of certain mutations that hinder the binding of first-generation drugs.[4][5]
Comparative Efficacy of TRK Inhibitors
The selection of a TRK inhibitor often depends on the patient's prior treatment history and the specific molecular alterations present in their tumor. Selitrectinib and Repotrectinib are key second-generation options for patients who have progressed on first-generation inhibitors like Larotrectinib and Entrectinib.
| TRK Inhibitor | Generation | Patient Population | Overall Response Rate (ORR) | Key Resistance Mutations Covered |
| Larotrectinib | 1st Generation | TRK inhibitor-naïve | 75%[6] | - |
| Entrectinib | 1st Generation | TRK inhibitor-naïve | 57%[7] | - |
| Selitrectinib | 2nd Generation | Previously treated with TRK inhibitors (with NTRK kinase domain mutations) | 45%[7] | Solvent-front mutations (e.g., NTRK1 G595R)[4][5] |
| Repotrectinib | 2nd Generation | Previously treated with 1 TKI (ROS1-positive NSCLC)* | 38%[8] | Solvent-front, gatekeeper, and activation loop mutations[5] |
Note: Data for Repotrectinib in an NTRK fusion-positive, TKI-pretreated population is still emerging, but its efficacy in a similar ROS1-positive NSCLC population provides a relevant benchmark. Repotrectinib is noted to be more potent against a broader range of resistance mutations compared to Selitrectinib.[5]
Biomarker Detection Methodologies: A Comparative Analysis
The validation of NTRK gene fusions as predictive biomarkers is paramount. Several laboratory methods are available, each with distinct advantages and limitations. The choice of assay often depends on factors like tumor type, sample availability, cost, and the need for comprehensive genomic profiling.
| Methodology | Principle | Sensitivity | Specificity | Key Advantages | Key Limitations |
| Immunohistochemistry (IHC) | Detects overexpression of the C-terminus of TRK proteins (A, B, and C). | High (especially for NTRK1/2 fusions) | Variable; lower in tissues with high endogenous TRK expression. | Widely available, rapid turnaround, cost-effective screening tool. | Lacks specificity; requires molecular confirmation. Lower sensitivity for NTRK3 fusions.[9] |
| Fluorescence In Situ Hybridization (FISH) | Uses fluorescent probes to detect chromosomal rearrangements of NTRK genes. | High | High | Well-established method, does not require high-quality RNA. | Labor-intensive, requires three separate assays for NTRK1/2/3, does not identify the fusion partner.[9][10] |
| Next-Generation Sequencing (NGS) | Sequences DNA or RNA to identify fusion events and other mutations directly. | Very High (RNA-based is preferred) | Very High | Comprehensive (detects fusion partners and resistance mutations simultaneously), highly sensitive. | Higher cost, longer turnaround time, can be affected by poor nucleic acid quality.[1][2] |
Recommended Biomarker Validation Workflow
For optimal accuracy and efficiency, a multi-step approach is often recommended. This typically involves using a highly sensitive screening method followed by a definitive confirmatory test.
Experimental Protocols
Immunohistochemistry (IHC) Protocol: VENTANA pan-TRK (EPR17341) Assay
This protocol outlines the use of the VENTANA pan-TRK (EPR17341) Assay, a common method for screening for TRK protein overexpression.[11][12]
Principle: This assay uses a rabbit monoclonal primary antibody that detects the conserved C-terminal region of TRK A, B, and C proteins in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The antibody binding is visualized using a detection kit on an automated staining instrument.[11][12]
Methodology:
-
Specimen Preparation: Use 4-µm thick sections of FFPE tissue, mounted on positively charged glass slides.
-
Deparaffinization: Perform deparaffinization using EZ Prep solution on a BenchMark series automated stainer.
-
Cell Conditioning (Antigen Retrieval): Use Cell Conditioning 1 (CC1) solution for a standard duration (e.g., 64 minutes) at a high temperature (e.g., 95-100°C) to unmask the antigen epitopes.
-
Antibody Incubation: Incubate the slide with the VENTANA pan-TRK (EPR17341) primary antibody for approximately 16-32 minutes at 37°C. A negative control slide using a Rabbit Monoclonal Negative Control Ig should be run in parallel.
-
Detection: Use the OptiView DAB IHC Detection Kit. This involves sequential steps of applying the OptiView HRP Multimer, H2O2 & Substrate, and finally the DAB chromogen, which creates a brown precipitate at the site of the antibody-antigen reaction.
-
Counterstaining: Apply a hematoxylin (B73222) counterstain to visualize the cell nuclei, followed by a bluing reagent.
-
Dehydration and Coverslipping: Dehydrate the slide through graded alcohols and xylene, and then apply a permanent coverslip.
-
Interpretation: A qualified pathologist should interpret the staining. A positive result is typically defined by cytoplasmic, membranous, and/or nuclear staining in tumor cells. The intensity and percentage of positive cells should be noted. Positive results must be confirmed by a molecular method.
Fluorescence In Situ Hybridization (FISH) Protocol: NTRK Break-Apart Probes
This protocol provides a general outline for detecting NTRK gene rearrangements.
Principle: FISH uses fluorescently labeled DNA probes that bind to specific regions of a chromosome. A "break-apart" probe strategy uses two differently colored probes that bind to regions flanking the NTRK gene. In a normal cell, the two colors appear close together (fused). If a gene rearrangement has occurred, the probes will be separated, resulting in distinct red and green signals.[10][13]
Methodology:
-
Slide Preparation: Prepare 4-5 µm thick FFPE tissue sections.
-
Pre-treatment: Deparaffinize slides in xylene and rehydrate through an ethanol (B145695) series.
-
Target Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer to expose the nuclear DNA.
-
Enzymatic Digestion: Treat with a protease (e.g., pepsin) to digest nuclear proteins and allow probe penetration.
-
Probe Application: Apply the NTRK break-apart probe mixture to the slide, coverslip, and seal to prevent evaporation. A separate assay is required for each gene (NTRK1, NTRK2, NTRK3).
-
Denaturation: Co-denature the probe and target DNA by heating the slide to ~75°C for 5-10 minutes.
-
Hybridization: Incubate the slide in a humidified chamber at 37°C overnight to allow the probes to anneal to their target sequences.
-
Post-Hybridization Washes: Wash the slide in stringent salt solutions at an elevated temperature to remove non-specifically bound probes.
-
Counterstaining: Apply DAPI (4',6-diamidino-2-phenylindole) to stain the cell nuclei.
-
Analysis: Using a fluorescence microscope with appropriate filters, score a minimum of 50-100 non-overlapping tumor cell nuclei. A positive result is typically defined as >15% of nuclei showing separated red and green signals.
Next-Generation Sequencing (NGS) Protocol: RNA-Based Hybrid-Capture
This protocol describes a representative workflow for the most comprehensive biomarker validation method. RNA-based methods are preferred as they directly detect expressed fusion transcripts.[3][14]
Principle: RNA is extracted from tumor tissue, converted to complementary DNA (cDNA), and then specific regions of interest are "captured" using biotinylated probes. These captured sequences, including potential NTRK fusions and resistance mutations, are then sequenced on a massive scale. Bioinformatic analysis aligns the sequence reads to a reference genome to identify fusions and other variants.
Methodology:
-
Nucleic Acid Extraction: Extract total RNA from FFPE tumor tissue sections. Quantify the RNA and assess its quality (e.g., using DV200 metric).
-
Library Preparation:
-
Reverse Transcription: Convert the extracted RNA into cDNA using reverse transcriptase.
-
End Repair & A-tailing: Create blunt-ended, phosphorylated fragments and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters (which include unique indexes for multiplexing) to the cDNA fragments.
-
-
Target Enrichment (Hybrid Capture):
-
Pool multiple sample libraries.
-
Hybridize the pooled libraries with a panel of biotinylated probes designed to capture exons and introns of genes of interest, including NTRK1/2/3 and other cancer-relevant genes.
-
Use streptavidin-coated magnetic beads to pull down the probe-bound cDNA fragments.
-
Wash the beads to remove non-specific sequences.
-
-
Amplification: Perform PCR to amplify the captured library, adding the full sequencing primer sites.
-
Sequencing: Quantify the final library and load it onto an NGS instrument (e.g., Illumina NovaSeq). Perform paired-end sequencing.
-
Bioinformatic Analysis:
-
Quality Control: Assess the raw sequencing reads for quality.
-
Alignment: Align reads to the human reference genome.
-
Fusion Calling: Use a specialized algorithm (e.g., STAR-Fusion, Arriba) to identify reads that span two different genes, indicating a fusion event.
-
Variant Calling: Use another algorithm (e.g., GATK) to identify single nucleotide variants (SNVs) and insertions/deletions, such as resistance mutations in the NTRK kinase domain.
-
Annotation and Reporting: Annotate the identified variants and fusions with clinical significance and generate a final report.
-
References
- 1. RNA-based NGS â the best way to identify NTRK gene fusion | Codex Genetics [codexgenetics.com]
- 2. ntrktesting.com [ntrktesting.com]
- 3. NTRK Fusion Detection in Cancer [illumina.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Cancer | Bayer Global [bayer.com]
- 10. NTRK insights: best practices for pathologists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 12. diagnostics.roche.com [diagnostics.roche.com]
- 13. All tests | Sonic Genetics [sonicgenetics.com.au]
- 14. Consensus Recommendations to Optimize the Detection and Reporting of NTRK Gene Fusions by RNA-Based Next-Generation Sequencing [mdpi.com]
A Comparative Analysis of Selitrectinib and Other Pan-TRK Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, pan-Tropomyosin Receptor Kinase (TRK) inhibitors have emerged as a significant advancement for treating tumors harboring NTRK gene fusions. This guide provides a comparative analysis of Selitrectinib (B610772) (LOXO-195), a next-generation inhibitor, with the first-generation pan-TRK inhibitors Larotrectinib (B560067) (LOXO-101) and Entrectinib (RXDX-101). This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Performance and Efficacy: A Head-to-Head Comparison
Selitrectinib was specifically designed to address the challenge of acquired resistance to first-generation TRK inhibitors.[1] Larotrectinib and Entrectinib, while highly effective, can become less potent in the face of certain mutations in the TRK kinase domain.[2]
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the in vitro kinase inhibition data for Selitrectinib, Larotrectinib, and Entrectinib against wild-type TRK kinases and common resistance mutations.
| Compound | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | TRKA G595R IC50 (nM) | TRKC G623R IC50 (nM) | TRKA G667C IC50 (nM) |
| Selitrectinib | 0.6[3] | <1[4] | <2.5[3] | 2.0 - 9.8[4] | 2.0 - 9.8[4] | 2.0 - 9.8[4] |
| Larotrectinib | 5 - 11[5] | 5 - 11[5] | 5 - 11[5] | >600[6] | N/A | N/A |
| Entrectinib | 1 - 5[7] | 1 - 5[7] | 1 - 5[7] | N/A | N/A | N/A |
Selitrectinib demonstrates potent inhibition of wild-type TRK kinases, comparable to or exceeding that of Larotrectinib and Entrectinib.[3][5][7] Crucially, it maintains low nanomolar inhibitory activity against common resistance mutations such as the solvent front mutation TRKA G595R and the gatekeeper mutation TRKA G667C, against which first-generation inhibitors show significantly reduced potency.[4][6]
Cellular Activity
The anti-proliferative activity of these inhibitors in cancer cell lines harboring TRK fusions further underscores their therapeutic potential.
| Compound | Cell Line | Fusion | IC50 (nM) |
| Selitrectinib | KM12 | TPM3-NTRK1 | ≤ 5[8] |
| CUTO-3 | ETV6-NTRK3 | ≤ 5[8] | |
| MO-91 | ETV6-NTRK3 | ≤ 5[8] | |
| Larotrectinib | Ba/F3 | ETV6-NTRK3 | 23.5 - 49.4[6] |
| Entrectinib | Ba/F3 | ETV6-NTRK3 | 0.3 - 1.3[6] |
Selitrectinib potently inhibits the proliferation of various TRK fusion-positive cell lines.[8]
Selectivity and Off-Target Effects
A critical aspect of targeted therapy is the selectivity of the inhibitor, which minimizes off-target effects and associated toxicities.
-
Selitrectinib : Displays high selectivity for TRK proteins.[3] At a concentration of 1 µM, it is more than 1,000-fold selective for 98% of 228 non-TRK kinases tested.[8]
-
Larotrectinib : Also a highly selective TRK inhibitor, demonstrating over 100-fold selectivity against a panel of other kinases.[9]
-
Entrectinib : In addition to inhibiting TRKA/B/C, Entrectinib also targets ROS1 and ALK kinases with IC50 values of 12 nM and 7 nM, respectively.[10] This broader activity profile can be advantageous in tumors with these co-targets but may also contribute to a different side-effect profile compared to the more selective TRK inhibitors.[11]
Resistance Mechanisms
Acquired resistance is a major challenge in targeted therapy.
-
First-Generation Inhibitors (Larotrectinib and Entrectinib) : Resistance commonly arises from on-target mutations within the TRK kinase domain, particularly solvent-front substitutions (e.g., TRKA G595R) and gatekeeper mutations (e.g., TRKA F589L).[2][12] Off-target resistance, involving the activation of bypass signaling pathways like MAPK, has also been observed.[13]
-
Second-Generation Inhibitor (Selitrectinib) : Selitrectinib was designed to overcome resistance mediated by solvent-front and gatekeeper mutations.[13] However, resistance to second-generation inhibitors can still emerge, for instance, through xDFG motif substitutions (e.g., TRKA G667C) or activation of alternative signaling pathways like KRAS.[2][13] Some multi-targeted type II kinase inhibitors, such as cabozantinib, have shown activity against these xDFG mutations.[14]
Clinical Efficacy
Clinical trial data highlights the real-world performance of these inhibitors.
| Inhibitor | Overall Response Rate (ORR) | Key Clinical Trial Findings |
| Larotrectinib | 75% - 80%[15][16] | Demonstrated robust and durable responses in a tumor-agnostic manner across a wide range of TRK fusion-positive cancers in both adult and pediatric patients.[9][15][17] |
| Entrectinib | 57% - 61.2%[11][17] | Showed efficacy in patients with NTRK fusion-positive solid tumors, including those with central nervous system (CNS) metastases due to its ability to cross the blood-brain barrier.[18][19] |
| Selitrectinib | ~50% (in patients with resistance to prior TRK inhibitors)[2] | Has shown clinical activity in patients whose tumors have developed resistance to first-generation TRK inhibitors, particularly those with solvent-front mutations.[2][20] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: TRK signaling pathway and points of inhibition.
Caption: Western blot workflow for assessing TRK inhibition.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding : Seed TRK-fusion positive cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7][21]
-
Compound Treatment : Treat the cells with a serial dilution of the TRK inhibitor (e.g., Selitrectinib, Larotrectinib, or Entrectinib) for 48-72 hours.[7]
-
Viability Assessment : Add a viability reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.[7][21]
-
Data Analysis : Measure the absorbance or luminescence to determine the percentage of viable cells relative to a vehicle-treated control. Calculate the IC50 value for cell growth inhibition using non-linear regression.[7][21]
Western Blot Analysis for Signaling Pathway Inhibition
-
Cell Culture and Treatment : Plate TRK-fusion positive cells and, after adherence, treat them with varying concentrations of the TRK inhibitor for a specified time (e.g., 2-24 hours).[10][21]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[21]
-
SDS-PAGE and Transfer : Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Antibody Incubation : Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies specific for phosphorylated and total TRK, AKT, and ERK overnight at 4°C.[7][21]
-
Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7][21]
-
Data Analysis : Quantify band intensities and normalize the levels of phosphorylated proteins to the corresponding total protein levels to determine the extent of signaling inhibition.[7][21]
Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Cell Treatment : Treat TRK-fusion positive cells with the TRK inhibitor at its IC50 concentration for 24-48 hours.[7]
-
Cell Staining : Harvest the cells and stain them with fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[7]
-
Flow Cytometry : Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[7]
Conclusion
Selitrectinib represents a significant addition to the arsenal (B13267) of pan-TRK inhibitors, offering a potent option for patients who have developed resistance to first-generation agents like Larotrectinib and Entrectinib. Its high selectivity and efficacy against common resistance mutations are key advantages. Larotrectinib remains a highly effective and selective first-line option, while Entrectinib's broader kinase inhibition profile and CNS activity provide a distinct therapeutic choice. The continued development of next-generation inhibitors and a deeper understanding of resistance mechanisms will be crucial in optimizing treatment strategies for patients with NTRK fusion-positive cancers.
References
- 1. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. doctors.anticancer.co.il [doctors.anticancer.co.il]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. targetedonc.com [targetedonc.com]
- 21. benchchem.com [benchchem.com]
Independent Verification of Selitrectinib Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Selitrectinib (formerly LOXO-195), a next-generation selective TRK inhibitor, with alternative TRK inhibitors. The information is based on published research findings and is intended to offer an independent verification of Selitrectinib's performance, supported by experimental data and detailed methodologies.
Executive Summary
Selitrectinib is a potent and selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), including both wild-type and mutated forms that confer resistance to first-generation TRK inhibitors.[1] It is designed to overcome acquired resistance, particularly solvent front mutations, that can arise during treatment with drugs like Larotrectinib and Entrectinib.[2] Preclinical data demonstrates Selitrectinib's efficacy in inhibiting cell proliferation in cancer cell lines harboring NTRK gene fusions and in reducing tumor growth in xenograft models.[1] Clinical trials are ongoing to further evaluate its safety and efficacy in patients with NTRK fusion-positive cancers who have been previously treated with other TRK inhibitors.[3][4][5]
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of Selitrectinib and its key comparators against various TRK kinases and cancer cell lines.
Table 1: Comparative Potency of TRK Inhibitors Against Wild-Type and Mutated TRK Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Selitrectinib | TRKA (wild-type) | 0.6 | [1] |
| TRKC (wild-type) | <2.5 | [6] | |
| TRKA G595R (solvent front mutation) | 2.0 | [1] | |
| TRKC G623R (solvent front mutation) | 2.3 | [1] | |
| TRKA G667C (xDFG mutation) | 9.8 | [1] | |
| Larotrectinib | TRKA (wild-type) | 5 | [1] |
| TRKB (wild-type) | 11 | [1] | |
| TRKC (wild-type) | 6 | [1] | |
| Entrectinib | TRKA (wild-type) | 1.7 | |
| TRKB (wild-type) | 0.5 | ||
| TRKC (wild-type) | 0.4 | ||
| Repotrectinib | TRKA (wild-type) | 0.07 | |
| TRKB (wild-type) | 0.02 | ||
| TRKC (wild-type) | 0.02 | ||
| TRKA G595R (solvent front mutation) | 0.2 |
IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity. Lower values indicate greater potency.
Table 2: Comparative Anti-proliferative Activity of Selitrectinib in NTRK Fusion-Positive Cell Lines
| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) | Reference |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | ≤5 | [1] |
| CUTO-3 | Cholangiocarcinoma | EML4-NTRK3 | ≤5 | [1] |
| MO-91 | Infantile Fibrosarcoma | ETV6-NTRK3 | ≤5 | [1] |
| Ba/F3 | Pro-B Cell | ETV6-TRKC | 1.2 | [6] |
| Ba/F3 | Pro-B Cell | TRKA G595R mutant | 6.8 | [6] |
Experimental Protocols
The following are generalized, representative protocols for key experiments used to evaluate the efficacy of TRK inhibitors like Selitrectinib. These are based on commonly used methodologies in the field.
Cell Viability Assay (Generalized Protocol)
This protocol describes a method to assess the effect of a TRK inhibitor on the proliferation of cancer cells harboring NTRK fusions.
Materials:
-
NTRK fusion-positive cancer cell lines (e.g., KM12, CUTO-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TRK inhibitor (e.g., Selitrectinib) dissolved in DMSO
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the TRK inhibitor in complete medium. A typical concentration range would be from 1 µM down to 0.1 nM.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration, typically ≤0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
In Vivo Xenograft Study (Generalized Protocol)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a TRK inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice or NSG mice)
-
NTRK fusion-positive cancer cells (e.g., KM12)
-
Matrigel
-
TRK inhibitor (e.g., Selitrectinib) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
-
Drug Administration:
-
Administer the TRK inhibitor orally (p.o.) once or twice daily at a predetermined dose (e.g., 10 mg/kg for Selitrectinib).[1]
-
Administer the vehicle control to the control group following the same schedule.
-
Continue treatment for a specified period (e.g., 21-28 days).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Monitor for any signs of toxicity, such as significant body weight loss.
-
Mandatory Visualization
TRK Signaling Pathway and Inhibition by Selitrectinib
The following diagram illustrates the canonical TRK signaling pathway and the mechanism of action of Selitrectinib. Upon binding of a neurotrophin ligand, the TRK receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. These pathways promote cell proliferation, survival, and differentiation. In cancer, NTRK gene fusions result in constitutively active TRK signaling, driving tumorigenesis. Selitrectinib selectively binds to the ATP-binding pocket of the TRK kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.
Caption: TRK signaling pathway and the inhibitory action of Selitrectinib.
Experimental Workflow for Preclinical Evaluation of Selitrectinib
This diagram outlines the typical workflow for the preclinical assessment of a TRK inhibitor like Selitrectinib, from initial in vitro screening to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for a TRK inhibitor.
Mechanisms of Resistance to TRK Inhibitors
This diagram illustrates the primary mechanisms of acquired resistance to first and second-generation TRK inhibitors.
Caption: Acquired resistance mechanisms to TRK inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. onclive.com [onclive.com]
- 3. Bayer 20810 - A Phase 1/2 Study of the TRK Inhibitor BAY 2731954 in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancers. Formerly: LOXO-EXT-17005 - A Phase 1/2 Study of the TRK Inhibitor LOXO-195 in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Resistance Profiles: Selitrectinib vs. Repotrectinib
In the landscape of targeted cancer therapy, the emergence of resistance to tyrosine kinase inhibitors (TKIs) remains a critical challenge. For patients with cancers driven by neurotrophic receptor tyrosine kinase (NTRK) gene fusions, second-generation TKIs like Selitrectinib (formerly LOXO-195) and Repotrectinib (TPX-0005) have been developed to overcome resistance to first-generation inhibitors.[1][2] This guide provides a detailed comparison of the resistance profiles of Selitrectinib and Repotrectinib, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Potency Against Wild-Type and Resistant TRK Fusions
Repotrectinib has demonstrated greater potency than Selitrectinib against both wild-type TRK fusions and a range of acquired resistance mutations.[3][4] Experimental data from cellular models highlights Repotrectinib's superior inhibitory activity across various mutations that confer resistance to first-generation TRK inhibitors such as larotrectinib (B560067) and entrectinib.[3]
Table 1: Comparative Potency (IC50, nM) of TRK Inhibitors in Cellular Assays
| TRK Fusion/Mutation | Selitrectinib (IC50, nM) | Repotrectinib (IC50, nM) |
|---|---|---|
| Wild-Type Fusions | ||
| LMNA-TRKA | 1.8 - 3.9 | <0.2 |
| ETV6-TRKB | 1.8 - 3.9 | <0.2 |
| ETV6-TRKC | 1.8 - 3.9 | <0.2 |
| Solvent-Front Mutations (SFM) | ||
| TRKA G595R | ~10-fold less potent than Repotrectinib | More potent |
| TRKC G623R | 27 | 2 |
| Gatekeeper Mutations (GKM) | ||
| TRKA F589L | ~100-fold less potent than Repotrectinib | More potent |
| TRKC F617I | 52 | <0.2 |
| xDFG Motif Mutations | ||
| TRKA G667C | 124 - 341 | 14.6 - 67.6 |
| Compound Mutations |
| GKM + SFM | ~10-fold less potent than Repotrectinib | More potent |
Data compiled from multiple sources.[2][3]
Mechanisms of Resistance
Resistance to TRK inhibitors can be broadly categorized into on-target and off-target mechanisms.
On-Target Resistance: This involves the acquisition of secondary mutations in the NTRK kinase domain, which interfere with drug binding.[2] Common on-target resistance mechanisms include:
-
Solvent-Front Mutations: (e.g., TRKA G595R, TRKC G623R).[2] Both Selitrectinib and Repotrectinib were designed to overcome these mutations.[1]
-
Gatekeeper Mutations: (e.g., TRKA F589L, TRKC F617I).[2] Repotrectinib is notably more potent against gatekeeper mutations compared to Selitrectinib.[2]
-
xDFG Motif Mutations: (in the activation loop, e.g., TRKA G667C).[2] Repotrectinib demonstrates moderate potency against these mutations, while Selitrectinib's is more modest.[3]
The structural differences between the two molecules account for their varied efficacy. Repotrectinib's compact macrocyclic structure allows it to bind to the hinge region of TRK without extending into the solvent-front or gatekeeper regions, thus avoiding steric hindrance from these mutations.[2] In contrast, while Selitrectinib avoids the solvent-front region, it protrudes into the gatekeeper region, potentially explaining its reduced potency against gatekeeper mutations.[2]
Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for TRK signaling.[5][6] These mechanisms can confer resistance to both first- and second-generation TRK inhibitors.[6] Known off-target mechanisms include:
-
Activation of the MAPK Pathway: Through mutations in genes like KRAS and BRAF.[1][7]
-
MET Amplification .[7]
Experimental Protocols
The comparative efficacy data for Selitrectinib and Repotrectinib were primarily generated using cell-based proliferation assays.
Cell-Based Proliferation Assays:
-
Cell Line Engineering: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are engineered to express various TRK fusion proteins (e.g., LMNA-TRKA, ETV6-TRKB, ETV6-TRKC) with and without specific resistance mutations.
-
Cell Culture: The engineered Ba/F3 cells are cultured in the absence of IL-3, making their proliferation and survival dependent on the activity of the expressed TRK fusion protein.
-
Drug Treatment: Cells are treated with a range of concentrations of the TRK inhibitors (Selitrectinib, Repotrectinib, etc.).
-
Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is measured using a luminescent assay (e.g., CellTiter-Glo).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. This value represents the concentration of the drug required to inhibit cell proliferation by 50%.
Signaling Pathway
NTRK fusions lead to the constitutive activation of the TRK kinase, which in turn activates downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, driving cancer cell proliferation and survival.[8] Both Selitrectinib and Repotrectinib aim to inhibit the TRK kinase at the top of this cascade.
Conclusion
Both Selitrectinib and Repotrectinib are effective next-generation TRK inhibitors designed to overcome resistance to first-generation agents. However, preclinical data strongly indicates that Repotrectinib has a more favorable resistance profile, demonstrating superior potency against a broader range of on-target resistance mutations, including gatekeeper and xDFG mutations.[2][3] This difference is attributed to its distinct macrocyclic structure.[2] While both drugs are susceptible to off-target resistance mechanisms, the comprehensive on-target coverage of Repotrectinib makes it a particularly promising agent in the management of NTRK fusion-positive cancers.
References
- 1. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current therapeutic landscape and resistance mechanisms to larotrectinib | Cancer Biology & Medicine [cancerbiomed.org]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomarker.onclive.com [biomarker.onclive.com]
Benchmarking Selitrectinib's performance in different cancer cell lines
For Immediate Release
This guide provides a comparative analysis of Selitrectinib, a next-generation TRK inhibitor, against its predecessors, Larotrectinib and Entrectinib. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of in vitro performance, experimental protocols, and the underlying signaling pathway.
Performance in Cancer Cell Lines: A Comparative Analysis
Selitrectinib (LOXO-195) is a potent and selective inhibitor of the TRK kinase family, designed to overcome acquired resistance to first-generation TRK inhibitors.[1] The following table summarizes the available in vitro efficacy data for Selitrectinib and its key alternatives, Larotrectinib and Entrectinib, in various cancer cell lines harboring NTRK gene fusions.
| Drug | Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) | Reference(s) |
| Selitrectinib | KM12 | Colorectal Carcinoma | TPM3-NTRK1 | ≤5 | [1][2] |
| CUTO-3 | Lung Adenocarcinoma | MPRIP-NTRK1 | ≤5 | [1][2][3] | |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | ≤5 | [1][2][3][4] | |
| Wild-type TRKA | - | - | <1 | [1] | |
| Wild-type TRKB | - | - | <1 | [1] | |
| Wild-type TRKC | - | - | <1 | [1] | |
| TRKA G595R (resistance mutation) | - | - | 2.0 - 9.8 | [1][5] | |
| TRKC G623R (resistance mutation) | - | - | 2.0 - 9.8 | [1][5] | |
| TRKA G667C (resistance mutation) | - | - | 2.0 - 9.8 | [1] | |
| Larotrectinib | - | - | TRKA/B/C | 5 - 11 | [5] |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | 3.5 ± 0.7 | [4] | |
| CUTO-3.29 | Lung Adenocarcinoma | MPRIP-NTRK1 | ~59.4 ± 2.2 | [4] | |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 1.0 ± 0.05 | [4] | |
| Entrectinib | - | - | TRKA | 1.7 | [6] |
| - | - | TRKB | 0.1 | [6] | |
| - | - | TRKC | 0.1 | [6] | |
| AML Cell Lines | Acute Myeloid Leukemia | ETV6-NTRK3 | Sub-nanomolar | [7][8] |
Note: The IC50 values presented are from various studies and may not be directly comparable due to potential differences in experimental methodologies.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of TRK inhibitors on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells with known NTRK fusions (e.g., KM12, CUTO-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Selitrectinib, Larotrectinib, or Entrectinib (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for TRK Phosphorylation
This assay is used to confirm the on-target activity of the inhibitors by measuring the phosphorylation status of TRK proteins.
-
Cell Culture and Treatment: Culture NTRK fusion-positive cells to 70-80% confluency. Serum-starve the cells for 4-6 hours and then treat with various concentrations of the TRK inhibitor for 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-TRK (e.g., p-TrkA/B/C) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated TRK levels to the total TRK or a loading control (e.g., β-actin).
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis following treatment with TRK inhibitors.
-
Cell Treatment: Treat NTRK fusion-positive cells with the TRK inhibitors at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated samples compared to the untreated control.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the NTRK signaling pathway and the mechanism of action of TRK inhibitors like Selitrectinib.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Correlating In Vitro Sensitivity to Selitrectinib with Clinical Outcomes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the predictive power of in vitro assays for clinical efficacy is paramount. This guide provides a comparative analysis of Selitrectinib, a next-generation TRK inhibitor, with its alternatives, Larotrectinib and Entrectinib, focusing on the correlation between in vitro sensitivity and patient outcomes in the context of NTRK fusion-positive cancers.
Selitrectinib is a potent and selective next-generation tropomyosin receptor kinase (TRK) inhibitor designed to overcome acquired resistance to first-generation agents. Its efficacy is being evaluated in patients with solid tumors harboring NTRK gene fusions who have been previously treated with other therapies. This guide synthesizes available preclinical and clinical data to aid in the interpretation of in vitro sensitivity results and their potential translation to clinical response.
Mechanism of Action: Targeting TRK Fusion Proteins
NTRK gene fusions lead to the expression of constitutively active TRK fusion proteins, which drive tumor growth and survival through downstream signaling pathways such as the MAPK and PI3K/AKT pathways. Selitrectinib, like other TRK inhibitors, competitively binds to the ATP-binding site of the TRK kinase domain, inhibiting its activity and thereby blocking downstream signaling, which ultimately leads to the inhibition of cell proliferation and induction of apoptosis in TRK fusion-driven cancer cells.
Safety Operating Guide
Proper Disposal Procedures for Research Chemical Bayer 16574
Disclaimer: Specific disposal procedures for the research compound "Bayer 16574" are not publicly available. The primary source of handling and disposal information for any chemical is its Safety Data Sheet (SDS). The following guidelines are based on established best practices for the disposal of laboratory and research chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.[1][2]
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection.[1][3] The inappropriate disposal of potentially hazardous chemicals is illegal and can have serious repercussions.[1] This guide provides a step-by-step operational plan for the safe disposal of a research chemical like this compound.
Step 1: Waste Identification and Characterization
Before beginning any disposal process, it is essential to characterize the waste material.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the most crucial document for identifying its physical, chemical, and toxicological properties, as well as any specific disposal recommendations.
-
Identify Hazards: Determine the potential hazards associated with this compound, such as flammability, corrosivity, reactivity, or toxicity. This information will dictate the required handling precautions and disposal route.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[4] Segregating incompatible wastes is a critical safety measure.[4]
Step 2: Proper Containment and Labeling
Proper containment and clear labeling are essential for safe storage and transport of chemical waste.
-
Select an Appropriate Container:
-
Label the Waste Container:
-
Clearly label the container with the words "Hazardous Waste."[4]
-
Identify the full chemical name, "this compound," and list all major constituents and their approximate percentages. Do not use abbreviations or brand names.[4]
-
Indicate the date when waste was first added to the container.[4]
-
Your institution may require specific hazardous waste labels; obtain these from your EHS department.[4]
-
Step 3: Safe Accumulation and Storage
The area where waste is temporarily stored in the laboratory must be managed to prevent spills and exposures.
-
Designated Storage Area: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Use secondary containment for all liquid hazardous waste to contain any potential leaks or spills.[4]
-
Keep Containers Closed: Waste containers must be kept sealed except when adding waste.[1][4]
-
Storage Limits: Adhere to the quantitative limits for hazardous waste storage in a laboratory setting.
Quantitative Guidelines for Laboratory Chemical Waste Storage
| Parameter | Guideline |
| Maximum Storage Volume | Do not store more than 10 gallons of hazardous waste in your lab.[4] |
| Container Fill Level | Request pickup when the container is ¾ full.[1] |
| Laboratory Storage Time Limit | Request pickup within 150 days for laboratory chemical waste.[1] |
| Non-Laboratory Storage Time Limit | Request pickup within 60 days for non-laboratory waste.[1] |
Step 4: Arranging for Final Disposal
Final disposal of hazardous chemical waste must be handled by trained professionals.
-
Schedule a Pickup: Contact your institution's EHS department to schedule a waste pickup.[2][4][5]
-
Do Not Dispose via Drains or Trash: Never dispose of hazardous chemicals by pouring them down the sewer or placing them in the regular trash.[4] Evaporation of hazardous waste is also not a permissible disposal method.[4]
-
Empty Container Disposal:
-
Thoroughly empty all contents from the original this compound container. If any residue remains, the container must be disposed of as hazardous waste.[4]
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste.[4] For other chemicals, the first rinse must be collected as hazardous waste.[4]
-
Experimental Protocols and Safety
When handling this compound, always adhere to your laboratory's Chemical Hygiene Plan (CHP) and Standard Operating Procedures (SOPs).[5] Personal protective equipment (PPE), including eye protection, a lab coat, and appropriate chemically resistant gloves, is mandatory.[1] Consult the SDS for specific PPE recommendations.[1]
Logical Workflow for Chemical Disposal
The following diagram illustrates the procedural flow for the proper disposal of a research chemical such as this compound.
Caption: Procedural workflow for the safe disposal of research chemicals.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 3. bayer.com [bayer.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. mtu.edu [mtu.edu]
Essential Safety and Handling Protocols for Bayer Pesticidal Compounds
Disclaimer: The specific chemical designation "Bayer 16574" did not correspond to a publicly available Safety Data Sheet (SDS) in the conducted search. The following guidance is a synthesized protocol based on safety information for various Bayer insecticidal and pesticidal products. Researchers, scientists, and drug development professionals should always consult the specific SDS for any chemical they are handling.
This guide provides essential, immediate safety and logistical information for handling potent chemical compounds, focusing on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety when handling potentially hazardous materials. The following table summarizes the recommended PPE based on common safety data sheet recommendations for Bayer pesticide products.
| Protection Type | Recommended Equipment | Purpose | Source Citation |
| Eye Protection | Goggles | To prevent dust or spray mixture from entering the eyes. | [1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or PVC) | To avoid skin contact and absorption. | [1][2] |
| Body Protection | Additional protective clothing, as needed | To prevent dermal exposure. | [1] |
| Respiratory Protection | Generally not required with appropriate exhaust ventilation | Use in areas with proper ventilation to avoid inhalation of vapors or mists. | [2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling potent chemical compounds is essential for laboratory safety. The following protocol outlines a step-by-step process for safe handling.
1. Preparation and Precautionary Measures:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific chemical.
-
Designated Area: Store chemicals in a cool, dry area specifically designated for pesticides.[1][4]
-
Ventilation: Ensure work is conducted in a well-ventilated area to avoid the inhalation of dust or vapors.[2]
-
Emergency Preparedness: Have an emergency plan in place and ensure easy access to safety equipment, such as an eyewash station and a safety shower. In case of a spill, be prepared to contain it and prevent it from entering waterways.[1][4]
2. Handling the Compound:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Avoid Contact: Take care to avoid contact with skin, eyes, and clothing.[3]
-
Minimize Dust/Aerosol Generation: Handle solid compounds carefully to avoid creating dust. When working with liquids, pour carefully to prevent splashing and the formation of aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]
3. Post-Handling Procedures:
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
PPE Removal: Remove PPE carefully to avoid contaminating yourself and the surrounding area.
-
Storage: Store the chemical in its original, tightly closed container in a locked and secure area, away from food, drink, and animal feed.[2][3]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
Hazardous Waste: The product, in its purchased form, may not be classified as hazardous waste. However, it is the user's responsibility to determine at the time of disposal whether the material is a hazardous waste.[4]
-
Segregation: Keep chemical waste separate from other laboratory waste.
2. Waste Disposal Procedures:
-
Follow Regulations: Adhere to all federal, state, and local regulations for hazardous waste disposal.[1]
-
Approved Landfill/Incineration: Dispose of the material in an EPA-approved landfill or burn it in an incinerator approved for pesticide destruction.[1]
-
Container Disposal: Do not reuse the container. Follow container label instructions for disposal.[1][4]
-
Spill Management: In the event of a spill, prevent the material from entering streams, sewers, or other waterways.[1][4]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of a potent chemical compound.
Caption: Workflow for Safe Chemical Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
